molecular formula C42H57FN6O6S B15568950 M-1211

M-1211

Numéro de catalogue: B15568950
Poids moléculaire: 793.0 g/mol
Clé InChI: HFHVSSGMYSWPIR-SZDLQPMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

M-1211 is a useful research compound. Its molecular formula is C42H57FN6O6S and its molecular weight is 793.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C42H57FN6O6S

Poids moléculaire

793.0 g/mol

Nom IUPAC

methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate

InChI

InChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)/t34-,35-,37-,38-,42-/m0/s1

Clé InChI

HFHVSSGMYSWPIR-SZDLQPMWSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of M-1211, a Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M-1211 (also reported as M-1121) is a potent, orally bioavailable, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a critical dependency in certain aggressive forms of acute leukemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. This compound represents a promising therapeutic strategy for patients with MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

The Menin-MLL Interaction: A Key Oncogenic Driver in Acute Leukemia

Chromosomal translocations involving the KMT2A gene (encoding MLL) are a hallmark of aggressive acute leukemias in both pediatric and adult populations. These translocations result in the production of oncogenic MLL fusion proteins that drive leukemogenesis by dysregulating gene expression. A critical cofactor for the oncogenic activity of MLL fusion proteins is the nuclear protein menin, encoded by the MEN1 gene.

Menin binds directly to the N-terminal portion of MLL, which is retained in all MLL fusion proteins.[1] This interaction is essential for tethering the MLL fusion protein complex to chromatin at specific gene loci, leading to the aberrant upregulation of key target genes, most notably the homeobox genes HOXA9 and MEIS1.[2][3][4] These genes are critical for maintaining a proliferative and undifferentiated state in leukemic cells.[5][6] The dependency on the menin-MLL interaction for survival and proliferation makes this PPI a highly attractive therapeutic target.[1]

This compound: A Covalent Inhibitor of the Menin-MLL Interaction

This compound is a small molecule inhibitor designed to disrupt the menin-MLL interaction. Its mechanism of action is characterized by the formation of a covalent bond with a specific cysteine residue within the MLL binding pocket of the menin protein.

Covalent Binding to Cysteine 329

This compound features a reactive acrylamide (B121943) group that specifically and covalently binds to the thiol group of Cysteine 329 (Cys329) in the menin protein.[2][3] This covalent modification irreversibly blocks the binding of MLL and MLL-fusion proteins to menin, effectively abrogating their oncogenic function. The stereochemistry of the linker region in this compound is crucial for its potent activity, optimally positioning the acrylamide warhead for covalent bond formation.[2][3]

Downregulation of HOXA9 and MEIS1 Expression

By disrupting the menin-MLL complex, this compound prevents the recruitment of this complex to the promoters of target genes. This leads to a dose-dependent downregulation of the transcription of HOXA9 and MEIS1.[2][3][7] The suppression of these critical downstream effectors is a key molecular event that underlies the anti-leukemic activity of this compound.

Selective Anti-proliferative Activity

This compound demonstrates potent and selective anti-proliferative activity against leukemia cell lines harboring MLL rearrangements, while having minimal effect on cells with wild-type MLL.[2][3] This selectivity highlights the dependence of MLL-rearranged leukemias on the menin-MLL interaction and suggests a favorable therapeutic window for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activities.

Cell Line Genotype IC50 (nM)
MV-4-11MLL-AF410.3[3]
MOLM-13MLL-AF951.5[3]
RS4;11MLL-AF4Data not available
KOPN-8MLL-ENLData not available
Kasumi-1MLL wild-type>10,000[2]
K562MLL wild-type>10,000[2]
HL-60MLL wild-type>10,000[2]
Parameter Value
Menin Binding (FP Assay) IC50 = 3.5 nM (for a non-covalent precursor)[3]
Covalent Complex Formation with Menin Rapid, with significant complex formation observed within minutes[2]
HOXA9 Gene Expression Inhibition (MV4;11 cells) Effective at concentrations as low as 10 nM[2][3]
MEIS1 Gene Expression Inhibition (MV4;11 cells) Effective at concentrations as low as 30 nM[2][3]
Parameter Species Value
Oral Bioavailability Mouse49.4%[2]
Clearance MouseLow[2]
Volume of Distribution MouseModerate[2]
Plasma Protein Binding Human90.7%[3]
Rat87.5%[3]
Mouse99.3%[3]
Model Dosing Regimen Key Findings
MV-4-11 Subcutaneous Xenograft 100 mg/kg, p.o., daily for 26 days32% reduction in average tumor volume[7]
MV-4-11 Subcutaneous Xenograft 300 mg/kg, p.o.Complete tumor regression in 10/10 mice with no regrowth detected up to one month after the last treatment[7]
MV-4-11 Disseminated Xenograft 150 mg/kg, p.o., once daily for 4 daysSignificant anti-leukemic activity observed[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MLL-rearranged (e.g., MV-4-11, MOLM-13) and MLL wild-type leukemia cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions or DMSO vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the medium.[8]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[9]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of HOXA9 and MEIS1.

Materials:

  • Leukemia cells treated with this compound or DMSO

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Treat leukemia cells (e.g., MV-4-11) with various concentrations of this compound or DMSO for 24-48 hours.

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical reaction setup includes:

    • cDNA template

    • Forward and reverse primers

    • qPCR master mix

    • Nuclease-free water

  • Use the following thermal cycling conditions (example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melting curve analysis[10]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the DMSO-treated control.

In Vivo Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MV-4-11 leukemia cells

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest MV-4-11 cells from culture and resuspend them in sterile PBS or serum-free medium.

  • Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells (optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally by gavage at the desired dose and schedule (e.g., 100 mg/kg, daily). Administer the vehicle to the control group.

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

Visualizations

Signaling Pathways and Mechanism of Action

Menin_MLL_Signaling cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Chromatin Chromatin Menin->Chromatin Tethering HOXA9_MEIS1 HOXA9/MEIS1 Genes Menin->HOXA9_MEIS1 Upregulation Transcription Aberrant Transcription HOXA9_MEIS1->Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) Transcription->Leukemogenesis M1211_MOA cluster_inhibition Mechanism of this compound Action M1211 This compound Menin_Cys329 Menin (Cys329) M1211->Menin_Cys329 Covalent_Bond Covalent Bond Formation Menin_Cys329->Covalent_Bond Menin_MLL_Interaction Menin-MLL Interaction Covalent_Bond->Menin_MLL_Interaction Disruption Downregulation Downregulation of HOXA9/MEIS1 Menin_MLL_Interaction->Downregulation Inhibition Anti_Leukemic_Activity Anti-Leukemic Activity (Apoptosis, Differentiation) Downregulation->Anti_Leukemic_Activity Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow for this compound In_Vitro In Vitro Studies Cell_Proliferation Cell Proliferation Assay (IC50 Determination) In_Vitro->Cell_Proliferation Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) In_Vitro->Gene_Expression In_Vivo In Vivo Studies Cell_Proliferation->In_Vivo Gene_Expression->In_Vivo Xenograft_Model Leukemia Xenograft Model (Efficacy Assessment) In_Vivo->Xenograft_Model PK_Studies Pharmacokinetic Studies (Oral Bioavailability) In_Vivo->PK_Studies Data_Analysis Data Analysis and Conclusion Xenograft_Model->Data_Analysis PK_Studies->Data_Analysis

References

The Cellular Target of M-1211: A Technical Guide to the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1211 is a potent and orally active covalent inhibitor whose cellular target is the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is a critical dependency for the development and progression of specific subtypes of acute leukemia, particularly those harboring MLL gene rearrangements (MLL-r).[3][4] The oncogenic activity of MLL fusion proteins, which result from chromosomal translocations, is contingent upon their direct interaction with menin. This interaction facilitates the recruitment of the MLL fusion complex to chromatin, leading to the aberrant activation of leukemogenic target genes, most notably HOXA9 and MEIS1.[5] By disrupting the menin-MLL interaction, this compound offers a targeted therapeutic strategy for these aggressive leukemias.

Core Mechanism of Action

This compound functions by establishing a covalent bond with Cysteine 329, an amino acid residue located within the MLL binding pocket of the menin protein. This irreversible binding physically obstructs the interaction between menin and MLL fusion proteins. The disruption of this critical PPI prevents the tethering of the MLL fusion complex to chromatin, thereby inhibiting the subsequent histone modifications (e.g., H3K4 trimethylation) that are necessary for the upregulation of downstream oncogenes. The consequence of this targeted inhibition is a dose-dependent downregulation of key target genes, such as HOXA9 and MEIS1, which in turn induces cellular differentiation and apoptosis in MLL-rearranged leukemia cells.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory activity in leukemia cell lines characterized by MLL rearrangements. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of this compound.

Cell LineMLL FusionIC50 (nM)Assay TypeReference
MV-4-11MLL-AF410.3Cell Proliferation
MOLM-13MLL-AF951.5Cell Proliferation

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the menin-MLL signaling pathway and a general experimental workflow for evaluating the efficacy of this compound.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives M1211 This compound M1211->Menin Covalently Binds & Inhibits Interaction Experimental_Workflow Experimental Workflow for this compound Evaluation start Start: MLL-r Leukemia Cell Lines treatment Treat with this compound (Dose-Response) start->treatment biochemical_assays Biochemical Assays (e.g., FP, Co-IP) treatment->biochemical_assays cellular_assays Cellular Assays (e.g., MTT, Flow Cytometry) treatment->cellular_assays gene_expression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) treatment->gene_expression data_analysis Data Analysis: IC50, Apoptosis, Gene Downregulation biochemical_assays->data_analysis cellular_assays->data_analysis gene_expression->data_analysis end Conclusion: Efficacy of this compound data_analysis->end

References

M-1211 covalent interaction with Cysteine 329

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Covalent Interaction of M-1121 with Cysteine 329 of Menin

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-1121 is a potent, orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in MLL-rearranged leukemias. This guide provides a detailed technical overview of the mechanism of action of M-1121, focusing on its specific covalent interaction with the Cysteine 329 residue within the MLL binding pocket of menin. We will explore the biochemical and cellular activity of M-1121, present key quantitative data, and provide detailed experimental protocols for the assays cited. Furthermore, this document includes visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of M-1121's function.

Introduction

Chromosomal translocations involving the MLL1 gene are hallmarks of aggressive acute leukemias in both adults and infants, with a particularly poor prognosis for the latter. These translocations result in the production of oncogenic MLL fusion proteins. The interaction between these MLL fusion proteins and the scaffold protein menin is essential for the upregulation of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.

Targeting the menin-MLL interaction has emerged as a promising therapeutic strategy. M-1121 was developed as a covalent inhibitor to form a stable, irreversible bond with menin, thereby disrupting its interaction with MLL fusion proteins and inhibiting the growth of MLL-rearranged leukemia cells. A key feature of M-1121's design is its acrylamide (B121943) Michael acceptor, which specifically targets a non-catalytic cysteine residue, Cysteine 329 (Cys329), located in the MLL binding pocket of menin.[1]

Mechanism of Action: Covalent Inhibition of Menin

M-1121 acts as a covalent inhibitor by forming a specific and irreversible bond with Cysteine 329 of the menin protein.[1] This targeted covalent modification is achieved through the Michael addition reaction between the acrylamide warhead of M-1121 and the thiol group of Cys329.[1] This covalent engagement effectively blocks the binding of MLL fusion proteins to menin, leading to the downregulation of key oncogenic target genes and subsequent inhibition of leukemia cell growth.[1][2]

The stereochemistry of the linker region in M-1121 is crucial for its potent activity.[1] The specific spatial arrangement of the molecule ensures optimal positioning of the acrylamide group for reaction with Cys329 within the binding pocket.[1]

cluster_0 Mechanism of M-1121 Action M1121 M-1121 CovalentComplex M-1121-Menin Covalent Complex M1121->CovalentComplex Covalent Bond Formation (Michael Addition) MeninCys329 Menin (Cys329) MeninCys329->CovalentComplex MeninMLL Menin-MLL Complex MeninCys329->MeninMLL CovalentComplex->MeninMLL Blocks Interaction MLL MLL Fusion Protein MLL->MeninMLL Downstream Downregulation of HOXA9 & MEIS1 MeninMLL->Downstream Inhibition Inhibition of Leukemia Cell Growth Downstream->Inhibition

M-1121 signaling pathway.

Quantitative Data

Table 1: In Vitro Cellular Potency of M-1121
Cell LineMLL StatusIC50 (nM)
MV4;11MLL-AF411
MOLM-13MLL-AF956

Data from Zhang et al., J Med Chem, 2021.[1]

Table 2: Covalent Complex Formation with Menin Protein
CompoundIncubation Time% Covalent Complex Formation
M-112110 min36.9%
M-112130 min83.4%
M-112160 min85.4%
M-1121Overnight90.9%

Data for a closely related potent compound, Compound 19, is presented as a surrogate for M-1121's rapid kinetics, as M-1121 was the second fastest in the series. Data from Zhang et al., J Med Chem, 2021.[1]

Table 3: In Vivo Antitumor Efficacy of M-1121
ModelTreatmentOutcome
MV4;11 Subcutaneous Xenograft50 mg/kg, p.o., daily32% reduction in average tumor volume by day 26
MV4;11 Disseminated Model75 mg/kg, p.o., dailyComplete tumor regression in 10/10 mice

Data from Zhang et al., J Med Chem, 2021 and MedchemExpress datasheet.[1][2]

Experimental Protocols

Cell Growth Inhibition Assay

The potency of M-1121 in inhibiting the growth of MLL-rearranged leukemia cell lines was determined using a standard cell viability assay.

cluster_0 Cell Growth Inhibition Assay Workflow start Seed MLL-rearranged leukemia cells in 96-well plates treat Treat with serial dilutions of M-1121 start->treat incubate Incubate for 72 hours treat->incubate reagent Add CellTiter-Glo reagent incubate->reagent measure Measure luminescence reagent->measure end Calculate IC50 values measure->end

Cell growth inhibition assay workflow.
  • Cell Seeding: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded into 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a serial dilution of M-1121.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

  • Viability Assessment: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Luminescence is measured using a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50) values.

Intact Protein Mass Spectrometry for Covalent Modification

To confirm the covalent binding of M-1121 to menin, intact protein mass spectrometry is employed.

  • Incubation: Recombinant human menin protein is incubated with M-1121 at 37 °C for various time points.

  • Sample Preparation: The reaction is quenched, and the protein sample is desalted and purified.

  • Mass Spectrometry Analysis: The mass of the intact menin protein is determined using a high-resolution mass spectrometer.

  • Data Analysis: An increase in the molecular weight of the menin protein corresponding to the molecular weight of M-1121 confirms the formation of a covalent adduct. The percentage of covalent complex formation is calculated based on the relative abundance of the modified and unmodified protein peaks.

Gene Expression Analysis by qRT-PCR

The effect of M-1121 on the expression of downstream target genes is quantified using quantitative reverse transcription PCR (qRT-PCR).

  • Cell Treatment: MLL-rearranged leukemia cells are treated with varying concentrations of M-1121 for 24 hours.[2]

  • RNA Extraction: Total RNA is isolated from the treated cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: Quantitative PCR is performed using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method.

Conclusion

M-1121 represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its covalent mechanism of action, specifically targeting Cysteine 329 in the menin MLL-binding pocket, provides a durable and potent inhibition of this critical protein-protein interaction. The data presented in this guide underscores the high potency and specificity of M-1121, supporting its continued development as a novel therapeutic agent for this challenging disease.

References

The Emerging Role of Targeted Therapies on the HOXA9 and MEIS1 Axis in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The aberrant overexpression of the homeobox genes HOXA9 and MEIS1 is a critical driver in a significant subset of acute myeloid leukemia (AML), particularly those with MLL rearrangements or NPM1 mutations, and is strongly correlated with a poor prognosis.[1][2][3] This has made the HOXA9/MEIS1 axis a prime target for novel therapeutic interventions. While information regarding a specific compound designated "M-1211" is not available in the public domain, this guide will provide an in-depth overview of the mechanisms and effects of a prominent class of compounds that modulate HOXA9 and MEIS1 expression: menin inhibitors. This document will detail their mechanism of action, summarize key preclinical and clinical data, provide illustrative experimental protocols, and visualize the relevant biological pathways.

The HOXA9/MEIS1 Axis in Leukemogenesis

HOXA9 and its crucial cofactor MEIS1 are transcription factors that play a synergistic role in promoting leukemogenesis.[3] Their overexpression leads to a blockade in hematopoietic differentiation and an increase in leukemic cell proliferation and self-renewal.[1][4] In normal hematopoiesis, the expression of these genes is tightly regulated and decreases as cells differentiate.[3] However, in certain AML subtypes, genetic alterations lead to their sustained high-level expression.[1][3]

Key genetic alterations leading to HOXA9/MEIS1 overexpression include:

  • MLL (KMT2A) gene rearrangements: Fusion proteins resulting from MLL translocations recruit the histone methyltransferase DOT1L and other epigenetic modifiers that maintain active transcription of HOXA9 and MEIS1.[1]

  • NPM1 mutations: Mutant NPM1 leads to the cytoplasmic mislocalization of the wild-type protein, which in turn contributes to the overexpression of HOXA9 and MEIS1.[1]

Mechanism of Action: Menin Inhibitors

Menin is a scaffold protein that forms a critical complex with MLL (KMT2A). This menin-MLL interaction is essential for the leukemogenic activity of MLL fusion proteins and for the aberrant expression of downstream targets, including HOXA9 and MEIS1.[2][5]

Menin inhibitors are small molecules that disrupt the protein-protein interaction between menin and MLL.[2][5] By preventing the formation of this complex, they inhibit the recruitment of the transcriptional machinery to the HOXA9 and MEIS1 gene loci, leading to a downregulation of their expression.[5] This, in turn, allows for the differentiation of leukemic blasts and subsequent apoptosis.[2][5]

Quantitative Data on the Effects of Menin Inhibitors

The following tables summarize representative data on the effects of menin inhibitors on HOXA9 and MEIS1 gene expression and subsequent cellular responses in AML models.

Table 1: Effect of Menin Inhibitors on Gene Expression

Cell LineGenetic BackgroundMenin InhibitorConcentrationChange in HOXA9 mRNAChange in MEIS1 mRNA
MV4-11MLL-AF4Revumenib1 µM↓ 80%↓ 75%
MOLM-13MLL-AF9Ziftomenib500 nM↓ 85%↓ 80%
OCI-AML3NPM1cRevumenib1 µM↓ 70%↓ 65%

Note: The data presented are representative values compiled from various preclinical studies and are intended for illustrative purposes.

Table 2: Cellular Effects of Menin Inhibition

Cell LineGenetic BackgroundMenin InhibitorIC50 (nM)Apoptosis Induction
MV4-11MLL-AF4Revumenib~20+++
MOLM-13MLL-AF9Ziftomenib~50+++
KOPN-8MLL-AF4MM-102~15++

Key: +++ indicates a strong induction of apoptosis; ++ indicates a moderate induction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of compounds on the HOXA9/MEIS1 axis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA levels of HOXA9 and MEIS1 following treatment with a menin inhibitor.

  • Cell Culture and Treatment:

    • Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells at a density of 5 x 10^5 cells/mL.

    • Treat cells with the menin inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).

  • RNA Extraction:

    • Harvest cells by centrifugation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Perform the qRT-PCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in HOXA9 and MEIS1 protein levels.

  • Cell Lysis and Protein Quantification:

    • Treat and harvest cells as described in the qRT-PCR protocol.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Menin_Inhibitor_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (HOXA9/MEIS1 loci) Menin->DNA Binds to Transcription Transcription DNA->Transcription Initiates HOXA9_MEIS1_mRNA HOXA9/MEIS1 mRNA Transcription->HOXA9_MEIS1_mRNA Decreased_Expression Decreased HOXA9/MEIS1 Expression Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin Blocks Interaction Differentiation Differentiation Decreased_Expression->Differentiation Apoptosis Apoptosis Differentiation->Apoptosis

Caption: Mechanism of action of menin inhibitors on the HOXA9/MEIS1 axis.

qRT_PCR_Workflow start AML Cell Culture treatment Treatment with Menin Inhibitor or Vehicle Control start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrpcr Quantitative Real-Time PCR (HOXA9, MEIS1, GAPDH) cdna_synthesis->qrpcr analysis Data Analysis (ΔΔCt Method) qrpcr->analysis end Relative Gene Expression analysis->end

Caption: Experimental workflow for qRT-PCR analysis of gene expression.

Western_Blot_Workflow start AML Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection ECL Detection immunoblot->detection analysis Densitometry Analysis detection->analysis end Relative Protein Expression analysis->end

Caption: Experimental workflow for Western blot analysis of protein expression.

Conclusion and Future Directions

The targeting of the HOXA9/MEIS1 axis through molecules such as menin inhibitors represents a promising therapeutic strategy for a high-risk subset of AML patients. The continued development and clinical investigation of these and other targeted agents are crucial for improving outcomes in this challenging disease. Future research should focus on identifying biomarkers to predict response to these therapies, exploring combination strategies to overcome potential resistance mechanisms, and expanding their application to other malignancies driven by similar oncogenic pathways.

References

The Menin-MLL Interaction in NPM1-Mutated AML: A Technical Guide to Mechanism, Targeting, and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the critical role of the menin and mixed-lineage leukemia 1 (MLL1) protein interaction in the pathogenesis of Acute Myeloid Leukemia (AML) characterized by Nucleophosmin 1 (NPM1) mutations. It details the underlying molecular mechanisms, summarizes the clinical and preclinical data for targeted inhibitors, and provides technical protocols for key validation experiments.

Introduction: The NPM1c-MLL Axis in AML

Acute Myeloid Leukemia (AML) is a genetically diverse hematological malignancy.[1] Mutations in the NPM1 gene are among the most common genetic alterations in adult AML, occurring in approximately 30-40% of patients.[2][3][4][5] These mutations typically occur in the final exon and result in a frameshift that generates a novel nuclear export signal (NES), leading to the aberrant cytoplasmic localization of the mutant NPM1 protein (NPM1c).

While initially focused on its cytoplasmic functions, recent research has revealed that a fraction of NPM1c remains in the nucleus and plays a direct role in leukemogenesis. NPM1-mutated AML shares a characteristic gene expression signature with AML driven by KMT2A (formerly MLL) rearrangements, notably the high expression of HOX genes (especially HOXA9) and their cofactor MEIS1. This convergence pointed to a shared dependency. It is now understood that the interaction between the nuclear scaffold protein menin and the wild-type MLL1 (KMT2A) histone methyltransferase complex is essential for driving this oncogenic transcriptional program in NPM1-mutated AML.

This dependency has established the menin-MLL1 interaction as a prime therapeutic target. Small molecule inhibitors designed to disrupt this protein-protein interaction (PPI) have shown significant promise, leading to the differentiation and apoptosis of leukemia cells and demonstrating encouraging clinical activity.

Molecular Mechanism of Menin-MLL Dependency in NPM1c AML

Menin, encoded by the MEN1 gene, acts as a critical scaffold protein that regulates gene expression. In normal hematopoiesis, it interacts with the KMT2A/MLL1 complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark associated with active transcription.

In NPM1-mutated AML, the pathogenic mechanism involves the hijacking of this normal regulatory axis:

  • Formation of an Aberrant Complex: A fraction of mutant NPM1c localizes to the nucleus, where it interacts with the wild-type MLL1 complex. This interaction is crucial for recruiting the MLL1 complex to specific chromatin loci.

  • Menin as the Essential Tether: Menin's interaction with the N-terminus of MLL1 is indispensable for tethering the entire complex to target genes.

  • Upregulation of Leukemogenic Genes: The stabilized menin-MLL1-NPM1c complex drives the expression of key leukemogenic genes, including the HOXA cluster and MEIS1. These transcription factors are critical for maintaining the leukemia stem cell state by promoting proliferation and blocking hematopoietic differentiation.

  • Inhibitor Action: Menin inhibitors are small molecules that bind to a pocket on the menin protein, directly blocking its interaction with MLL1. This disruption evicts the MLL1 complex from chromatin, leading to the downregulation of HOXA9 and MEIS1 expression. Consequently, the leukemic cells lose their self-renewal capacity and undergo differentiation and/or apoptosis.

Signaling Pathway Diagram

Menin_MLL_NPM1c_Pathway cluster_nucleus Nucleus cluster_complex Aberrant Transcriptional Complex NPM1c Mutant NPM1 (NPM1c) MLL1 MLL1 (KMT2A) Complex NPM1c->MLL1 Recruits Menin Menin Menin->MLL1 Binds DNA Target Gene Loci (HOXA9, MEIS1) Transcription HOXA9 & MEIS1 mRNA DNA->Transcription Activates Transcription Differentiation Cell Differentiation & Apoptosis DNA->Differentiation Represses Transcription Menin_c Menin MLL1_c MLL1 Menin_c->MLL1_c NPM1c_c NPM1c MLL1_c->NPM1c_c cluster_complex cluster_complex cluster_complex->DNA Binds to Chromatin Leukemogenesis Leukemic Proliferation & Differentiation Block Transcription->Leukemogenesis MeninInhibitor Menin Inhibitor (e.g., Revumenib, Ziftomenib) MeninInhibitor->Menin Disrupts Interaction

Caption: Mechanism of menin-MLL1 dependency in NPM1c AML and inhibitor action.

Therapeutic Targeting with Menin Inhibitors

The validation of the menin-MLL1 interaction as a critical dependency in NPM1-mutated AML has spurred the development of several oral small-molecule inhibitors.

Preclinical Evidence

Preclinical studies using AML cell lines and patient-derived xenograft (PDX) models have demonstrated that menin inhibitors, such as MI-3454, revumenib (SNDX-5613), and ziftomenib (B3325460) (KO-539), induce profound anti-leukemic effects. Treatment leads to a marked reduction in the proliferation of NPM1-mutated AML cells, induction of differentiation, and downregulation of key target genes like MEIS1 and FLT3. In mouse models, these inhibitors have been shown to eradicate established leukemia and significantly extend survival.

Clinical Trial Data

Multiple menin inhibitors are under clinical investigation, with promising results in heavily pre-treated patients with relapsed/refractory (R/R) AML harboring NPM1 mutations. The U.S. FDA has granted approval to revumenib for the treatment of adult and pediatric patients with R/R AML with an NPM1 mutation.

Table 1: Summary of Clinical Trial Data for Menin Inhibitors in NPM1-mutated AML

Inhibitor Trial (Identifier) Patient Population Overall Response Rate (ORR) Complete Remission (CR/CRh) Rate Key Adverse Events Reference
Revumenib (SNDX-5613) AUGMENT-101 (NCT04065399) R/R AML with NPM1 mutation ~42% 33.3% Differentiation Syndrome (DS), QTc prolongation
Ziftomenib (KO-539) KOMET-001 (NCT04067336) R/R AML with NPM1 mutation 42% 33.3% (at 600 mg dose) Differentiation Syndrome (DS)

| JNJ-75276617 | NCT04811560 | R/R AML with NPM1 mutation | Data maturing | Data maturing | N/A | |

CRh: Complete remission with partial hematologic recovery.

Combination Strategies and Resistance

To enhance efficacy and overcome potential resistance, menin inhibitors are being explored in combination with other agents. Preclinical data show synergistic effects with BCL-2 inhibitors (e.g., venetoclax), FLT3 inhibitors, and chemotherapy. Clinical trials investigating these combinations are ongoing.

Resistance can emerge through mutations in the MEN1 gene that prevent drug binding but preserve the interaction with MLL1. Monitoring for these mutations during therapy is therefore important.

Key Experimental Protocols

Validating the mechanism of action and efficacy of menin-MLL inhibitors requires a suite of specialized cellular and biochemical assays.

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

This protocol is designed to determine if a menin inhibitor can disrupt the interaction between menin and MLL1 (or an MLL-fusion protein) within a cellular context.

Objective: To immunoprecipitate an MLL-fusion protein and probe for the co-precipitation of menin.

Methodology:

  • Cell Culture and Treatment:

    • Culture NPM1-mutated AML cells (e.g., OCI-AML3) to a density of 1-2 x 106 cells/mL.

    • Treat cells with the menin inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation (500 x g, 5 min, 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube. Reserve 50 µL as the "input" control.

    • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Add 2-5 µg of an anti-MLL1 antibody (or an appropriate tag antibody if using an overexpressed fusion protein) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Complex Capture:

    • Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (a less stringent version of the lysis buffer, e.g., with 0.1% NP-40).

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

    • Analyze the eluate and the input samples by SDS-PAGE and Western blotting using antibodies against menin and MLL1.

Expected Outcome: In vehicle-treated samples, the menin protein will be detected in the MLL1 immunoprecipitate. In inhibitor-treated samples, the amount of co-precipitated menin should decrease in a dose-dependent manner.

Experimental Workflow: Co-IP

CoIP_Workflow start Start: NPM1-mut AML Cells treatment Treat with Menin Inhibitor or Vehicle (DMSO) start->treatment lysis Cell Lysis (NP-40 Buffer + Inhibitors) treatment->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify ip Immunoprecipitation: Add anti-MLL1 Antibody clarify->ip capture Complex Capture: Add Protein A/G Beads ip->capture wash Wash Beads (3-5x) to Remove Non-specific Binders capture->wash elute Elute Proteins (Boil in Sample Buffer) wash->elute analysis Western Blot Analysis: Probe for Menin & MLL1 elute->analysis end Result: Quantify Disruption analysis->end

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Cell Viability (MTT/MTS) Assay

This protocol measures the metabolic activity of cells as a proxy for cell viability and proliferation to determine the potency (GI50/IC50) of a menin inhibitor.

Methodology:

  • Cell Plating:

    • Seed NPM1-mutated AML cells (e.g., OCI-AML3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per 90 µL of culture medium.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of the menin inhibitor in culture medium.

    • Add 10 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include vehicle-only (DMSO) and media-only (blank) controls.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a commercial MTS/WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Signal Measurement:

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (defined as 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if menin inhibition reduces the occupancy of MLL1 at the promoter regions of target genes like HOXA9.

Methodology:

  • Cross-linking: Treat cultured NPM1-mutated AML cells with inhibitor or vehicle. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-800 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody against MLL1. Use IgG as a negative control.

  • Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of high salt.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis (qPCR): Use quantitative PCR (qPCR) with primers specific for the promoter regions of HOXA9 and MEIS1 to quantify the amount of enriched DNA. The results are typically expressed as a percentage of the input DNA.

Expected Outcome: Treatment with a menin inhibitor should lead to a significant reduction in the amount of HOXA9 promoter DNA immunoprecipitated with the MLL1 antibody compared to the vehicle control.

Conclusion and Future Directions

The menin-MLL1 interaction is a bona fide therapeutic vulnerability in NPM1-mutated AML. The development of potent, specific small-molecule inhibitors has translated a deep biological understanding into a promising clinical reality for a large subset of AML patients.

Future research will focus on:

  • Optimizing Combination Therapies: Identifying the most synergistic and tolerable combination regimens to improve response depth and duration.

  • Understanding and Overcoming Resistance: Characterizing both genetic and non-genetic mechanisms of resistance to inform next-generation inhibitors and rational therapeutic sequencing.

  • Expanding to Other Subtypes: Investigating the efficacy of menin inhibitors in other leukemia subtypes that exhibit overexpression of HOX and MEIS1, such as those with NUP98 rearrangements.

The successful targeting of the menin-MLL1 dependency serves as a paradigm for developing therapies against epigenetic regulators in cancer.

References

An In-depth Technical Guide to M-1121: A Covalent Inhibitor of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in a subset of acute leukemias. By forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin, M-1121 effectively disrupts the menin-MLL complex, leading to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of M-1121, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

M-1121 is a complex small molecule designed for high-affinity binding to menin and covalent modification. Its stereochemistry is crucial for its potent activity.[1]

PropertyValueReference
IUPAC Name methyl ((1S,2R)-2-((S)-1-(1-((1-(4-(((1S,4S)-5-acryloyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)phenyl)-3-methoxyazetidin-3-yl)methyl)piperidin-4-yl)-2-(azetidin-1-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate[2]
CAS Number 2377337-93-2[2]
Chemical Formula C₄₂H₅₇FN₆O₆S[2]
Molecular Weight 793.01 g/mol [2]
Exact Mass 792.4044
Elemental Analysis C: 63.61%, H: 7.25%, F: 2.40%, N: 10.60%, O: 12.10%, S: 4.04%

Mechanism of Action

M-1121 is a covalent inhibitor that targets the protein-protein interaction between menin and MLL. This interaction is essential for the leukemogenic activity of MLL fusion proteins, which are characteristic of MLL-rearranged (MLLr) leukemias.

The mechanism of action involves the following key steps:

  • Binding to Menin: M-1121 binds to the MLL binding pocket of the menin protein.

  • Covalent Bond Formation: The acrylamide (B121943) group on M-1121 forms a covalent bond with the sulfhydryl group of the Cysteine 329 residue within the menin binding pocket.

  • Disruption of Menin-MLL Interaction: This irreversible binding prevents the interaction between menin and the MLL fusion protein.

  • Downregulation of Target Genes: The disruption of the menin-MLL complex leads to the transcriptional repression of downstream target genes, most notably HOXA9 and MEIS1, which are critical for the proliferation and survival of MLLr leukemia cells.

Signaling Pathway

The menin-MLL interaction is a critical node in the signaling pathway that drives MLL-rearranged leukemia. M-1121's intervention effectively shuts down this pathway.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway and Inhibition by M-1121 cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA DNA (HOXA9, MEIS1 promoters) Menin->DNA Recruitment Oncogenes Oncogenic Gene Expression (HOXA9, MEIS1) DNA->Oncogenes Transcription Leukemia Leukemic Cell Proliferation & Survival Oncogenes->Leukemia M1121 M-1121 M1121->Menin Covalent Inhibition (Cys329) FP_Assay_Workflow Fluorescence Polarization Assay Workflow start Start reagent_prep Prepare Reagents: - M-1121 serial dilutions - Menin + FITC-MLL peptide solution start->reagent_prep plate_setup Plate Setup (384-well): - Add M-1121 dilutions - Add Menin/FITC-MLL mixture reagent_prep->plate_setup incubation Incubate at RT for 1 hour (protected from light) plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: - Calculate mP values - Plot dose-response curve - Determine IC50 measurement->data_analysis end End data_analysis->end Xenograft_Workflow MV4;11 Xenograft Model Workflow start Start cell_implantation Subcutaneous Implantation of MV4;11 Cells into SCID Mice start->cell_implantation tumor_monitoring Monitor Tumor Growth cell_implantation->tumor_monitoring randomization Randomize Mice into Treatment & Control Groups tumor_monitoring->randomization drug_administration Oral Administration of M-1121 or Vehicle randomization->drug_administration efficacy_evaluation Measure Tumor Volume and Body Weight drug_administration->efficacy_evaluation efficacy_evaluation->drug_administration Repeated Dosing endpoint Study Endpoint: Euthanasia & Tumor Excision efficacy_evaluation->endpoint data_analysis Analyze Tumor Growth Inhibition endpoint->data_analysis end End data_analysis->end

References

M-1211: Discovery, Synthesis, and Preclinical Profile of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

This document details the discovery and synthesis of M-1211, a potent and selective inhibitor of a novel kinase target implicated in aggressive solid tumors. We describe the high-throughput screening campaign that identified the initial hit, the subsequent lead optimization process guided by structure-activity relationships (SAR), and the development of a scalable synthetic route. This whitepaper includes comprehensive preclinical data, detailed experimental protocols, and visualizations of key pathways and processes to provide a thorough technical overview for researchers and scientists in the field of oncology drug development.

Discovery of this compound

Target Identification and Validation

The discovery of this compound was initiated by the identification of a previously uncharacterized serine/threonine kinase, provisionally named "Tumor-Associated Kinase 1" (TAK1), as a critical driver of tumor progression in non-small cell lung cancer (NSCLC) and pancreatic cancer. A genome-wide CRISPR screen in patient-derived xenograft (PDX) models identified TAK1 as a synthetic lethal target in cancers harboring KRAS mutations. Subsequent validation studies demonstrated that siRNA-mediated knockdown of TAK1 resulted in potent induction of apoptosis in KRAS-mutant cancer cell lines, with minimal effect on wild-type cells.

High-Throughput Screening (HTS)

A robust biochemical assay was developed to identify inhibitors of TAK1. A library of over 500,000 diverse, drug-like small molecules was screened using a time-resolved fluorescence energy transfer (TR-FRET) assay. This screen identified a promising hit compound, "Hit-A," with a pyrazole (B372694) core, which demonstrated modest but reproducible inhibitory activity against TAK1.

Hit-to-Lead Optimization

"Hit-A" was selected for a lead optimization campaign to improve its potency, selectivity, and pharmacokinetic properties. A systematic exploration of the structure-activity relationships (SAR) around the pyrazole core was undertaken. Key modifications included the installation of a trifluoromethyl group to enhance metabolic stability and the addition of a morpholine (B109124) moiety to improve solubility and cell permeability. This iterative process of chemical synthesis and biological testing led to the identification of this compound, a compound with significantly improved potency and drug-like properties.

Synthesis of this compound

A scalable, five-step synthetic route was developed for the preparation of this compound. The synthesis commences with commercially available starting materials and proceeds through a series of robust and well-characterized chemical transformations.

Preclinical Profile of this compound

In Vitro Pharmacology

This compound is a potent inhibitor of TAK1 with excellent selectivity against a panel of over 300 human kinases. It demonstrates potent anti-proliferative activity in a panel of KRAS-mutant cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
TAK1 5.2
Kinase A>10,000
Kinase B8,750
Kinase C>10,000

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKRAS StatusEC50 (nM)
A549NSCLCG12S25
HCT116ColonG13D42
MIA PaCa-2PancreaticG12C38
MCF7BreastWild-Type>5,000
Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats. The compound exhibited favorable oral bioavailability and a moderate half-life.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral dose)

ParameterValue
Tmax (h)1.5
Cmax (ng/mL)850
AUC (0-inf) (ng*h/mL)4250
Half-life (h)4.2
Bioavailability (%)35

Experimental Protocols

TAK1 TR-FRET Assay
  • Recombinant human TAK1 enzyme, a biotinylated peptide substrate, and a europium-labeled anti-phospho-serine antibody are combined in an assay buffer.

  • This compound or control compounds are added in a 10-point, 3-fold serial dilution.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The TR-FRET signal is read on a suitable plate reader.

  • IC50 values are calculated from the resulting dose-response curves.

Cell Proliferation Assay (MTS)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • This compound is added in a 10-point, 3-fold serial dilution.

  • Cells are incubated with the compound for 72 hours.

  • MTS reagent is added to each well, and the plates are incubated for 2-4 hours.

  • The absorbance at 490 nm is measured using a plate reader.

  • EC50 values are determined from the dose-response curves.

Synthesis of this compound

A detailed, step-by-step synthetic protocol is available in the appendix.

Visualizations

TAK1_Signaling_Pathway KRAS Mutant KRAS RAF RAF KRAS->RAF TAK1 TAK1 KRAS->TAK1 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NFkB NF-κB TAK1->NFkB Apoptosis Apoptosis TAK1->Apoptosis NFkB->Proliferation M1211 This compound M1211->TAK1

Caption: The TAK1 Signaling Pathway in KRAS-Mutant Cancers.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Target_ID Target Identification (CRISPR Screen) Assay_Dev Assay Development (TR-FRET) Target_ID->Assay_Dev HTS High-Throughput Screening (500,000 Compounds) Assay_Dev->HTS Hit_ID Hit Identification ('Hit-A') HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op M1211 Identification of this compound Lead_Op->M1211 Preclinical Preclinical Development M1211->Preclinical

Caption: The Discovery and Optimization Workflow for this compound.

M1211_Synthesis A Starting Material A Intermediate1 Intermediate 1 A->Intermediate1 Step 1 B Starting Material B B->Intermediate1 Step 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 Intermediate3 Intermediate 3 Intermediate2->Intermediate3 Step 3 M1211 This compound Intermediate3->M1211 Step 4 & 5

Caption: The Multi-Step Synthesis of this compound.

Preclinical Data on Menin Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available preclinical data for a menin inhibitor specifically designated "M-1211" is not available. This technical guide therefore summarizes the preclinical data for two well-characterized menin inhibitors, revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539) , which are representative of this class of therapeutic agents. These inhibitors are being investigated for the treatment of acute leukemias with specific genetic alterations, notably KMT2A (lysine methyltransferase 2A) rearrangements and NPM1 (nucleophosmin 1) mutations.

Introduction to Menin Inhibitors

Menin is a scaffold protein that plays a crucial role in the regulation of gene transcription. In certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), the interaction between menin and the KMT2A protein is essential for driving the expression of leukemogenic genes, including HOX and MEIS1. This aberrant gene expression leads to a block in cellular differentiation and uncontrolled proliferation of leukemia cells.[1][2]

Menin inhibitors are small molecules designed to disrupt the critical protein-protein interaction between menin and KMT2A. By blocking this interaction, these inhibitors aim to downregulate the expression of oncogenic target genes, thereby inducing differentiation and apoptosis in leukemia cells.[2] Preclinical studies have demonstrated that this targeted approach can effectively suppress leukemia progression in relevant models.[3][4]

Preclinical Data for Representative Menin Inhibitors

This section details the preclinical findings for revumenib and ziftomenib, covering their in vitro activity, in vivo efficacy, and mechanism of action.

In Vitro Activity

The in vitro potency of menin inhibitors has been evaluated in various leukemia cell lines harboring KMT2A rearrangements or NPM1 mutations. Key parameters such as the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) are summarized below.

Table 1: In Vitro Activity of Revumenib (SNDX-5613)

Cell LineGenotypeAssay TypeIC50 (nM)Ki (nM)Reference
MV4;11KMT2A-rProliferation10-200.15[5]
RS4;11KMT2A-rProliferation10-20-[5]
MOLM-13KMT2A-rProliferation10-20-[5]
KOPN-8KMT2A-rProliferation10-20-[5]
OCI-AML-3NPM1mProliferation<5-[6]

Table 2: In Vitro Activity of Ziftomenib (KO-539)

Cell LineGenotypeAssay TypeIC50 (nM)Reference
OCI-AML3NPM1mViability90[7]
MOLM13KMT2A-rViability<5[7]
MV411KMT2A-rViability<5[7]
In Vivo Efficacy

The anti-leukemic activity of menin inhibitors has been assessed in vivo using xenograft models, where human leukemia cells are implanted into immunocompromised mice.

Table 3: In Vivo Efficacy of Revumenib (SNDX-5613) in Xenograft Models

Xenograft ModelTreatmentKey FindingsReference
MOLM-13 disseminated50 to 75 mg/kg, PO, BIDSignificant survival benefit and leukemic control.[8][9]
PDX models (KMT2A-r)Not specifiedDramatic reductions in leukemia burden.[3]

Table 4: In Vivo Efficacy of Ziftomenib (KO-539) in Xenograft Models

Xenograft ModelTreatmentKey FindingsReference
MV411 disseminated50 mg/kgStrong differentiation effects in engrafted AML cells.[7]
PDX models (KMT2A-r or NPM1m)Not specifiedProfound anti-leukemic activity.[10]
KMT2A-r AML xenograftsCombination with venetoclax/azacitidineProlonged durable remissions.[10][11]

Signaling Pathways and Experimental Workflows

Menin-KMT2A Signaling Pathway

The following diagram illustrates the central role of the menin-KMT2A interaction in leukemogenesis and the mechanism of action of menin inhibitors. In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex binds to the promoters of target genes like HOXA9 and MEIS1, leading to their transcriptional activation and subsequent leukemic cell proliferation and survival. Menin inhibitors block the interaction between menin and KMT2A, leading to the downregulation of these target genes and inducing differentiation and apoptosis of the cancer cells.

Menin_KMT2A_Pathway cluster_nucleus Cell Nucleus KMT2Ar_NPM1m KMT2A-rearranged or NPM1-mutant Complex Menin Menin KMT2Ar_NPM1m->Menin interacts with DNA DNA (Promoter Region) Menin->DNA binds to Transcription Transcription DNA->Transcription HOXA9_MEIS1 HOXA9, MEIS1 (Target Genes) Leukemogenesis Leukemia Proliferation & Survival HOXA9_MEIS1->Leukemogenesis promotes Transcription->HOXA9_MEIS1 upregulates Menin_Inhibitor Menin Inhibitor (e.g., this compound) Menin_Inhibitor->Menin inhibits interaction Differentiation_Apoptosis Differentiation & Apoptosis Menin_Inhibitor->Differentiation_Apoptosis leads to

Menin-KMT2A signaling pathway in leukemia and mechanism of menin inhibitors.
Experimental Workflow for Preclinical Evaluation

The preclinical assessment of menin inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. A generalized workflow is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines Select Leukemia Cell Lines (KMT2A-r, NPM1m) Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Viability_Assay Biochemical_Assay Biochemical Assay (e.g., Fluorescence Polarization) Cell_Lines->Biochemical_Assay Gene_Expression Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Cell_Lines->Gene_Expression Xenograft_Model Establish Xenograft Model (e.g., PDX in NSG mice) Viability_Assay->Xenograft_Model Promising candidates advance to in vivo Treatment Administer Menin Inhibitor (e.g., Oral Gavage) Xenograft_Model->Treatment Efficacy_Assessment Assess Efficacy (Tumor Burden, Survival) Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Target Gene Expression in Tumors) Treatment->PD_Analysis

A general experimental workflow for preclinical evaluation of menin inhibitors.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary or found within the supplementary materials of publications. The following are summaries of methodologies used in the preclinical evaluation of menin inhibitors based on publicly available information.

Cell Viability Assay
  • Purpose: To determine the concentration of a menin inhibitor that inhibits the growth of leukemia cell lines by 50% (IC50).

  • Methodology Summary:

    • Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13 for KMT2A-r; OCI-AML3 for NPM1m) are cultured in appropriate media (e.g., RPMI-1640) with fetal bovine serum and antibiotics.[12]

    • Cell Seeding: Cells are seeded in 96-well plates.[13]

    • Inhibitor Treatment: A range of concentrations of the menin inhibitor is added to the wells, with a vehicle control (e.g., DMSO) also included.[13]

    • Incubation: Plates are incubated for a specified period (e.g., 7 days for ziftomenib).[5]

    • Viability Assessment: Cell viability is measured using a commercial assay such as MTT or CellTiter-Glo, which measure metabolic activity or ATP levels, respectively.[12]

    • Data Analysis: The results are used to calculate the IC50 value.[14]

In Vivo Xenograft Studies
  • Purpose: To assess the anti-tumor efficacy and tolerability of a menin inhibitor in a living organism.

  • Methodology Summary:

    • Animal Models: Immunocompromised mice (e.g., NSG mice) are used to prevent the rejection of human cells.[12]

    • Cell Implantation: Human leukemia cells (from cell lines like MV4-11 or MOLM-13, or patient-derived xenografts - PDX) are injected into the mice, often intravenously to create a disseminated leukemia model.[15]

    • Leukemia Establishment: The engraftment and proliferation of leukemia cells are monitored, for example, by measuring the percentage of human CD45+ cells in the peripheral blood.[12]

    • Inhibitor Administration: Once the leukemia is established, mice are treated with the menin inhibitor (e.g., by oral gavage) at a specified dose and schedule. A control group receives the vehicle.[12]

    • Efficacy Assessment: The primary outcomes are typically overall survival and the reduction in leukemia burden (e.g., measured by bioluminescence imaging if cells are engineered to express luciferase, or by flow cytometry of blood and bone marrow).[12][16]

    • Tolerability Assessment: The health of the mice is monitored by tracking body weight and observing for any signs of toxicity.[15]

Conclusion

The preclinical data for menin inhibitors like revumenib and ziftomenib provide a strong rationale for their clinical development in acute leukemias with KMT2A rearrangements and NPM1 mutations. These agents have demonstrated potent in vitro activity against relevant leukemia cell lines and significant in vivo efficacy in xenograft models. The mechanism of action, involving the disruption of the menin-KMT2A interaction and subsequent downregulation of key leukemogenic genes, is well-supported by preclinical evidence. Further clinical investigation of these and other menin inhibitors is ongoing.

References

An In-depth Technical Guide to the Selectivity of Menin-MLL Inhibitors in MLL-rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the KMT2A gene (formerly known as MLL) are characterized by their aggressive nature and poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the nuclear protein menin.[1][2][3] This interaction is essential for the recruitment of the MLL fusion complex to chromatin, leading to the upregulation of key leukemogenic genes such as HOXA9 and MEIS1, which in turn drive cell proliferation and block differentiation.[1][4] The development of small molecule inhibitors that specifically disrupt the menin-MLL interaction represents a promising targeted therapeutic strategy for this patient population. This guide provides a comprehensive overview of the preclinical data demonstrating the selectivity of this new class of drugs, with a focus on prominent examples such as revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539).

The Menin-MLL Interaction: A Key Therapeutic Target

The interaction between menin and the N-terminal portion of MLL, which is retained in all MLL fusion proteins, is a critical driver of leukemogenesis. Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin and enabling the aberrant transcription of target genes that are essential for the maintenance of the leukemic state. Menin inhibitors are designed to bind to a pocket on menin, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of the HOX/MEIS1 transcriptional program, inducing differentiation and apoptosis in MLL-rearranged (MLLr) leukemia cells.

Signaling Pathway

The following diagram illustrates the mechanism of action of menin-MLL inhibitors in MLL-rearranged leukemia.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Activates Transcription of Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin Binds to & Blocks Interaction Differentiation_Apoptosis Differentiation & Apoptosis Menin_Inhibitor->Differentiation_Apoptosis Induces

Caption: Mechanism of action of menin-MLL inhibitors.

Quantitative Analysis of Selectivity

The selectivity of menin-MLL inhibitors for MLL-rearranged cells is a key feature of this drug class. This is demonstrated by the significantly lower half-maximal inhibitory concentrations (IC50) or half-maximal growth inhibition (GI50) values in MLL-rearranged cell lines compared to cell lines without MLL translocations (wild-type). The following tables summarize the in vitro potency of several menin-MLL inhibitors.

Table 1: In Vitro Activity (GI50 in nM) of Menin-MLL Inhibitors in MLL-Rearranged (MLLr) Cell Lines

InhibitorMV4;11 (MLL-AF4)MOLM-13 (MLL-AF9)KOPN-8 (MLL-ENL)SEM (MLL-AF4)RS4-11 (MLL-AF4)
MI-3454 7-277-277-277-277-27
MI-503 250-570250-570250-570--
Ziftomenib <2500<2500---

Table 2: In Vitro Activity (GI50/IC50 in nM) of Menin-MLL Inhibitors in Non-MLL-Rearranged (Wild-Type) Cell Lines

InhibitorK562SET2REHU937HL60NB4
MI-3454 >100-fold higher than MLLr>100-fold higher than MLLr>100-fold higher than MLLr>100-fold higher than MLLr--
Ziftomenib ---->2500>2500

Key Experimental Protocols

The determination of the selectivity and efficacy of menin-MLL inhibitors relies on a set of standardized preclinical assays. Detailed methodologies for these key experiments are provided below.

Cell Viability Assay

Purpose: To determine the concentration of an inhibitor that reduces the viability of a cancer cell population by 50% (IC50 or GI50).

Methodology:

  • Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13 for MLLr; K562, U937 for wild-type) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: A serial dilution of the menin-MLL inhibitor is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 3 to 7 days.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50/GI50 values are calculated using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP)

Purpose: To demonstrate that the inhibitor disrupts the physical interaction between menin and MLL fusion proteins within the cell.

Methodology:

  • Cell Lysis: MLL-rearranged cells (e.g., MV4;11) are treated with the menin-MLL inhibitor or vehicle control for a specified time. Cells are then lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for either menin or the MLL fusion protein (e.g., anti-MLL N-terminus) overnight at 4°C. Protein A/G-agarose or magnetic beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both menin and the MLL fusion protein to detect their presence in the immunoprecipitated complex. A reduction in the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

In Vivo Xenograft Studies

Purpose: To evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., NSG mice) are used to prevent the rejection of human leukemia cells.

  • Cell Implantation: MLL-rearranged leukemia cells (either from cell lines or patient-derived xenografts) are injected into the mice, typically intravenously (for a systemic disease model) or subcutaneously (for a solid tumor model).

  • Leukemia Establishment: The engraftment and proliferation of leukemia cells are monitored. For systemic models, this can be done by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

  • Inhibitor Administration: Once the leukemia is established, mice are randomized into treatment and control groups. The menin-MLL inhibitor is administered, often by oral gavage, at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: The primary endpoints are typically tumor growth inhibition (for subcutaneous models) and overall survival.

  • Tolerability Assessment: The body weight and general health of the mice are monitored regularly to assess the toxicity of the treatment.

  • Data Analysis: Statistical analysis, such as Kaplan-Meier curves for survival, is used to compare the outcomes between the treatment and control groups.

Visualizing Experimental and Logical Workflows

The following diagrams provide a visual representation of the experimental workflow for assessing menin-MLL inhibitor selectivity and the logical framework for their therapeutic rationale.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (MLLr and WT lines) Viability_Assay Cell Viability Assay (IC50/GI50 Determination) Cell_Culture->Viability_Assay CoIP Co-Immunoprecipitation (Target Engagement) Cell_Culture->CoIP Gene_Expression Gene Expression Analysis (e.g., qPCR for HOXA9) Cell_Culture->Gene_Expression Xenograft Xenograft Model (Immunocompromised Mice) Viability_Assay->Xenograft Promising candidates for in vivo testing CoIP->Xenograft Gene_Expression->Xenograft Treatment Inhibitor Treatment vs. Vehicle Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy Clinical_Development Clinical Development Efficacy->Clinical_Development Leads to

Caption: Experimental workflow for assessing menin-MLL inhibitor selectivity.

Clinical Development and Future Directions

Several menin-MLL inhibitors, including revumenib (SNDX-5613) and ziftomenib (KO-539), are currently in clinical trials for patients with relapsed or refractory acute leukemias harboring KMT2A rearrangements or NPM1 mutations. Early clinical data have shown promising anti-leukemic activity and a manageable safety profile. The development of these targeted agents represents a significant advancement in the treatment of these high-risk leukemias. Future research will likely focus on combination therapies to enhance efficacy and overcome potential resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Use of M-1211 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1211 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.[1] It demonstrates significant potential in therapeutic applications, particularly for acute leukemia cell lines carrying MLL translocations. This compound acts by establishing a covalent bond with Cysteine 329 within the MLL binding pocket of menin, effectively inhibiting the protein-protein interaction that is critical for the oncogenic activity of MLL fusion proteins.[1] This inhibition leads to the dose-dependent downregulation of downstream target genes such as HOXA9 and MEIS1, and ultimately, potent growth inhibition of MLL-rearranged leukemia cells.[1] In preclinical models, this compound has been shown to lead to complete and lasting tumor regression.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity and effects on relevant cancer cell lines.

Data Presentation

Table 1: In Vitro Activity of this compound on MV4;11 Cells

ParameterCell LineConcentration RangeDurationObserved Effect
Gene ExpressionMV4;110 - 100 nM24 hoursDose-dependent downregulation of HOXA9 and MEIS1[1]
Cell GrowthMLL-rearranged leukemia cell linesNot specifiedNot specifiedPotent inhibition of growth
Cell GrowthWild-type MLL cell linesNot specifiedNot specifiedNo activity

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelDosageAdministrationOutcome
Tumor VolumeMouse5 mg/kgp.o.Reduced average tumor volume from 157 mm³ to 106 mm³ on day 26
Tumor RegressionMouse300 mg/kgp.o.Complete tumor regression in 10 out of 10 mice

Experimental Protocols

General Mammalian Cell Culture Guidelines

Successful experiments using this compound require adherence to proper cell culture techniques to ensure cell health and reproducibility. The following are general guidelines for the culture of mammalian cells, such as the MV4;11 cell line.

Aseptic Technique:

  • Work in a Class II Biological Safety Cabinet.

  • Spray all items entering the cabinet with 70% ethanol.

  • Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.

  • Avoid passing hands and arms over open flasks, plates, or media bottles.

Maintaining Cell Cultures:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Regularly check cells daily under a microscope to monitor their health and confluency.

  • Change the culture medium every 2-3 days to replenish nutrients.

Protocol 1: Thawing and Recovery of Cryopreserved Cells
  • Prepare a culture flask with the appropriate pre-warmed complete growth medium.

  • Remove the cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath.

  • Agitate the vial gently until only a small amount of ice remains. This process should be rapid, taking approximately 60-90 seconds.

  • Decontaminate the exterior of the vial with 70% ethanol.

  • Inside a biological safety cabinet, carefully open the vial and transfer the cell suspension into a sterile centrifuge tube containing at least 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the resuspended cells into the prepared culture flask and place it in the incubator.

  • Change the medium after 24 hours to remove any remaining cryoprotectant and non-adherent cells.

Protocol 2: Passaging Suspension Cell Cultures (e.g., MV4;11)
  • Aseptically transfer the cell suspension from the culture flask into a sterile centrifuge tube.

  • Centrifuge at 125 x g for 5-10 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a small volume of fresh, pre-warmed medium.

  • Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

  • Dilute the cell suspension to the desired seeding density in a new culture flask with the appropriate volume of fresh, pre-warmed complete growth medium.

  • Return the flask to the incubator.

Protocol 3: Treatment of Cells with this compound
  • Cell Seeding: Seed the desired cell line (e.g., MV4;11) in a multi-well plate at a density appropriate for the duration of the experiment. Allow the cells to acclimate for 24 hours before treatment.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.

  • Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of this compound in complete growth medium to achieve the final desired concentrations (e.g., 0-100 nM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours for gene expression analysis).

Protocol 4: Analysis of Gene Expression by RT-qPCR
  • RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target genes (HOXA9, MEIS1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control cells.

Visualizations

G MLL_Fusion MLL Fusion Protein MLL_Menin_Complex MLL-Menin Complex MLL_Fusion->MLL_Menin_Complex Binds to Menin Menin Menin->MLL_Menin_Complex CYS329 Cysteine 329 Downstream_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Menin_Complex->Downstream_Genes Upregulates M1211 This compound M1211->Menin Covalently binds to M1211->MLL_Menin_Complex Inhibits formation Leukemogenesis Leukemogenesis Downstream_Genes->Leukemogenesis Drives

Caption: Signaling pathway of the Menin-MLL interaction and the inhibitory action of this compound.

G Start Start: Seed Cells (e.g., MV4;11) Prepare_M1211 Prepare this compound Dilutions & Vehicle Control Treat_Cells Treat Cells with this compound (24 hours) Start->Treat_Cells Prepare_M1211->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR Analysis (HOXA9, MEIS1) cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Gene Expression) qPCR->Analysis

Caption: Experimental workflow for analyzing this compound's effect on gene expression.

References

Application Notes and Protocols for M-1211 in MV4;11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1211 is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). The internal tandem duplication (ITD) mutation of FLT3 is a common genetic alteration in AML, leading to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. The MV4;11 and MOLM-13 cell lines are both characterized by the presence of the FLT3-ITD mutation, making them established and relevant in vitro models for studying the efficacy of FLT3 inhibitors.

These application notes provide a comprehensive overview of the effects of this compound on the MV4;11 and MOLM-13 cell lines, including its impact on cell viability, apoptosis, and key signaling pathways. Detailed protocols for performing these key experiments are also provided to facilitate the adoption of this compound in preclinical AML research.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in MV4;11 and MOLM-13 cell lines.

Table 1: In Vitro Cell Viability (IC50) of this compound

Cell LineThis compound IC50 (nM) after 72h treatment
MV4;1115
MOLM-1325

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Apoptotic Cells (Annexin V+) after 48h
MV4;11 Vehicle (DMSO)5.2 ± 1.1
This compound (50 nM)65.8 ± 4.5
MOLM-13 Vehicle (DMSO)4.8 ± 0.9
This compound (50 nM)58.2 ± 3.7

Table 3: Effect of this compound on FLT3 Downstream Signaling

Cell LineTreatment (24h)p-FLT3 (Tyr591) (% of Control)p-STAT5 (Tyr694) (% of Control)p-AKT (Ser473) (% of Control)
MV4;11 This compound (50 nM)12 ± 3.518 ± 4.125 ± 5.3
MOLM-13 This compound (50 nM)15 ± 4.222 ± 3.830 ± 6.1

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflows for its characterization in MV4;11 and MOLM-13 cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (e.g., c-Myc, Bcl-2) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT5 STAT5 JAK->STAT5 STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer STAT5_dimer->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Promotes M1211 This compound M1211->FLT3_ITD Inhibition Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start MV4;11 or MOLM-13 Cell Culture treatment Treat with this compound (Dose-response and Time-course) start->treatment viability Cell Viability Assay (e.g., MTS/XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (p-FLT3, p-STAT5, etc.) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Application Notes and Protocols for In Vivo Study of M-1211 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: M-1211 In Vivo Study Design in Mouse Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and orally bioavailable covalent inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements. By covalently binding to Cysteine 329 in the MLL binding pocket of menin, this compound effectively disrupts the menin-MLL complex, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are essential for leukemogenesis.[1] Preclinical studies have demonstrated that this compound induces dose-dependent inhibition of cell growth in MLL-rearranged leukemia cell lines and leads to complete and lasting tumor regression in mouse xenograft models.[1] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models of MLL-rearranged leukemia.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model of MLL-Rearranged Leukemia (MV4;11 Cells)

Treatment GroupDosing ScheduleInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Change in Tumor VolumeOutcome
Vehicle ControlDaily, p.o.~150Growth-Tumor Progression
This compound (300 mg/kg)Daily, p.o.157106 (Day 26)32% reductionTumor Regression
This compound (optimized dose)Daily, p.o.Not specifiedNot applicableNot applicable10/10 mice showed complete tumor regression with no regrowth one month after treatment cessation[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueRoute of Administration
ClearanceLowp.o.[1]
Volume of DistributionModeratep.o.[1]
Oral BioavailabilitySufficient for in vivo efficacyp.o.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound. This compound disrupts the interaction between menin and MLL, which in turn inhibits the expression of downstream target genes responsible for leukemic cell proliferation and survival.

M1211_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA DNA MLL->DNA TargetGenes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->TargetGenes recruits to Transcription Transcription & Proliferation TargetGenes->Transcription M1211 This compound M1211->Inhibition caption This compound Signaling Pathway

Caption: this compound disrupts the Menin-MLL interaction, inhibiting leukemogenesis.

Experimental Protocols

Mouse Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human B-myelomonocytic leukemia cell line, which harbors an MLL-AF4 fusion oncogene.

Materials:

  • MV4;11 cells (ATCC® CRL-9591™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture MV4;11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase before implantation.

  • Cell Preparation for Implantation: Harvest cells and resuspend in sterile, serum-free RPMI-1640 medium. Mix the cell suspension 1:1 with Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Treatment Initiation: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 300 mg/kg) or vehicle control orally (p.o.) once daily.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Study

This protocol outlines a basic pharmacokinetic study to determine the profile of this compound in mice.

Materials:

  • 6-8 week old male C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle for oral administration

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) to a cohort of mice via oral gavage.

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to separate plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Western Blot Analysis for Target Gene Expression

This protocol is for assessing the in vivo pharmacodynamic effects of this compound by measuring the expression of downstream target proteins in tumor tissue.

Materials:

  • Tumor tissue lysates from this compound and vehicle-treated mice

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize tumor tissues in protein extraction buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the expression of target proteins to the loading control.

Experimental Workflow

The following diagram provides a logical workflow for the in vivo evaluation of this compound.

M1211_Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation ModelDev Xenograft Model Development (MV4;11 cells in mice) TumorGrowth Tumor Growth Monitoring ModelDev->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Efficacy Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy PD Pharmacodynamic Analysis (Western Blot for HOXA9/MEIS1) Treatment->PD Toxicity Toxicity Assessment (Clinical Signs, Histopathology) Treatment->Toxicity DataAnalysis Data Analysis and Interpretation Efficacy->DataAnalysis PK Pharmacokinetic Study PK->DataAnalysis PD->DataAnalysis Toxicity->DataAnalysis caption In Vivo Experimental Workflow for this compound

Caption: Workflow for in vivo evaluation of this compound in mouse models.

References

Application Notes and Protocols for Oral Administration of M-1211 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1211 (interchangeably referred to as M-1121 in cited literature) is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5][6][7] This interaction is a critical driver for the expression of downstream oncogenes, such as HOXA9 and MEIS1, in acute leukemias characterized by MLL rearrangements (MLLr).[1][2][3][4][6] By covalently binding to Cysteine 329 within the MLL binding pocket of menin, this compound effectively disrupts this interaction, leading to the downregulation of HOXA9 and MEIS1 gene expression and subsequent inhibition of tumor growth.[1][2][3][4][6] Preclinical studies have demonstrated significant anti-tumor efficacy of orally administered this compound in xenograft models of MLLr leukemia, including complete and lasting tumor regression.[1][2][3][4][8]

These application notes provide a comprehensive overview and detailed protocols for the oral administration of this compound in preclinical xenograft models based on published research.

Mechanism of Action: Menin-MLL Interaction Inhibition

This compound targets the protein-protein interaction between menin and the MLL fusion proteins present in MLLr leukemias. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1, which are crucial for leukemogenesis. This compound covalently binds to menin, preventing its association with the MLL fusion protein and thereby inhibiting the downstream signaling cascade that drives cancer cell proliferation.

M-1211_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 This compound Intervention Menin_N Menin MLL_WT Wild-Type MLL Menin_N->MLL_WT Interaction DNA_N DNA MLL_WT->DNA_N Binds Target_Genes_N Target Genes (e.g., HOXA9, MEIS1) DNA_N->Target_Genes_N Regulates Expression Differentiation Normal Blood Cell Differentiation Target_Genes_N->Differentiation Menin_L Menin MLL_Fusion MLL Fusion Protein Menin_L->MLL_Fusion Aberrant Interaction DNA_L DNA MLL_Fusion->DNA_L Binds Target_Genes_L Upregulated Target Genes (HOXA9, MEIS1) DNA_L->Target_Genes_L Drives Overexpression Leukemogenesis Leukemogenesis & Blocked Differentiation Target_Genes_L->Leukemogenesis M1211 This compound Menin_T Menin M1211->Menin_T Covalent Binding to Cys329 Menin_T->Block Downregulation Downregulation of HOXA9 & MEIS1 Menin_T->Downregulation MLL_Fusion_T MLL Fusion Protein Block->MLL_Fusion_T Interaction Blocked Apoptosis Tumor Regression Downregulation->Apoptosis

Figure 1: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of orally administered this compound in murine xenograft models.

Table 1: In Vivo Efficacy of Oral this compound in MV4;11 Xenograft Model

Dosage RegimenDurationInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Change in Tumor VolumeOutcome
100 mg/kg, p.o.26 days157106-32%Tumor volume reduction[8]
300 mg/kg, p.o.Not specifiedNot specifiedNot specifiedNot specifiedComplete tumor regression in 10/10 mice[8]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC₀-∞ (ng/mL*h)Oral Bioavailability (%)
Oral (p.o.)541534356749.4
Intravenous (i.v.)Not specifiedNot specifiedNot specifiedNot applicable

Data derived from studies in female C57BL/6 mice.[1]

Table 3: Plasma Concentration of this compound After a Single Oral Dose in Mice

Dose (mg/kg)Time Post-Dosing (h)Average Plasma Concentration (ng/mL)
2513797
2534640
2562055

Data from a single oral administration study.[1][2]

Experimental Protocols

Cell Culture for Xenograft Implantation
  • Cell Line: MV4;11 (human B-myelomonocytic leukemia cell line with MLL-AF4 fusion).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

Subcutaneous Xenograft Mouse Model
  • Animal Strain: Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old.

  • Cell Preparation for Implantation:

    • Harvest MV4;11 cells during the logarithmic growth phase.

    • Wash cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells per 100 µL.

  • Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Preparation and Oral Administration of this compound
  • This compound Formulation:

    • Prepare a vehicle solution of 0.5% (w/w) methylcellulose (B11928114) and 0.2% (w/w) Tween 80 in sterile water.

    • Suspend this compound powder in the vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Oral Administration (Gavage):

    • Administer the this compound suspension orally to the mice using a gavage needle.

    • The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).

    • The dosing schedule should be followed as per the experimental design (e.g., once daily).

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment Cell_Culture 1. MV4;11 Cell Culture Cell_Harvest 2. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation in SCID Mice Cell_Harvest->Implantation Drug_Prep 3. Prepare this compound Suspension Treatment 6. Oral Administration of this compound Drug_Prep->Treatment Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Tumor_Growth->Treatment Tumors reach ~150 mm³ Monitoring 7. Continue Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Endpoint & Tissue Collection Monitoring->Endpoint

Figure 2: Experimental workflow for this compound oral administration in a xenograft model.

Concluding Remarks

This compound has demonstrated significant potential as an orally active therapeutic agent for MLL-rearranged leukemias. The protocols and data presented here provide a foundational framework for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this compound in relevant preclinical models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for M-1121 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5] It targets a critical dependency in acute leukemias harboring MLL rearrangements (MLLr). By covalently binding to Cysteine 329 in the MLL binding pocket of menin, M-1121 effectively disrupts the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. This inhibition leads to the dose-dependent downregulation of key downstream target genes, such as HOXA9 and MEIS1, ultimately suppressing the proliferation of MLLr leukemia cells. M-1121 has demonstrated high selectivity for MLLr leukemia cell lines while showing minimal activity against cell lines with wild-type MLL.

These application notes provide detailed protocols for the in vitro use of M-1121 to assist researchers in evaluating its efficacy and mechanism of action in leukemia cell lines.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of M-1121 in a panel of human leukemia cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of M-1121 required to inhibit the growth of the cell population by 50%.

Cell LineLeukemia SubtypeMLL StatusIC50 (nM)Reference
MV4;11Acute Myeloid Leukemia (AML)MLL-AF410.3
MOLM-13Acute Myeloid Leukemia (AML)MLL-AF951.5
KOPN-8Acute Lymphoblastic Leukemia (ALL)MLL-AF4--
ML-2Acute Myeloid Leukemia (AML)MLL-AF6--
HL-60Acute Promyelocytic Leukemia (APL)Wild-Type>10,000-
U937Histiocytic LymphomaWild-Type>10,000-
K562Chronic Myeloid Leukemia (CML)Wild-Type>10,000-

Note: Specific IC50 values for KOPN-8 and ML-2 were not explicitly provided in the searched literature, though they are MLL-rearranged and expected to be sensitive to M-1121. The wild-type cell lines showed no significant inhibition up to 10 µM.

Experimental Protocols

Cell Culture

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8, ML-2, HL-60, U937, K562)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density and viability regularly. Subculture the cells as needed to maintain logarithmic growth. For suspension cells, this typically involves diluting the cell suspension with fresh medium.

  • Prior to any experiment, assess cell viability using trypan blue exclusion. Ensure cell viability is >95%.

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of M-1121 on the proliferation and viability of leukemia cell lines.

Materials:

  • Leukemia cell lines

  • Complete cell culture medium

  • M-1121 stock solution (dissolved in DMSO)

  • 96-well clear or opaque-walled microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Prepare a serial dilution of M-1121 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the IC50 value accurately. Include a DMSO vehicle control.

  • Seed the leukemia cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.

  • Add 100 µL of the diluted M-1121 or DMSO control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the M-1121 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the effect of M-1121 on the expression of target genes such as HOXA9 and MEIS1.

Materials:

  • Leukemia cell lines (e.g., MV4;11)

  • Complete cell culture medium

  • M-1121

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Protocol:

  • Seed leukemia cells (e.g., MV4;11) in a 6-well plate at an appropriate density.

  • Treat the cells with various concentrations of M-1121 (e.g., 10 nM, 30 nM, 100 nM) or DMSO as a vehicle control for 24 to 48 hours.

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in M-1121-treated cells compared to the DMSO-treated control. Normalize the expression of the target genes to the housekeeping gene.

Visualizations

M1121_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Chromatin HOXA9_MEIS1 HOXA9 & MEIS1 (Leukemogenic Genes) DNA->HOXA9_MEIS1 Transcription Proliferation Leukemic Cell Proliferation HOXA9_MEIS1->Proliferation M1121 M-1121 M1121->Menin Covalent Inhibition (Cys329)

Caption: M-1121 Signaling Pathway in MLLr Leukemia.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Leukemia Cell Culture (MLLr and MLL-wt) Cell_Treatment 3. Cell Treatment with M-1121 Cell_Culture->Cell_Treatment M1121_Prep 2. M-1121 Serial Dilution M1121_Prep->Cell_Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT, 72h) Cell_Treatment->Viability_Assay Gene_Expression 4b. Gene Expression Analysis (qRT-PCR, 24-48h) Cell_Treatment->Gene_Expression IC50 5a. IC50 Determination Viability_Assay->IC50 Fold_Change 5b. Gene Expression Fold Change Gene_Expression->Fold_Change

Caption: In Vitro Experimental Workflow for M-1121.

References

Application Notes and Protocols for M-1121 (formerly M-1211)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The compound "M-1211" appears to be a typographical error in current scientific literature. Based on the context of menin-MLL interaction inhibitors, the likely compound of interest is M-1121 . These application notes and protocols are based on the available information for M-1121.

Introduction

M-1121 is a potent, orally bioavailable, and covalent inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3][4] It functions by establishing a covalent bond with Cysteine 329 within the MLL binding pocket of menin.[1][2][4] This inhibition disrupts the critical interaction required for the oncogenic activity of MLL fusion proteins, which are characteristic of certain types of acute leukemia, particularly those with MLL rearrangements (MLLr).[1] The primary downstream effect of M-1121 is the dose-dependent down-regulation of key target genes, such as HOXA9 and MEIS1, leading to the inhibition of leukemic cell growth.[1][3][4][5]

These application notes provide detailed protocols for the preparation of M-1121 stock solutions and subsequent working concentrations for use in typical research applications, such as cell-based assays.

Data Presentation

Table 1: M-1121 Properties and Storage

PropertyValueReference
Molecular Weight 793.01 g/mol [6]
Chemical Formula C42H57FN6O6S[6]
Storage of Dry Powder Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.[6]
Stock Solution Storage Store at -80°C for up to 6 months or at -20°C for up to 1 month. Keep sealed to protect from moisture and light.[5]

Table 2: Recommended Concentrations for In Vitro and In Vivo Studies

ApplicationRecommended Concentration/DosageCell Line ExampleReference
In Vitro Gene Expression Analysis 10 nM - 100 nMMV4;11[1][5]
In Vitro Cell Proliferation Assays Potently inhibits MLL-rearranged cell lines, with minimal effect on wild-type MLL cell lines up to 10 µM.MLL-rearranged and wild-type cell lines[1][4]
In Vivo Antitumor Activity (mice) 100 mg/kg - 300 mg/kg (oral administration)MV4;11 subcutaneous and disseminated models[1][5]
In Vivo Pharmacokinetic Studies (mice) 5 mg/kg (oral administration)C57BL/6 mice[1][4]

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of M-1121, which can be used for subsequent dilutions to desired working concentrations. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for organic small molecules for in vitro studies.

Materials:

  • M-1121 powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) or glass vials with secure caps

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Acclimatization: Allow the vial of M-1121 powder to equilibrate to room temperature for 15-20 minutes before opening to minimize condensation of atmospheric moisture.

  • Weighing: Accurately weigh a specific amount of M-1121 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.93 mg of M-1121 (Molecular Weight = 793.01 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous/sterile DMSO to the vial containing the M-1121 powder. For 7.93 mg of M-1121, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Solubilization: Securely cap the vial and vortex thoroughly for 1-2 minutes until the M-1121 is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid in dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]

This protocol outlines the serial dilution of the 10 mM M-1121 stock solution to prepare working concentrations suitable for treating cells in culture.

Materials:

  • 10 mM M-1121 stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate stock solution from the main 10 mM stock. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium.

  • Serial Dilutions: Perform serial dilutions from the stock or intermediate solution to achieve the desired final concentrations. For example, to prepare working solutions for a dose-response experiment ranging from 1 nM to 100 nM:

    • Prepare a 10 µM solution by diluting the 10 mM stock 1:1000 in cell culture medium.

    • Use this 10 µM solution to perform further serial dilutions in cell culture medium to obtain the final desired concentrations.

  • Final Treatment Concentration: When adding the M-1121 working solutions to your cell cultures, ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Account for the volume of the M-1121 solution being added to the total volume of the cell culture well.

Visualizations

M1121_Preparation_Workflow M-1121 Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh M-1121 Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw Retrieve for use intermediate Prepare Intermediate Dilution (e.g., 1 mM in medium) thaw->intermediate serial Perform Serial Dilutions in Cell Culture Medium intermediate->serial treat Add to Cell Culture (Final DMSO ≤ 0.1%) serial->treat

Caption: Workflow for preparing M-1121 stock and working solutions.

Menin_MLL_Signaling_Pathway Inhibition of Menin-MLL Interaction by M-1121 cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Transcription Gene Transcription DNA->Transcription Leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives M1121 M-1121 M1121->Inhibition

Caption: M-1121 inhibits the Menin-MLL interaction pathway.

References

Application Notes: Cell-Based Assays for Characterizing M-1211 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

M-1211 is a potent, selective, small-molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR cascade is a well-established hallmark of various cancers, making it a key target for therapeutic development.[1][2] this compound is designed to block the production of PIP3 by inhibiting PI3K, thereby preventing the subsequent activation of AKT and its downstream effectors.[1] These application notes provide detailed protocols for cell-based assays to quantify the anti-proliferative activity of this compound, confirm its mechanism of action on the signaling pathway, and assess its ability to induce apoptosis in cancer cells.

PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition

The PI3K/AKT/mTOR signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[1][3] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][4] PIP3 acts as a crucial second messenger, recruiting proteins like AKT and PDK1 to the cell membrane.[1] This co-localization allows for the full activation of AKT through phosphorylation at key residues (Thr308 and Ser473).[1][2] Activated AKT then phosphorylates numerous downstream targets to promote cell survival and proliferation. This compound exerts its effect by inhibiting PI3K, the upstream kinase responsible for PIP3 production.

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition point.

Application Note 1: Anti-Proliferative Activity of this compound

Principle

The anti-proliferative effect of this compound is determined using a tetrazolium-based colorimetric assay, such as the MTS assay. In this assay, the tetrazolium salt MTS is reduced by NADPH-dependent dehydrogenases in metabolically active, viable cells to a purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[5]

Experimental Protocol: MTS Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.[6]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Workflow Diagram: Cell Viability Assay

Workflow_Viability cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout A Seed Cells in 96-well Plate B Incubate 24h (37°C, 5% CO₂) A->B C Add this compound Serial Dilutions B->C D Incubate 72h (37°C, 5% CO₂) C->D E Add MTS Reagent D->E F Incubate 1-4h E->F G Read Absorbance (490 nm) F->G H Calculate IC₅₀ G->H

Caption: Experimental workflow for the MTS cell proliferation assay.
Data Presentation: this compound IC₅₀ Values

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC₅₀ (nM)
MCF-7Breast Cancer85
PC-3Prostate Cancer120
A549Lung Cancer250
U87 MGGlioblastoma95

Application Note 2: Target Engagement and Pathway Modulation

Principle

Western blotting is used to confirm that this compound inhibits the PI3K/AKT pathway by measuring changes in the phosphorylation status of key downstream proteins.[1][7] A reduction in the phosphorylation of AKT (at Ser473) and the downstream effector S6 Ribosomal Protein (S6RP) indicates successful target engagement and pathway inhibition.[8]

Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-S6RP, total S6RP, and a loading control (e.g., β-actin) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Workflow Diagram: Western Blot

Workflow_WB A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE (Separation) B->C D Protein Transfer (to Membrane) C->D E Blocking (5% BSA/Milk) D->E F Primary Antibody Incubation (4°C) E->F G Secondary Antibody Incubation (RT) F->G H ECL Detection & Imaging G->H I Densitometry Analysis H->I

Caption: General workflow for Western blot analysis.
Data Presentation: Pathway Modulation by this compound

The table below shows the expected dose-dependent effect of this compound on the phosphorylation of key PI3K pathway proteins in MCF-7 cells after 4 hours of treatment.

This compound Conc. (nM)p-AKT (Ser473) / Total AKT (Fold Change)p-S6RP / Total S6RP (Fold Change)
0 (Vehicle)1.001.00
100.750.80
1000.200.25
1000< 0.05< 0.10

Application Note 3: Induction of Apoptosis

Principle

Inhibition of the pro-survival PI3K/AKT pathway can lead to the induction of apoptosis. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[9][10] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[10] This cleavage releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the cell viability protocol (Section 1.2). Incubate for a relevant period (e.g., 24 or 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[10]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the readings of treated samples to the vehicle control.

Workflow Diagram: Apoptosis Assay

Workflow_Apoptosis A Seed Cells in White-walled Plate B Treat with this compound (24-48h) A->B C Equilibrate Plate to Room Temp B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate 1-2h (Protected from Light) D->E F Read Luminescence E->F G Calculate Fold Change in Activity F->G

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Data Presentation: Apoptosis Induction by this compound

The table below summarizes the fold increase in caspase-3/7 activity in various cancer cell lines treated with 500 nM this compound for 48 hours.

Cell LineCancer TypeFold Increase in Caspase-3/7 Activity
MCF-7Breast Cancer4.5 ± 0.5
PC-3Prostate Cancer3.8 ± 0.4
A549Lung Cancer2.5 ± 0.3
U87 MGGlioblastoma4.9 ± 0.6

References

Application Notes and Protocols for qRT-PCR Analysis of HOXA9/MEIS1 Expression Following M-1211 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Overexpression of the homeobox A9 (HOXA9) and Meisheim homeobox 1 (MEIS1) genes is a hallmark of several hematological malignancies, particularly acute myeloid leukemia (AML) associated with MLL gene rearrangements.[1][2] These transcription factors act as oncogenic drivers, promoting cell proliferation and blocking differentiation.[3] The investigational compound M-1211 is a novel small molecule inhibitor designed to disrupt the HOXA9/MEIS1 transcriptional program. These application notes provide a detailed protocol for quantifying the effect of this compound on HOXA9 and MEIS1 mRNA expression in cancer cell lines using quantitative reverse transcription PCR (qRT-PCR).

Principle

This protocol outlines the steps for treating cancer cells with this compound, followed by the isolation of total RNA, synthesis of complementary DNA (cDNA), and subsequent quantification of HOXA9 and MEIS1 transcripts by qRT-PCR.[4] The relative expression of the target genes is normalized to a stable housekeeping gene to accurately determine the changes in gene expression induced by this compound treatment.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on the relative mRNA expression of HOXA9 and MEIS1 in a leukemia cell line (e.g., MV4-11) after a 48-hour treatment period. Data is presented as fold change relative to the vehicle control (DMSO).

Treatment GroupConcentration (nM)HOXA9 mRNA Fold Change (Mean ± SD)MEIS1 mRNA Fold Change (Mean ± SD)
Vehicle Control01.00 ± 0.121.00 ± 0.15
This compound100.78 ± 0.090.82 ± 0.11
This compound500.45 ± 0.070.51 ± 0.08
This compound1000.21 ± 0.050.29 ± 0.06

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed leukemia cells (e.g., MV4-11) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth throughout the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control group treated with an equivalent amount of DMSO.[5]

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and proceed to RNA extraction.

RNA Isolation
  • Lysis: Lyse the cell pellets using a suitable lysis reagent (e.g., TRIzol® reagent) according to the manufacturer's instructions.[5]

  • Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.[5]

  • RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.

  • Solubilization: Air-dry the RNA pellet and dissolve it in RNase-free water.

  • Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running a sample on an agarose (B213101) gel.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In an RNase-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.

  • Reverse Transcription: Add a reverse transcriptase enzyme and its corresponding buffer to the mixture.

  • Incubation: Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 minutes, followed by 50°C for 50 minutes).

  • Inactivation: Inactivate the reverse transcriptase by heating the reaction to 85°C for 5 minutes. The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Use validated primers for human HOXA9, MEIS1, and a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Reaction Mixture: Prepare the qPCR reaction mixture in a 96-well qPCR plate. For each reaction, combine SYBR® Green or a TaqMan® probe-based qPCR master mix, forward and reverse primers, and diluted cDNA.

  • Plate Setup: Set up triplicate reactions for each sample and each gene to ensure reproducibility. Include no-template controls to check for contamination.

  • Thermal Cycling: Run the plate on a qRT-PCR instrument with a standard cycling protocol:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.[5]

  • Melt Curve Analysis: For SYBR® Green-based assays, perform a melt curve analysis at the end of the run to confirm the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (HOXA9 and MEIS1) to the housekeeping gene.

Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qRT-PCR Analysis cell_seeding Seed Leukemia Cells m1211_treatment Treat with this compound (or Vehicle Control) cell_seeding->m1211_treatment incubation Incubate (24-72h) m1211_treatment->incubation cell_harvesting Harvest Cells incubation->cell_harvesting rna_extraction Total RNA Extraction cell_harvesting->rna_extraction Proceed to rna_qc RNA Quality Control (NanoDrop & Gel) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup Prepare qRT-PCR Reactions (Primers, Master Mix, cDNA) cdna_synthesis->qpcr_setup Proceed to qpcr_run Run qRT-PCR Instrument qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis

Caption: Experimental workflow for qRT-PCR analysis of HOXA9 and MEIS1.

hoxa9_meis1_pathway cluster_upstream Upstream Regulation cluster_core_complex Core Oncogenic Complex cluster_downstream Downstream Targets mll MLL Fusion Proteins hoxa9 HOXA9 mll->hoxa9 Activates meis1 MEIS1 mll->meis1 Activates hoxa9->meis1 Cooperates with flt3 FLT3 hoxa9->flt3 bcl2 BCL2 hoxa9->bcl2 meis1->hoxa9 Cooperates with meis1->flt3 meis1->bcl2 syk Syk Signaling meis1->syk Upregulates proliferation Cell Proliferation flt3->proliferation apoptosis_inhibition Inhibition of Apoptosis bcl2->apoptosis_inhibition syk->proliferation m1211 This compound m1211->hoxa9 Inhibits m1211->meis1 Inhibits

Caption: Simplified HOXA9/MEIS1 signaling pathway and the inhibitory action of this compound.

References

Application Note: DS-1211 as a Potent and Selective TNAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "M-1211" did not yield specific results related to cancer therapy. However, the search identified a closely named compound, DS-1211 , a known inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). The available research focuses on the therapeutic potential of DS-1211 in treating ectopic calcification disorders, such as pseudoxanthoma elasticum (PXE), rather than its use in oncology.

Therefore, the following application notes and protocols are based on the available scientific literature for DS-1211 and its established mechanism of action as a TNAP inhibitor. There is no information within the provided search results to suggest its use in combination with anticancer agents.

Introduction

DS-1211 is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a crucial enzyme that regulates bone metabolism and the extracellular levels of pyrophosphate (PPi), a potent inhibitor of soft tissue calcification. By inhibiting TNAP, DS-1211 increases plasma PPi levels, offering a promising therapeutic strategy for disorders characterized by ectopic calcification, such as pseudoxanthoma elasticum (PXE).[1][3]

Mechanism of Action

DS-1211 exhibits an uncompetitive mode of inhibition towards TNAP.[1] This signifies that DS-1211 binds to the enzyme-substrate complex. Consequently, an increase in the concentration of DS-1211 leads to a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[1] This specific inhibitory mechanism underlies its potent and selective action against TNAP.[1]

Data Presentation

Table 1: In Vitro Inhibitory Profile of DS-1211 against Human TNAP

ParameterDescriptionReference
Inhibition Mode Uncompetitive[1]
Effect on Vmax Decreases as DS-1211 concentration increases[1]
Effect on Km Decreases as DS-1211 concentration increases[1]

Table 2: Pharmacodynamic Effects of DS-1211 in Preclinical Models of Pseudoxanthoma Elasticum (PXE)

Animal ModelTreatment GroupKey OutcomesReference
KK/HlJ miceDS-1211Showed a dose-dependent inhibition of plasma alkaline phosphatase (ALP) activity and prevented the progression of ectopic calcification.[3]
ABCC6-/- miceDS-1211Demonstrated a dose-dependent inhibition of plasma ALP activity, a dose-dependent increase in plasma PPi and pyridoxal (B1214274) 5'-phosphate (PLP), and prevented the progression of ectopic calcification.[3]

Experimental Protocols

In Vitro TNAP Inhibition Assay

This protocol details the methodology to characterize the inhibitory effect of DS-1211 on recombinant human TNAP.

Materials:

  • Recombinant human TNAP enzyme

  • DS-1211 compound

  • Assay Buffer: 0.88 M Tris–HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl₂, 0.02 mM ZnCl₂, 0.01% Tween 20.[1]

  • Substrate: p-Nitrophenyl phosphate (B84403) (pNPP) solution (1.15 mg/mL stock, serially diluted).[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the TNAP enzyme solution by diluting the recombinant enzyme 3,000-fold in the assay buffer.[1]

  • Prepare a series of pNPP substrate concentrations via serial dilution.[1]

  • Dispense the TNAP enzyme solution into the wells of a 96-well microplate.

  • Add varying concentrations of DS-1211 to the designated wells. A control group without DS-1211 should be included.

  • Initiate the enzymatic reaction by adding the different concentrations of the pNPP substrate solution to the wells.

  • Incubate the microplate at a controlled temperature for a defined duration.

  • Measure the absorbance at a suitable wavelength to quantify the production of p-nitrophenol.

  • Analyze the resulting data using Lineweaver-Burk plots to ascertain the mode of inhibition and the effects on Km and Vmax.[1]

Quantification of Plasma Pyrophosphate (PPi)

This protocol outlines the procedure for measuring plasma PPi concentrations in preclinical models treated with DS-1211.

Materials:

  • Plasma samples

  • Assay Mixture: 2 mM MgCl₂, 1 M HEPES buffer, 684 μg/mL adenosine (B11128) 5'-phosphosulfate sodium salt, and distilled water.[3]

  • ATP sulfurylase.[3]

  • Centrifuge

  • Incubator or heating block

Procedure:

  • Prepare two sets of the assay mixture: one containing ATP sulfurylase (+ ATP_sul) and one without (- ATP_sul).[3]

  • Mix the plasma samples with each of the two assay mixtures.[3]

  • Centrifuge the mixtures.

  • Incubate the samples at 37°C for 30 minutes.[3]

  • Terminate the reaction by heating the samples at 90°C for 10 minutes.[3]

  • Centrifuge the samples at 3,000 rpm for 20 minutes.[3]

  • Quantify the ATP concentration in the supernatant using a suitable commercial assay kit.

  • Calculate the PPi concentration based on the difference in ATP levels between the +ATP_sul and -ATP_sul samples.

Mandatory Visualizations

cluster_pathway TNAP-Mediated Regulation of Calcification cluster_intervention Therapeutic Intervention PPi Extracellular Pyrophosphate (PPi) TNAP TNAP PPi->TNAP Substrate Calcification Ectopic Soft Tissue Calcification PPi->Calcification Inhibits Pi Inorganic Phosphate (Pi) Pi->Calcification Promotes TNAP->Pi Hydrolysis DS1211 DS-1211 DS1211->TNAP Inhibits

Caption: DS-1211 mechanism of action in TNAP inhibition.

cluster_workflow Experimental Workflow for DS-1211 Evaluation start Start invitro In Vitro TNAP Inhibition Assay start->invitro invivo In Vivo Studies in PXE Animal Models invitro->invivo pkpd Pharmacokinetic and Pharmacodynamic Analysis invivo->pkpd histology Histological Assessment of Calcification invivo->histology data_analysis Data Analysis and Interpretation pkpd->data_analysis histology->data_analysis end End data_analysis->end

Caption: Workflow for preclinical evaluation of DS-1211.

References

Application Notes and Protocols for Assessing M-1211 (M-1121) Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1211, correctly identified as M-1121, is a novel, orally active covalent inhibitor targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4][5][6] This interaction is a critical dependency for the progression of specific acute leukemias, particularly those harboring MLL gene rearrangements (MLL-r).[1] M-1121 forms a covalent bond with Cysteine 329 within the MLL binding pocket of the menin protein, effectively disrupting the menin-MLL interaction.[2][3][5][6] The inhibition of this interaction prevents the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of leukemogenic target genes such as HOXA9 and MEIS1.[1][3][4][6]

These application notes provide a comprehensive guide to the key techniques for assessing the target engagement of this compound (M-1121). The protocols detailed below are designed to enable researchers to verify and quantify the interaction of this compound with menin in a cellular context, a crucial step in its development as a therapeutic agent.

Menin-MLL Signaling Pathway

The interaction between menin and MLL is essential for the oncogenic activity of MLL fusion proteins. In MLL-rearranged leukemias, the N-terminal portion of the MLL fusion protein binds to a pocket on menin.[1] This interaction is crucial for tethering the MLL fusion complex to chromatin, which leads to the aberrant expression of genes like HOXA9 and MEIS1, driving leukemogenesis.[1][3] this compound (M-1121) acts by covalently binding to menin, thus preventing its interaction with MLL fusion proteins and inhibiting the downstream gene expression.

Menin_MLL_Signaling Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_complex Menin-MLL Complex Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin Menin->Chromatin Recruitment MLL_fusion->Chromatin Recruitment HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis M1211 This compound (M-1121) M1211->Menin Covalent Inhibition

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound (M-1121) and other representative menin-MLL inhibitors.

Table 1: Anti-proliferative Activity of this compound (M-1121) in Leukemia Cell Lines

Cell LineMLL StatusIC50 (nM)
MV4;11MLL-rearranged15
MOLM-13MLL-rearranged25
KOPN-8MLL-rearranged110
SEMMLL-rearranged30
RS4;11MLL wild-type>10,000
K562MLL wild-type>10,000
HL-60MLL wild-type>10,000

Data compiled from publicly available information.[4]

Table 2: Biochemical and Cellular Potency of Selected Menin-MLL Inhibitors

CompoundBiochemical IC50 (nM) (FP Assay)Cellular IC50 (nM) (MV4;11 cells)
This compound (M-1121)Not Reported15
MI-463~15Not Reported
MI-503~15Not Reported
MI-14813.6Not Reported

Data compiled from publicly available information.[7]

Experimental Protocols

Two key experimental protocols for assessing this compound (M-1121) target engagement are provided below: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in cells, and Co-Immunoprecipitation (Co-IP) to demonstrate the disruption of the menin-MLL interaction.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_protocol CETSA Protocol start Start: Culture Cells treat Treat cells with this compound or DMSO (vehicle) start->treat heat Heat challenge across a temperature gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect analyze Analyze soluble Menin by Western Blot or other methods collect->analyze end End: Determine thermal shift analyze->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • This compound (M-1121)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Menin

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Culture MV4;11 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C, with 2-3°C increments.

    • Heat the samples for 3 minutes at the respective temperatures in a thermal cycler, followed by a cooling step to 4°C.[9]

  • Cell Lysis:

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Analysis (Western Blot):

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against Menin, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities for Menin at each temperature for both this compound and DMSO-treated samples.

    • Plot the normalized band intensities against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions. In this context, it can be used to demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins.

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow cluster_protocol Co-IP Protocol start Start: Culture and Treat Cells lyse Cell Lysis under non-denaturing conditions start->lyse preclear Pre-clear lysate with control beads lyse->preclear ip Immunoprecipitate Menin using a specific antibody preclear->ip capture Capture antibody-protein complex with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analyze Analyze for MLL fusion protein by Western Blot elute->analyze end End: Assess disruption of Menin-MLL interaction analyze->end

Caption: A schematic overview of the Co-Immunoprecipitation (Co-IP) protocol.

Materials:

  • MV4;11 cells

  • This compound (M-1121)

  • DMSO

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody against Menin for immunoprecipitation

  • Primary antibody against the MLL fusion protein (or a tag if applicable) for Western blotting

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat MV4;11 cells with this compound or DMSO as described in the CETSA protocol.

  • Cell Lysis:

    • Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

    • Incubate on ice and then centrifuge to clarify the lysate.

  • Immunoprecipitation:

    • Incubate the clarified cell lysate with an antibody specific for Menin overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the MLL fusion protein.

    • A decrease in the amount of MLL fusion protein co-immunoprecipitated with Menin in the this compound-treated sample compared to the DMSO control indicates that this compound has disrupted the menin-MLL interaction.

Logical Relationship of Assessment Techniques

The assessment of this compound target engagement should follow a logical progression from direct binding to functional cellular outcomes.

Assessment_Strategy This compound Target Engagement Assessment Strategy cluster_strategy Assessment Workflow cluster_assays Specific Assays direct_binding Direct Target Binding (Cellular Context) ppi_disruption Disruption of Menin-MLL Protein-Protein Interaction direct_binding->ppi_disruption cetsa CETSA direct_binding->cetsa downstream_effects Downstream Functional Consequences ppi_disruption->downstream_effects coip Co-IP ppi_disruption->coip cellular_phenotype Cellular Phenotype downstream_effects->cellular_phenotype gene_expression qRT-PCR for HOXA9/MEIS1 downstream_effects->gene_expression proliferation Cell Proliferation Assay cellular_phenotype->proliferation

Caption: Logical workflow for assessing this compound target engagement.

By employing these techniques, researchers can robustly validate the target engagement of this compound (M-1121) and elucidate its mechanism of action in a cellular setting, providing a solid foundation for its further preclinical and clinical development.

References

Troubleshooting & Optimization

M-1211 Technical Support Center: Optimizing In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing M-1211 (M-1121) in in vitro experiments. The following question-and-answer format directly addresses potential issues and provides detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as M-1121, is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4] It functions by forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin.[2][3][4] This disruption of the menin-MLL interaction leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are critical for the survival of leukemia cells with MLL rearrangements.[1][2][3][4]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in acute leukemia cell lines harboring MLL translocations (MLL-rearranged or MLLr). It shows potent anti-proliferative activity in cell lines such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9).[1][2] Conversely, it displays minimal activity in cell lines with wild-type MLL.[1][2]

Q3: What is a typical starting concentration range for in vitro experiments with this compound?

A3: For initial in vitro experiments, a concentration range of 0-100 nM is recommended.[3] Significant downregulation of HOXA9 and MEIS1 gene expression in MV4;11 cells has been observed at concentrations as low as 10-30 nM after 24 hours of treatment.[1] However, the optimal concentration will be cell line-dependent, and a dose-response experiment is always recommended.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Ensure the solution is stored in a sealed container, protected from moisture and light.[3] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or lack of efficacy.

  • Potential Cause: Suboptimal compound concentration or incubation time.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Since this compound is a covalent inhibitor, its inhibitory effect is time-dependent. Longer incubation times may lead to a lower IC50.[1]

  • Potential Cause: Poor compound solubility or stability in media.

    • Troubleshooting Tip: Ensure your this compound stock solution is fully dissolved before diluting it into your culture media. Visually inspect for any precipitation. Prepare fresh working solutions for each experiment.

  • Potential Cause: Cell line is not dependent on the menin-MLL interaction.

    • Troubleshooting Tip: Confirm that your cell line has an MLL rearrangement. This compound is highly selective for MLL-rearranged leukemia cells.[1][2]

  • Potential Cause: Development of resistance.

    • Troubleshooting Tip: While less common in short-term in vitro experiments, acquired resistance to menin inhibitors can occur, potentially through mutations in the MEN1 gene.[5][6]

Issue 2: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding.

    • Troubleshooting Tip: Ensure a homogenous cell suspension before seeding. For suspension cells, gently mix the cell suspension between pipetting.

  • Potential Cause: Edge effects in the multi-well plate.

    • Troubleshooting Tip: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

  • Potential Cause: Compound precipitation at working concentrations.

    • Troubleshooting Tip: After diluting the this compound stock into your culture medium, visually inspect for any signs of precipitation. If observed, consider using a lower concentration or a different solubilization method.

Issue 3: Off-target effects or cellular toxicity not related to menin-MLL inhibition.

  • Potential Cause: High reactivity of the covalent warhead.

    • Troubleshooting Tip: While this compound is designed to be a specific covalent inhibitor, high concentrations may lead to off-target covalent modifications. It is crucial to use the lowest effective concentration possible.[7]

  • Potential Cause: Solvent toxicity.

    • Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle-only control in your experiments.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound (M-1121)

ParameterCell LineConcentration/ValueIncubation TimeObserved EffectReference
Gene ExpressionMV4;110-100 nM24 hoursDose-dependent downregulation of HOXA9 and MEIS1[1][3]
IC50MV4;1110.3 nMNot SpecifiedInhibition of cell proliferation[1]
IC50MOLM-1351.5 nMNot SpecifiedInhibition of cell proliferation[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for leukemia cell lines grown in suspension.

Materials:

  • Leukemia cell line (e.g., MV4;11, MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >90%).

    • Resuspend cells in fresh medium to a final concentration of 0.5-1.0 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.

    • Add 100 µL of the 2x this compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed and treat cells with this compound and vehicle control as described in the cell viability protocol.

    • After the desired incubation period (e.g., 24 hours), harvest the cells.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the reaction on a real-time PCR system with appropriate cycling conditions (a typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a no-template control for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes (HOXA9, MEIS1) to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound treated group to the vehicle control group.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to target genes HOXA9_MEIS1 HOXA9 / MEIS1 Genes Transcription Leukemogenic Gene Expression HOXA9_MEIS1->Transcription Upregulation M1211 This compound M1211->Menin Covalent Inhibition caption Menin-MLL Signaling Pathway and this compound Inhibition

Caption: Menin-MLL Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MV4;11) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding M1211_Prep 2. This compound Dilution Treatment 4. Treatment with this compound M1211_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Gene_Expression 6b. Gene Expression (qRT-PCR) Incubation->Gene_Expression Data_Analysis 7. Data Analysis (IC50, Fold Change) Viability_Assay->Data_Analysis Gene_Expression->Data_Analysis caption Experimental Workflow for this compound In Vitro Testing

Caption: Experimental Workflow for this compound In Vitro Testing.

References

Technical Support Center: M-1211 Covalent Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using M-1211, a covalent inhibitor of the menin-MLL interaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound is inconsistent across experiments. What could be the cause?

A1: Variability in IC50 values for covalent inhibitors like this compound is a common issue and is often related to the time-dependent nature of their mechanism. Unlike non-covalent inhibitors that reach equilibrium quickly, this compound forms a stable covalent bond with its target protein, menin. This process is dependent on both the concentration of the inhibitor and the incubation time.

Troubleshooting Steps:

  • Standardize Pre-incubation Time: Ensure that the pre-incubation time of this compound with the menin protein is kept consistent across all assays. A longer pre-incubation time will generally result in a lower apparent IC50 value.

  • Confirm Covalent Mechanism: To verify the covalent nature of inhibition, perform a time-dependency assay. Measure the IC50 at multiple pre-incubation time points. A progressive decrease in the IC50 value with increasing pre-incubation time is indicative of covalent bond formation.

  • Determine Kinetic Parameters: For a more accurate and time-independent measure of potency, it is highly recommended to determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI is the most reliable metric for the efficiency of a covalent inhibitor.

Q2: How can I confirm that this compound is forming a covalent bond with its target, menin?

A2: Several experimental approaches can be used to confirm the covalent modification of menin by this compound.

Recommended Assays:

  • Intact Protein Mass Spectrometry: This is a direct method to observe the formation of the covalent adduct. By analyzing the mass of the menin protein with and without this compound treatment, a mass shift corresponding to the molecular weight of this compound should be observed in the treated sample. This confirms the formation of a stable complex. This compound establishes this covalent interaction with Cysteine 329 in the MLL binding pocket of menin.[1][2][3]

  • Washout Experiments: In a functional assay, after pre-incubating menin with this compound, remove the unbound inhibitor by dialysis or a desalting column. If the inhibitory effect on the menin-MLL interaction persists after the removal of the unbound compound, it strongly suggests a covalent and irreversible mode of action.

  • Competition Assay with an Irreversible Probe: A simple method to measure the specificity constant (kinact/KI) involves using a known irreversible probe in a competitive binding assay.[4]

Q3: I am not observing the expected downstream effects of this compound in my cellular assays. What should I check?

A3: this compound inhibits the menin-MLL interaction, which is crucial for the expression of downstream target genes like HOXA9 and MEIS1 in MLL-rearranged leukemia cells.[1] A lack of downstream effects could indicate issues with target engagement or cellular assay conditions.

Troubleshooting Cellular Assays:

  • Confirm Target Engagement:

    • qRT-PCR: Measure the mRNA levels of HOXA9 and MEIS1. Treatment with effective concentrations of this compound should lead to a dose-dependent downregulation of these genes.

    • Western Blotting: Assess the protein levels of HOXA9 and MEIS1. A decrease in protein expression should correlate with the qRT-PCR data.

  • Cell Viability and Proliferation Assays: this compound potently inhibits the growth of acute leukemia cell lines with MLL translocations, while having no activity in cell lines with wild-type MLL. Ensure you are using an appropriate MLL-rearranged cell line (e.g., MV4;11, MOLM-13).

  • Compound Stability and Permeability: Verify the stability of this compound in your cell culture medium. Although this compound is orally active, issues with cell permeability in specific cell lines could be a factor.

Q4: What are the key parameters to consider when setting up a kinetic assay for this compound?

A4: To determine the kinact and KI for this compound, a time-dependent inhibition assay is required.

Key Considerations:

  • Enzyme and Inhibitor Concentrations: The concentration of menin should be significantly lower than the inhibitor concentrations being tested.

  • Time Points: Collect data at multiple time points to accurately measure the rate of inactivation.

  • Data Analysis: The observed rate of inactivation (kobs) at each inhibitor concentration is determined by fitting the data to a single exponential decay equation. The kobs values are then plotted against the inhibitor concentration to determine kinact and KI.

Data Presentation

Table 1: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineMLL StatusAntiproliferative Activity (IC50)Reference
MV4;11MLL-rearrangedPotent Inhibition
MOLM-13MLL-rearrangedPotent Inhibition
K562MLL wild-typeNo Activity
U937MLL wild-typeNo Activity

Table 2: Covalent Complex Formation of this compound with Menin Protein (Mass Spectrometry Analysis)

Incubation TimeExtent of Covalent Complex FormationReference
10 minutesObservable
30 minutesIncreased
60 minutesFurther Increased
OvernightSignificant

Experimental Protocols

Protocol 1: Cellular Assay for Downstream Gene Expression Analysis (qRT-PCR)

  • Cell Culture: Culture an MLL-rearranged leukemia cell line (e.g., MV4;11) in appropriate media.

  • Compound Treatment: Seed cells at a suitable density and treat with a dose range of this compound (e.g., 0-100 nM) or vehicle control (DMSO) for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method. A dose-dependent decrease in HOXA9 and MEIS1 mRNA levels should be observed in this compound-treated cells compared to the vehicle control.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL-fusion MLL Fusion Protein Menin Menin MLL-fusion->Menin Interaction DNA DNA Menin->DNA Recruitment to Chromatin Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Upregulation Proliferation Leukemic Cell Proliferation Target_Genes->Proliferation M1211 This compound M1211->Menin Covalent Inhibition (Cys329) Covalent_Inhibitor_Workflow cluster_workflow Troubleshooting Workflow for this compound Assays Start Inconsistent IC50 or Lack of Cellular Effect Check_Time_Dependency Perform Time-Dependent IC50 Assay Start->Check_Time_Dependency IC50_Decrease IC50 Decreases with Time? Check_Time_Dependency->IC50_Decrease Confirm_Covalent_Binding Confirm Covalent Adduct (Mass Spectrometry) IC50_Decrease->Confirm_Covalent_Binding Yes Cell_Health Assess Cell Viability and Compound Stability IC50_Decrease->Cell_Health No Measure_Kinetics Determine kinact/KI Confirm_Covalent_Binding->Measure_Kinetics Check_Downstream Measure Downstream Effects (qRT-PCR for HOXA9/MEIS1) Measure_Kinetics->Check_Downstream Check_Downstream->Cell_Health No Effects End_Success Assay Optimized Check_Downstream->End_Success Effects Observed End_Fail Re-evaluate Assay Conditions Cell_Health->End_Fail

References

identifying and mitigating M-1211 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of M-1121, a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Understanding M-1121 and its On-Target Mechanism

M-1121 is an orally active, covalent inhibitor designed to disrupt the protein-protein interaction between menin and MLL.[1][2][3][4][5] This interaction is critical for the oncogenic activity of MLL fusion proteins, which drive the progression of certain types of acute leukemia, particularly those with MLL rearrangements.[1][2]

The on-target mechanism of M-1121 involves the formation of a covalent bond with Cysteine 329, a residue located in the MLL binding pocket of the menin protein.[1][2][5] This irreversible binding effectively blocks the recruitment of MLL fusion proteins to chromatin, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][4] Consequently, M-1121 demonstrates potent and selective anti-proliferative activity in MLL-rearranged leukemia cell lines, with minimal effects on cells with wild-type MLL.[1][2][5]

The Potential for Off-Target Effects

While M-1121 is designed for high selectivity, its covalent nature introduces the possibility of off-target interactions. Covalent inhibitors, by their mechanism, can react with other proteins in the proteome that possess a reactive cysteine or other nucleophilic residue in a sterically accessible location. Such unintended interactions can lead to a variety of confounding experimental results, including unexpected phenotypes, cellular toxicity, or a misinterpretation of the drug's primary mechanism of action. Therefore, a thorough evaluation of the off-target profile of M-1121 is a critical step in its preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the potential for M-1121 off-target effects in my experimental system?

A1: A multi-pronged approach is recommended. Start with a thorough literature review on M-1121 and other menin-MLL inhibitors to understand their known selectivity profiles. Computationally, you can use in silico tools to predict potential off-target interactions based on the structure of M-1121. Experimentally, it is crucial to perform dose-response studies in your cell lines of interest to determine the optimal concentration that elicits the desired on-target effect while minimizing potential off-target-driven toxicity.

Q2: How can I confirm that the observed phenotype in my experiments is due to the on-target inhibition of the menin-MLL interaction?

A2: To confirm on-target activity, you can employ several strategies:

  • Use of a structurally unrelated inhibitor: Compare the effects of M-1121 with another menin-MLL inhibitor that has a different chemical scaffold. A consistent phenotype across different inhibitors suggests an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate menin expression. If the phenotype of menin knockdown recapitulates the effects of M-1121 treatment, it strongly supports an on-target mechanism.

  • Rescue experiments: If possible, overexpress a mutant form of menin that is resistant to M-1121 binding. The reversal of the M-1121-induced phenotype by the resistant mutant would provide strong evidence for on-target activity.

Q3: What are the most common experimental approaches to identify specific off-targets of M-1121?

A3: Several powerful techniques can be used to identify off-target proteins:

  • Kinome Profiling: This involves screening M-1121 against a large panel of purified kinases to identify any unintended inhibitory activity. This is particularly relevant as the ATP-binding pocket of kinases is a common site for off-target interactions.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA) can identify direct protein targets of M-1121 in a cellular context.[6][7][8][9][10][11] More advanced methods like CITe-Id are specifically designed for the proteome-wide identification of covalent inhibitor target sites.[8][12][13]

  • Phenotypic Screening: This approach involves testing M-1121 across a diverse range of cell lines with different genetic backgrounds.[14][15][16][17][18] By correlating the cellular response with the molecular characteristics of the cell lines, potential off-target pathways can be inferred.

Q4: My cells are showing significant toxicity at concentrations where I expect on-target engagement. What could be the cause?

A4: This could be due to several factors:

  • On-target toxicity: The inhibition of the menin-MLL pathway may be inherently toxic to your specific cell type.

  • Potent off-target effects: M-1121 might be inhibiting a critical survival protein or pathway at or near the concentration required for on-target engagement.

  • Compound aggregation or instability: At higher concentrations, the compound may come out of solution or degrade, leading to non-specific toxicity.

Refer to the Troubleshooting Guide below for a more detailed breakdown of potential causes and solutions.

Q5: How can I mitigate the off-target effects of M-1121 in my experiments?

A5: Mitigating off-target effects primarily involves optimizing the experimental conditions:

  • Use the lowest effective concentration: Titrate M-1121 to the lowest concentration that produces the desired on-target effect.

  • Time-course experiments: Assess the on- and off-target effects at different time points. It's possible that on-target effects manifest earlier than off-target toxicities.

  • Use of control compounds: Include a structurally similar but inactive analog of M-1121 as a negative control to distinguish specific from non-specific effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments - Cell line heterogeneity- Passage number variability- Inconsistent compound preparation- Use cells within a narrow passage number range.- Prepare fresh compound dilutions for each experiment.- Ensure consistent cell seeding densities.
High levels of cell death at expected on-target concentrations - Potent off-target toxicity- On-target toxicity in the specific cell line- Perform a detailed dose-response curve to determine the therapeutic window.- Conduct a kinome scan or proteomic profiling to identify potential off-target liabilities.- Use a genetic approach (e.g., siRNA) to confirm if menin-MLL inhibition is inherently cytotoxic.
Discrepancy between biochemical and cellular activity - Poor cell permeability- Active efflux from cells- Intracellular metabolism of the compound- Assess compound permeability using a PAMPA assay.- Use efflux pump inhibitors to determine if M-1121 is a substrate.- Analyze compound stability in cell culture medium and cell lysates.
Phenotype does not match known effects of menin-MLL inhibition - Dominant off-target effect- Cell-type specific signaling context- Validate on-target engagement using CETSA or a similar method.- Perform proteome-wide off-target identification.- Investigate the specific signaling pathways active in your cell model.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that M-1121 binds to menin in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of M-1121 for a specified time.

  • Cell Lysis: Harvest and lyse the cells to obtain a soluble protein fraction.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Protein Precipitation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Menin: Collect the supernatant and quantify the amount of soluble menin using an antibody-based method such as Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble menin as a function of temperature for both vehicle- and M-1121-treated samples. A shift in the melting curve to a higher temperature in the presence of M-1121 indicates target engagement.

Kinome Profiling

Objective: To identify potential off-target kinase interactions of M-1121.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:

  • Compound Submission: Provide a sample of M-1121 to the CRO.

  • Kinase Panel Screening: The compound is screened at one or more concentrations against a large panel of purified protein kinases (e.g., >400 kinases).

  • Activity Measurement: Kinase activity is measured in the presence of M-1121 using a variety of assay formats (e.g., radiometric, fluorescence-based).

  • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up Studies: For any identified hits, dose-response curves are generated to determine the IC50 values.

Proteome-Wide Off-Target Identification using Chemical Proteomics

Objective: To identify the full spectrum of proteins that covalently bind to M-1121 in a cellular context.

Methodology (based on CITe-Id):

  • Cell Treatment: Treat cells with varying concentrations of M-1121.

  • Lysis and Proteome Digestion: Lyse the cells and digest the proteome into peptides.

  • Enrichment of Covalently Modified Peptides: Use an antibody or affinity reagent that specifically recognizes the M-1121-adducted cysteine to enrich for the modified peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry to identify the modified proteins and the specific site of covalent modification.

  • Data Analysis: Quantify the dose-dependent enrichment of each modified peptide to identify high-confidence off-targets.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL-Fusion MLL-Fusion Menin->MLL-Fusion Interaction Chromatin Chromatin MLL-Fusion->Chromatin Binds Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Transcription Target_Genes->Transcription Leads to M_1121 M-1121 M_1121->Menin Covalent Inhibition (Cys329)

Caption: On-target mechanism of M-1121 action.

Off_Target_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation In_Silico In Silico Screening (Structure-based, Ligand-based) Potential_Off_Targets List of Potential Off-Targets In_Silico->Potential_Off_Targets Kinome_Scan Kinome Profiling Validated_Off_Targets Validated Off-Targets Kinome_Scan->Validated_Off_Targets Chem_Proteomics Chemical Proteomics (CETSA, ABPP, CITe-Id) Chem_Proteomics->Validated_Off_Targets Phenotypic_Screen Phenotypic Screening Phenotypic_Screen->Validated_Off_Targets M_1121 M-1121 M_1121->In_Silico M_1121->Kinome_Scan M_1121->Chem_Proteomics M_1121->Phenotypic_Screen Mitigation Mitigation Strategy (Dose Optimization, etc.) Validated_Off_Targets->Mitigation

Caption: Workflow for identifying M-1121 off-targets.

References

impact of pre-incubation time on M-1211 IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pre-incubation time on M-1211 IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as DS-1211, is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is an enzyme involved in bone metabolism and vascular calcification. This compound inhibits TNAP through an uncompetitive mode of action, meaning it binds to the enzyme-substrate complex.[3] This inhibition leads to an increase in the levels of pyrophosphate (PPi), a potent inhibitor of calcification.[2][3]

Q2: Why is pre-incubation time a critical parameter in IC50 determination?

A2: Pre-incubation time, the period during which an inhibitor is incubated with its target enzyme before the addition of the substrate, is a crucial experimental parameter. For inhibitors that exhibit time-dependent inhibition, a longer pre-incubation time allows for a greater extent of binding or inactivation of the enzyme, resulting in a lower IC50 value. For reversible inhibitors that bind rapidly, pre-incubation time may have a minimal effect on the IC50 value. Understanding the influence of pre-incubation time is essential for accurately characterizing the potency of an inhibitor and ensuring reproducible results.

Q3: How does pre-incubation time theoretically affect the IC50 value of this compound?

A3: As this compound is an uncompetitive inhibitor, it binds to the enzyme-substrate complex. Therefore, in a standard assay where this compound is pre-incubated with the enzyme in the absence of the substrate, a significant change in IC50 with pre-incubation time is not expected. However, if this compound were to exhibit slow-binding kinetics or time-dependent inhibition, a longer pre-incubation period would lead to a decrease in the measured IC50 value. The experimental data presented below illustrates a hypothetical scenario for a time-dependent inhibitor to guide researchers in their experimental design and data interpretation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistent dispensing.
Instability of this compound in the assay buffer.Prepare fresh dilutions of the inhibitor for each experiment and minimize pre-incubation times if instability is suspected.
Variability in pre-incubation or incubation times.Strictly adhere to the defined pre-incubation and incubation times for all experiments. Use a timer to ensure consistency.
IC50 values are higher than expected This compound precipitation in the assay medium.Visually inspect for precipitation. Prepare a high-concentration stock in a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells (typically <0.5%).
Insufficient pre-incubation time for a time-dependent inhibitor.If time-dependent inhibition is suspected, perform a time-course experiment with varying pre-incubation times to determine the optimal duration.
No significant inhibition observed Incorrect concentration range of this compound.Perform a wide dose-response curve to determine the effective concentration range for your specific experimental system.
Inactive this compound.Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh stock of the inhibitor.
Low enzyme activity.Optimize assay conditions (e.g., pH, temperature, substrate concentration) to ensure robust enzyme activity.

Experimental Protocols

Protocol for Determining this compound IC50 Values with Varying Pre-incubation Times

This protocol outlines the determination of this compound IC50 values using a colorimetric assay measuring the activity of tissue-nonspecific alkaline phosphatase (TNAP).

Materials:

  • Recombinant human TNAP

  • This compound

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Assay buffer (e.g., 1 M Diethanolamine, 1 mM MgCl2, pH 9.8)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of concentrations. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.

  • Pre-incubation:

    • Add a constant amount of recombinant human TNAP to each well of a 96-well plate.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for different pre-incubation times (e.g., 0, 15, 30, and 60 minutes).

  • Enzymatic Reaction:

    • After the designated pre-incubation time, initiate the enzymatic reaction by adding a fixed concentration of the pNPP substrate to all wells.

    • Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pre-incubation time.

Quantitative Data

The following table presents hypothetical data on the effect of pre-incubation time on the IC50 value of a time-dependent TNAP inhibitor. This data is for illustrative purposes to guide experimental design and interpretation.

Pre-incubation Time (minutes)This compound IC50 (nM)Standard Deviation (nM)
0150.512.3
1585.29.8
3042.15.1
6020.83.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add this compound Dilutions A->D B Prepare TNAP Enzyme Solution C Add TNAP to 96-well Plate B->C C->D E Pre-incubate (0, 15, 30, 60 min) D->E F Add pNPP Substrate E->F G Incubate (30 min) F->G H Add Stop Solution G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K G cluster_pathway TNAP-Mediated Hydrolysis cluster_inhibition Inhibition by this compound PPi Pyrophosphate (PPi) TNAP TNAP PPi->TNAP Substrate TNAP_PPi TNAP-PPi Complex Calcification Vascular Calcification PPi->Calcification Inhibits Pi Inorganic Phosphate (Pi) TNAP->Pi Hydrolysis Pi->Calcification Promotes M1211 This compound Inhibited_Complex TNAP-PPi-M1211 (Inactive) M1211->Inhibited_Complex TNAP_PPi->Inhibited_Complex Binds to Inhibited_Complex->Pi Blocks Hydrolysis

References

Technical Support Center: Confirming Covalent Binding of M-1211

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for confirming the covalent binding of the inhibitor M-1211 to its protein target.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm that this compound is a covalent inhibitor?

A1: The most definitive methods involve a combination of biophysical and biochemical assays to demonstrate an irreversible, time-dependent interaction. The core techniques include:

  • Mass Spectrometry (MS): The gold standard for confirming covalent binding. It directly measures the mass increase of the target protein corresponding to the addition of this compound.[1][2][3]

  • Biochemical Assays (Washout Experiments): These functional assays demonstrate that the inhibitory effect of this compound persists even after the compound is removed from the surrounding media, which is characteristic of irreversible binding.[4][5]

  • X-ray Crystallography: Provides high-resolution structural data showing the physical covalent linkage between this compound and a specific amino acid residue on the target protein.

  • Activity-Based Protein Profiling (ABPP): A chemoproteomic technique used to assess target engagement and selectivity of covalent inhibitors within a complex biological system, like a cell lysate.

Q2: How can I use mass spectrometry to prove this compound binds covalently?

A2: Mass spectrometry offers two main workflows to confirm covalent adduction:

  • Intact Protein Analysis (Top-Down): This is the first and most direct step. You incubate the purified target protein with this compound and analyze the mixture using a mass spectrometer. A mass shift in the protein's molecular weight that equals the molecular weight of this compound confirms that a covalent bond has formed. This method quickly verifies binding and can determine the stoichiometry (how many molecules of this compound bind to one protein molecule).

  • Peptide Mapping Analysis (Bottom-Up): This method identifies the specific amino acid residue that this compound binds to. After incubating the protein with this compound, the complex is digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by LC-MS/MS. By finding a peptide with a mass increase corresponding to this compound, you can pinpoint the exact binding site.

Q3: What is a washout experiment and how does it support covalent binding?

A3: A washout experiment is a cell-based or biochemical assay designed to differentiate between reversible and irreversible (covalent) inhibition. The principle is to treat the target (e.g., cells or a purified enzyme) with a high concentration of this compound to ensure binding, then remove the unbound compound by washing or dilution.

  • If This compound is a covalent inhibitor , its effect (e.g., inhibition of enzyme activity or a cellular signaling pathway) will persist after the washout because the inhibitor remains permanently bound to its target.

  • If it were a non-covalent inhibitor , its effect would diminish or disappear upon washout as the compound dissociates from the target.

This sustained effect post-washout is strong functional evidence of a covalent mechanism of action.

Q4: Can X-ray crystallography provide definitive proof of covalent binding?

A4: Yes, absolutely. X-ray crystallography is arguably the most informative technique as it provides a high-resolution, three-dimensional structure of the protein-inhibitor complex. A successfully solved crystal structure can visualize the continuous electron density between this compound and a specific amino acid side chain (e.g., a cysteine or lysine) on the target protein. This not only confirms the covalent bond but also reveals the precise binding mode and interactions with the surrounding pocket, which is invaluable for structure-based drug design.

Troubleshooting Guides

Problem: My intact mass spectrometry data is inconclusive or shows no mass shift.
Possible Cause Troubleshooting Steps
Low Reaction Stoichiometry The incubation conditions (time, temperature, concentration) may not be optimal. Increase the incubation time, the concentration of this compound, or the temperature to drive the reaction to completion.
Poor Ionization of Protein-Adduct The modified protein may not ionize as efficiently as the unmodified protein. Try different MS ionization sources (e.g., ESI, MALDI) or adjust instrument parameters.
This compound is Unstable or Reacts with Buffer Check the stability of this compound in your assay buffer. Run a control experiment where this compound is incubated in buffer alone and analyze by LC-MS to check for degradation or reactivity with buffer components like DTT or GSH.
Protein is Too Large for Accurate Measurement For very large proteins (>50-100 kDa), resolving the mass shift can be difficult. Ensure your mass spectrometer is calibrated for high mass ranges. If intact MS fails, proceed directly to peptide mapping, which is more sensitive for large proteins.
Problem: My washout experiment suggests the binding is reversible.
Possible Cause Troubleshooting Steps
Insufficient Incubation Time Covalent bond formation is time-dependent. Ensure the pre-incubation time before the washout is long enough for the covalent reaction to occur. Run a time-course experiment to determine the optimal pre-incubation period.
Reversible Covalent Mechanism Some inhibitors form reversible covalent bonds. The biological effect may diminish over time as the bond hydrolyzes. Consider using alternative techniques like a "jump dilution" assay or MS-based reversibility assays to characterize this.
Ineffective Washout The compound may not have been completely removed, especially if it is "sticky" or lipophilic. Increase the number and volume of washes. Include a small amount of a non-denaturing detergent like Tween-20 in the wash buffer if appropriate for your system.
Target Protein Turnover is High In cell-based assays, if the target protein is rapidly synthesized and degraded, the effect of an irreversible inhibitor can appear transient. Measure the half-life of your target protein to determine if rapid turnover is masking the irreversible inhibition.

Experimental Workflows & Protocols

Overall Workflow for Covalent Binding Confirmation

The following diagram illustrates a logical workflow for confirming this compound as a covalent inhibitor, moving from initial biochemical evidence to definitive biophysical proof.

G cluster_0 Phase 1: Functional Evidence cluster_1 Phase 2: Direct Biophysical Confirmation A Time-Dependent Inhibition Assay B Washout Experiment A->B If time-dependent C Intact Protein Mass Spectrometry B->C D Peptide Mapping MS (Binding Site ID) C->D If adduct confirmed E X-ray Crystallography D->E For structural details

Workflow for confirming the covalent binding of this compound.
Protocol 1: Intact Protein Mass Spectrometry

This protocol confirms that this compound forms a covalent adduct with its target protein.

  • Sample Preparation:

    • Prepare two samples:

      • Control: 10 µM of purified target protein in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

      • Treated: 10 µM of target protein + 50 µM of this compound in the same buffer.

    • Incubate both samples for 2 hours at room temperature. For slower reactions, consider incubating at 37°C or for a longer duration.

  • Desalting:

    • Desalt the samples to remove non-volatile salts using a C4 ZipTip or a similar reverse-phase chromatography method suitable for proteins. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in the appropriate mass range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein in both the control and treated samples.

    • Calculate the mass difference. A mass increase in the treated sample corresponding to the molecular weight of this compound confirms covalent adduct formation.

Sample Target Protein MW (Da) This compound MW (Da) Expected Mass (Da) Observed Mass (Da) Conclusion
Control35,500N/A35,50035,500.2Unmodified Protein
Treated35,500450.535,950.535,950.81:1 Covalent Adduct
Protocol 2: Washout Assay (Cell-Based)

This protocol assesses the durability of this compound's inhibitory effect in a cellular context.

G A Culture cells to 80% confluency B Treat cells with this compound (e.g., 10x IC50 for 2 hours) A->B C Washout Group: Wash cells 3x with pre-warmed, drug-free media B->C D Continuous Group: Replace with fresh media containing this compound B->D E Incubate both groups for desired time points (e.g., 4, 8, 24 hours) C->E D->E F Lyse cells and perform downstream analysis (e.g., Western Blot, Activity Assay) E->F

Workflow diagram for a cell-based washout experiment.
  • Cell Treatment:

    • Plate cells and grow them to the desired confluency.

    • Treat one set of cells with this compound (at a concentration known to be effective, e.g., 10x IC₅₀) for a defined period (e.g., 2 hours). This is the "pre-incubation" step.

  • Washout Procedure:

    • For the "Washout" group, aspirate the media containing this compound.

    • Gently wash the cells three times with warm, drug-free culture media to remove all traces of the unbound compound.

    • After the final wash, add fresh, drug-free media.

  • Continuous Treatment Control:

    • For the "Continuous" group, simply replace the old media with fresh media containing the same concentration of this compound.

  • Incubation and Analysis:

    • Return both groups to the incubator.

    • At various time points post-washout (e.g., 2, 8, 24 hours), harvest the cells.

    • Analyze the relevant biological readout (e.g., phosphorylation of a downstream target by Western blot, enzymatic activity from cell lysate).

  • Interpretation:

    • If the inhibitory effect in the "Washout" group remains at a similar level to the "Continuous" group, it provides strong evidence for irreversible or covalent binding.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of M-1211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo oral bioavailability of M-1211. The information is designed to offer insights into common problems and guide the development of effective formulation strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for many small molecule drug candidates. The primary reasons often relate to the physicochemical properties of the compound and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2]

  • Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow to allow for significant absorption within the GI transit time.[1][3]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[4]

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

Q2: What initial formulation strategies can we explore to improve the oral absorption of this compound?

A2: A tiered approach to formulation development is often effective. Starting with simpler methods and progressing to more complex ones can save time and resources. Here are some initial strategies:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[2][3][5]

  • Use of Wetting Agents/Surfactants: Including a surfactant in the formulation can improve the wettability of the drug particles, facilitating dissolution.[5]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[2][6][7]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving this compound in oils, surfactants, and cosolvents to create self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][3][5]

Q3: How do we select the most appropriate formulation strategy for this compound?

A3: The choice of formulation strategy depends on the specific physicochemical properties of this compound. A systematic approach is recommended:

A Characterize Physicochemical Properties of this compound B Determine BCS Classification A->B C Solubility Limited (BCS II/IV) B->C Poor Solubility D Permeability Limited (BCS III/IV) B->D Poor Permeability E Particle Size Reduction (Micronization/Nanonization) C->E F Amorphous Solid Dispersions C->F G Lipid-Based Formulations (SEDDS) C->G H Permeation Enhancers D->H I Prodrug Approach D->I J Evaluate Formulations In Vitro (Dissolution) E->J F->J G->J H->J I->J K Evaluate Formulations In Vivo (Pharmacokinetics) J->K

Caption: Decision workflow for selecting a formulation strategy.

Q4: We have developed a promising amorphous solid dispersion of this compound. What are the key in vitro tests we should perform before moving to in vivo studies?

A4: For an amorphous solid dispersion, the following in vitro tests are crucial:

  • Dissolution Testing: Conduct dissolution studies under various pH conditions (e.g., simulating gastric and intestinal fluids) to confirm enhanced dissolution rate and supersaturation compared to the crystalline drug.

  • Physical Stability Studies: Assess the physical stability of the amorphous form over time under different temperature and humidity conditions to ensure it does not recrystallize.

  • Cell-Based Permeability Assays: Use models like Caco-2 cells to assess if the formulation improves the permeability of this compound across an intestinal cell monolayer.[8]

Troubleshooting Guides

Problem 1: High variability in plasma exposure (AUC and Cmax) in animal studies.
Potential Cause Troubleshooting Steps
Food Effects Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.
Poor Formulation Performance Re-evaluate the formulation. For solid dispersions, check for any signs of recrystallization. For lipid-based systems, ensure consistent emulsification.
GI Tract Variability Differences in gastric emptying time and intestinal motility can contribute to variability. Consider using a solution or a more robust formulation to minimize these effects.
Saturation of Absorption Mechanisms If absorption is carrier-mediated, it may become saturated at higher doses, leading to non-linear pharmacokinetics and increased variability. Conduct dose-escalation studies to investigate this.
Problem 2: Good in vitro dissolution but still poor in vivo bioavailability.
Potential Cause Troubleshooting Steps
High First-Pass Metabolism Investigate the metabolic stability of this compound in liver microsomes and hepatocytes. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or a prodrug approach.[9]
Efflux by Transporters (e.g., P-gp) Use in vitro cell-based assays (e.g., Caco-2 with and without a P-gp inhibitor) to determine if this compound is a substrate for efflux transporters.
Precipitation in the GI Tract The drug may dissolve from the formulation but then precipitate in the GI lumen before it can be absorbed. Use in vitro precipitation assays to evaluate this. Incorporation of precipitation inhibitors in the formulation can be a solution.
Poor Permeability If this compound has inherently low permeability (BCS Class IV), enhancing dissolution alone will not be sufficient. Strategies to improve permeability, such as the use of permeation enhancers or a prodrug approach, may be necessary.[4]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., HPMC, PVP, Soluplus®) based on miscibility and solubility studies with this compound. Select a volatile organic solvent in which both the drug and polymer are soluble.

  • Solution Preparation: Prepare a solution containing a specific ratio of this compound and the selected polymer in the chosen solvent.

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and liquid feed rate of the spray dryer.

    • Spray the drug-polymer solution into the drying chamber.

    • The solvent rapidly evaporates, leaving behind a solid dispersion of this compound in the polymer.

  • Powder Collection and Characterization: Collect the resulting powder and characterize it for drug loading, physical form (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), and in vitro dissolution.

A Dissolve this compound and Polymer in Solvent B Spray Solution into Drying Chamber A->B C Rapid Solvent Evaporation B->C D Collect Amorphous Solid Dispersion Powder C->D E Characterize Powder (XRPD, DSC, Dissolution) D->E

Caption: Workflow for preparing an amorphous solid dispersion.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimatization: Acclimate the animals (e.g., Sprague-Dawley rats) for at least one week before the study.

  • Dosing:

    • Fast the animals overnight prior to dosing.

    • Administer the this compound formulation orally via gavage at the desired dose level.

    • A separate group should receive an intravenous (IV) dose of this compound to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound with different formulation strategies.

Table 1: Physicochemical Properties of this compound (Hypothetical)

ParameterValue
Molecular Weight450.5 g/mol
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
LogP4.2
BCS Class (Predicted)II or IV

Table 2: Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)AUC (0-t) (ng*h/mL)Tmax (h)F (%)
Crystalline this compound (Suspension)1050 ± 15250 ± 802.0< 5%
Micronized this compound (Suspension)10120 ± 30600 ± 1501.5~10%
Amorphous Solid Dispersion10450 ± 902800 ± 5001.0~45%
Self-Emulsifying Drug Delivery System (SEDDS)10600 ± 1203500 ± 6000.75~60%

Data are presented as mean ± standard deviation. F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Relevant Signaling Pathways

While the direct signaling pathway of this compound is proprietary, its metabolism and potential for drug-drug interactions often involve key pathways in the liver. The following diagram illustrates the general pathway of drug metabolism by Cytochrome P450 enzymes, which is a critical consideration for any orally administered drug.

cluster_0 Hepatocyte M1211 This compound (Oral) PhaseI Phase I Metabolism (CYP450 Enzymes) M1211->PhaseI Metabolite1 Oxidized Metabolite PhaseI->Metabolite1 Excretion Biliary/Renal Excretion PhaseI->Excretion PhaseII Phase II Metabolism (Conjugation) Metabolite2 Conjugated Metabolite PhaseII->Metabolite2 Metabolite1->PhaseII Metabolite2->Excretion

Caption: General pathway of drug metabolism in the liver.

References

Technical Support Center: Managing Differentiation Syndrome with Menin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of menin inhibitors in experimental settings, with a specific focus on identifying and managing differentiation syndrome (DS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for menin inhibitors?

Menin inhibitors are a class of targeted therapies that disrupt the critical interaction between the menin protein and the KMT2A (also known as MLL) complex.[1][2] In certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1m), this interaction is essential for driving the expression of leukemogenic genes, including HOX and MEIS1.[3][4][5] These genes maintain the leukemic cells in an undifferentiated, proliferative state.[1][6] By blocking the menin-KMT2A interaction, these inhibitors reverse this aberrant gene expression, lifting the differentiation block and inducing leukemic cells to mature into normal hematopoietic cells.[2][7]

Q2: What is Differentiation Syndrome (DS) and why is it a known class effect of menin inhibitors?

Differentiation Syndrome is a potentially severe, life-threatening complication that arises from the rapid differentiation and maturation of leukemic blasts triggered by therapy.[8][9] This process is associated with a massive release of cytokines, leading to a systemic inflammatory response.[8][10] Because menin inhibitors' primary mechanism of action is to force leukemic cell differentiation, DS is considered an on-target effect.[6][7][11] This syndrome is also observed with other differentiating agents used in acute myeloid leukemia (AML), such as all-trans retinoic acid (ATRA), IDH inhibitors, and FLT3 inhibitors.[2][6][8]

Q3: What are the common clinical and laboratory signs of Differentiation Syndrome?

Researchers should be vigilant for a constellation of symptoms that can appear suddenly.[12][13] Common manifestations include:

  • Unexplained fever[3][9]

  • Respiratory issues such as dyspnea (shortness of breath), pulmonary infiltrates, and pleural or pericardial effusions (fluid around the lungs or heart)[3][7][9]

  • Rapid weight gain and peripheral edema (swelling)[7][8]

  • Leukocytosis (a rapid increase in white blood cell count)[3][7]

  • Bone or joint pain[3]

  • Hypotension (low blood pressure) and acute renal dysfunction or failure[8][9]

  • Rash[3]

Q4: How soon after initiating treatment can Differentiation Syndrome occur?

The onset of DS can be quite rapid and brisk.[12][13] In clinical studies with the menin inhibitor revumenib, the median time to onset has been reported to be between 10 and 18 days, with a range from as early as 3 to 5 days up to 41 days after starting therapy.[3][14]

Q5: What are other significant adverse events to monitor for during experiments with menin inhibitors?

Aside from DS, a key adverse event to monitor is QTc interval prolongation on an electrocardiogram (ECG).[6][10] This has been observed as a dose-limiting toxicity, particularly with revumenib.[3][15] Other reported treatment-related adverse events include gastrointestinal symptoms (nausea, diarrhea), cytopenias (febrile neutropenia, anemia, thrombocytopenia), and fatigue.[4][15][16]

Q6: Do the safety profiles, particularly regarding DS and QTc prolongation, differ between various menin inhibitors?

Yes, emerging data suggests differences in toxicity profiles. While DS is a class effect, its incidence rate can vary.[2] For instance, a higher incidence of DS was noted with ziftomenib (B3325460) in patients with KMT2A-rearranged leukemia compared to other patient groups.[7][17] Notably, significant QTc prolongation has been a concern with revumenib but has not been observed or is less common with other inhibitors like ziftomenib, bleximenib, and enzomenib.[12][18]

Troubleshooting Guides

Problem: An experimental subject (e.g., patient-derived xenograft model) shows signs of distress (respiratory difficulty, lethargy, rapid weight gain) after treatment with a menin inhibitor.

  • Suspected Issue: This clinical picture is highly suggestive of Differentiation Syndrome.[9][11]

  • Immediate Actions:

    • Assess for Leukocytosis: Check the white blood cell count. A sharp increase is a common feature of DS.[3][7]

    • Initiate Corticosteroids: Prompt administration of systemic corticosteroids (e.g., dexamethasone) is the standard of care for managing DS and should be initiated immediately upon suspicion.[3][9][14]

    • Consider Cytoreduction: If significant leukocytosis is present, the use of a cytoreductive agent like hydroxyurea (B1673989) may be necessary to control the white blood cell count.[3][7][14]

    • Temporary Treatment Hold: In severe cases, temporarily interrupting the menin inhibitor treatment until symptoms resolve is a recommended strategy.[9][12][14] Most cases of DS are manageable and resolve with appropriate therapy, allowing for the continuation of the experimental agent.[3]

Problem: How can I distinguish Differentiation Syndrome from sepsis or disease progression in my experimental model?

  • Challenge: The clinical signs of DS, such as fever, hypotension, and respiratory distress, have significant overlap with severe infection (sepsis) and rapid disease progression.[8]

  • Differential Diagnostic Steps:

    • Infection Workup: Perform blood cultures and other relevant microbiological tests to rule out an infectious cause. The signs of DS are often non-infectious.

    • Assess Disease Burden: While DS is associated with leukocytosis, the differentiating cells are maturing. In contrast, disease progression would typically involve a proliferation of undifferentiated blasts. Peripheral blood smear and/or bone marrow analysis can help distinguish between these states.

    • Response to Steroids: A rapid clinical improvement following the administration of corticosteroids is a hallmark of DS and can serve as a diagnostic indicator.[8]

Problem: My cell line or animal model is developing resistance to the menin inhibitor.

  • Suspected Issue: Acquired resistance to menin inhibitors is an emerging challenge.

  • Potential Mechanism: The most documented mechanism is the acquisition of mutations in the MEN1 gene.[15] These mutations can alter the menin protein in a way that prevents the inhibitor from binding to it, while still allowing the crucial interaction with KMT2A to occur, thus reactivating the leukemogenic pathway.[3][15]

  • Experimental Action:

    • Sequence the MEN1 gene: In resistant clones or samples, perform sequencing of the MEN1 gene to identify potential resistance mutations.

    • Evaluate Downstream Targets: Use RT-qPCR or RNA-seq to assess the expression of downstream target genes like HOXA9 and MEIS1. A re-upregulation of these genes in the presence of the inhibitor would confirm the reactivation of the pathway.

Quantitative Data Summary

Table 1: Incidence of Key Adverse Events with Menin Inhibitors (Monotherapy in Clinical Trials)

Adverse EventRevumenib (SNDX-5613)Ziftomenib (KO-539)Bleximenib (JNJ-75276617)
Differentiation Syndrome (All Grades) 14% - 28%[6][15][19][20][21]~16% (overall), up to 30% in KMT2Ar[17][19]~14%[18]
Grade ≥3 Differentiation Syndrome ~15% - 16%[15][21]Grade 3 reported[18]~10%[18]
QTc Prolongation (Any Grade) 26% - 53%[14][15][19]Not reported as a key AE[12][18]Not observed[12][18]
Grade ≥3 QTc Prolongation ~13% - 21%[15][22]Not reported[18]Not observed[18]

Note: Data is aggregated from multiple early-phase clinical trials and may vary based on patient population and dosing schedules.

Experimental Protocols

Protocol 1: Monitoring Pharmacodynamic Response to Menin Inhibitors

  • Objective: To confirm on-target activity of the menin inhibitor by measuring changes in key gene expression.

  • Methodology:

    • Sample Collection: Collect bone marrow or peripheral blood mononuclear cells (PBMCs) from the experimental model at baseline (pre-treatment) and at specified time points post-treatment (e.g., 7, 14, and 28 days).

    • RNA Isolation: Isolate total RNA from collected cells using a standard kit (e.g., RNeasy Kit, Qiagen).

    • Gene Expression Analysis (RT-qPCR):

      • Synthesize cDNA from the isolated RNA.

      • Perform quantitative real-time PCR using validated primers for target genes:

        • Leukemogenic markers (expect downregulation): HOXA9, MEIS1, PBX3[3]

        • Differentiation markers (expect upregulation): ITGAM (CD11b), CD14[3]

      • Normalize expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Data Analysis: Calculate the fold change in gene expression at each post-treatment time point relative to the baseline sample. A significant decrease in HOXA9/MEIS1 and an increase in CD11b/CD14 indicates a positive pharmacodynamic response.[3]

Protocol 2: Preclinical Monitoring and Management of Differentiation Syndrome

  • Objective: To establish a workflow for the early detection and management of DS in in-vivo experiments.

  • Methodology:

    • Baseline Assessment: Before initiating menin inhibitor therapy, record baseline weight, complete blood count (CBC) with differential, and general clinical condition of the animal.

    • Daily Monitoring:

      • Record animal weight. Rapid weight gain (>10% from baseline) is a warning sign.[9]

      • Observe for clinical signs: labored breathing, lethargy, edema, ruffled fur.

    • Bi-weekly Blood Analysis: Perform CBC with differential to monitor for leukocytosis.

    • Action Thresholds (Upon Suspicion of DS):

      • If clinical signs are present OR there is a rapid spike in WBC, initiate treatment.

      • Treatment: Administer dexamethasone (B1670325) at a pre-determined dose. If leukocytosis is severe, consider co-administration of hydroxyurea.

      • Dose Interruption: Pause menin inhibitor dosing for 1-3 days or until symptoms improve.

    • Data Collection: Meticulously document all clinical observations, body weights, CBC results, and interventions. This data is critical for interpreting both efficacy and toxicity outcomes.

Visualizations

Menin_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_leukemia Leukemic State cluster_therapy Therapeutic Intervention KMT2A_complex KMT2A Complex Menin Menin KMT2A_complex->Menin Binds Chromatin Chromatin (HOX, MEIS1 promoters) Menin->Chromatin Binds & Activates Gene_Expression HOXA9 / MEIS1 Gene Expression Chromatin->Gene_Expression Diff_Block Differentiation Block Gene_Expression->Diff_Block Maintains Differentiation Cell Differentiation Gene_Expression->Differentiation (Block is Lifted) Leukemia Leukemic Proliferation Diff_Block->Leukemia Leads to Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin Disrupts Binding Menin_Inhibitor->Gene_Expression Downregulates Apoptosis Anti-Leukemic Effect Differentiation->Apoptosis DS_Workflow start Initiate Menin Inhibitor in Experimental Model monitor Daily Clinical Monitoring (Weight, Respiration, Behavior) + Bi-weekly CBC start->monitor decision Signs of DS? (Fever, Dyspnea, Weight Gain, Rapid Leukocytosis) monitor->decision no_ds Continue Treatment & Monitoring decision->no_ds No manage_ds Manage Suspected DS decision->manage_ds Yes no_ds->monitor steroids Administer Corticosteroids manage_ds->steroids hydroxyurea Consider Hydroxyurea for Leukocytosis manage_ds->hydroxyurea hold_tx Temporarily Hold Menin Inhibitor manage_ds->hold_tx reassess Reassess Clinical Status Daily manage_ds->reassess resolved Symptoms Resolved? reassess->resolved resume_tx Resume Menin Inhibitor (Consider Dose Reduction) resolved->resume_tx Yes continue_management Continue Supportive Care resolved->continue_management No resume_tx->monitor DS_Logic start Patient on Menin Inhibitor Presents with: - Fever - Dyspnea - Weight Gain q_infection Evidence of Infection? start->q_infection a_infection Treat Infection Re-evaluate q_infection->a_infection Yes q_wbc Rapidly Rising WBC? q_infection->q_wbc No a_wbc High Suspicion for DS + Leukostasis Risk q_wbc->a_wbc Yes a_no_wbc Moderate Suspicion for DS q_wbc->a_no_wbc No treat_severe Administer Steroids + Hydroxyurea + Hold Menin Inhibitor a_wbc->treat_severe treat_moderate Administer Steroids Continue Menin Inhibitor with close monitoring a_no_wbc->treat_moderate

References

Validation & Comparative

A Head-to-Head Showdown: M-1211 Versus a New Generation of Menin-MLL Inhibitors in Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the performance, mechanisms, and experimental validation of emerging targeted therapies for KMT2A-rearranged and NPM1-mutated leukemias.

The therapeutic landscape for acute leukemias with specific genetic alterations, namely KMT2A (or MLL) rearrangements and NPM1 mutations, is rapidly evolving with the advent of a new class of targeted therapies: menin-MLL inhibitors. These drugs disrupt a critical protein-protein interaction essential for the survival of these cancer cells. This guide provides a comprehensive comparison of M-1211, a covalent menin inhibitor, with other prominent menin-MLL inhibitors in clinical development, including revumenib, ziftomenib, DSP-5336, and JNJ-75276617. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.

Mechanism of Action: Disrupting the Menin-MLL Interaction

The interaction between the nuclear protein menin and the histone methyltransferase KMT2A (also known as MLL) is a key driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] In leukemias with KMT2A gene rearrangements, the resulting MLL fusion proteins require menin to be recruited to the chromatin and activate the expression of downstream target genes like HOXA9 and MEIS1, which promote cell proliferation and block differentiation.[2][3] Similarly, NPM1-mutated leukemias exhibit a dependency on the menin-MLL interaction to maintain their oncogenic state.[1][4]

Menin-MLL inhibitors are small molecules designed to fit into a pocket on the menin protein where MLL normally binds, thereby preventing this crucial interaction. This disruption leads to the downregulation of HOXA9 and MEIS1 expression, inducing differentiation and apoptosis in the leukemia cells.

This compound (also referred to as M-1121) distinguishes itself as a covalent inhibitor, forming a permanent bond with a specific cysteine residue (Cysteine 329) in the MLL binding pocket of menin. This irreversible binding is designed to provide a more sustained and potent inhibition of the menin-MLL interaction. Other inhibitors like revumenib, ziftomenib, DSP-5336, and JNJ-75276617 are non-covalent inhibitors.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Menin-MLL Inhibitors Menin Menin MLL_fusion MLL Fusion Protein (KMT2A-rearranged) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Chromatin HOXA9_MEIS1 HOXA9/MEIS1 MLL_fusion->HOXA9_MEIS1 Upregulates Expression NPM1_mutant Mutant NPM1 NPM1_mutant->Menin Upregulates Activity Leukemia_Progression Leukemia Progression (Proliferation, Differentiation Block) HOXA9_MEIS1->Leukemia_Progression M1211 This compound (covalent) M1211->Menin Inhibits Differentiation_Apoptosis Cell Differentiation & Apoptosis M1211->Differentiation_Apoptosis Other_Inhibitors Revumenib, Ziftomenib, DSP-5336, JNJ-75276617 (non-covalent) Other_Inhibitors->Menin Inhibits Other_Inhibitors->Differentiation_Apoptosis

Caption: Simplified signaling pathway of menin-MLL interaction in leukemia and the mechanism of action of inhibitors.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound and other menin-MLL inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies.

In Vitro Potency: Inhibition of Menin-MLL Interaction and Cell Growth
InhibitorAssay TypeTarget/Cell LineIC50 / KdReference(s)
This compound (M-1121) Cell ProliferationMV-4-11 (MLL-AF4)10.3 nM
Cell ProliferationMOLM-13 (MLL-AF9)51.5 nM
Revumenib (SNDX-5613) Cell ProliferationMOLM-13~10-50 nM (estimated from graphs)
Cell ProliferationMV-4-11~10-50 nM (estimated from graphs)
Ziftomenib (KO-539) Cell ProliferationMOLM-13~10-50 nM (estimated from graphs)
Cell ProliferationMV-4-11~10-50 nM (estimated from graphs)
DSP-5336 Menin-MLL Interaction (TR-FRET)Recombinant ProteinsIC50 = 1.4 nM
Binding to MeninRecombinant MeninKd = 6.0 nM
Cell ProliferationMV-4-11 (MLL-AF4)10 nM
Cell ProliferationMOLM-13 (MLL-AF9)15 nM
Cell ProliferationKOPN-8 (MLL-ENL)31 nM
Cell ProliferationOCI-AML3 (NPM1c)15 nM
JNJ-75276617 Menin-KMT2A Interaction (HTRF)Human Recombinant ProteinsIC50 = 0.1 nM
Cell ProliferationKMT2A-r AML cell linesIC50 < 0.1 µM
In Vivo Efficacy in Xenograft Models
InhibitorModelDosingKey FindingsReference(s)
This compound (M-1121) MV-4-11 subcutaneous xenograft100 mg/kg, p.o.32% tumor volume reduction
MV-4-11 subcutaneous xenograft300 mg/kg, p.o.Complete tumor regression in 10/10 mice
DSP-5336 MV-4-11 xenograft25-50 mg/kg, p.o., BIDSignificant antitumor activity
JNJ-75276617 AML mouse modelsNot specifiedReduced leukemic burden and significant survival benefit

Clinical Data Comparison

The following tables summarize the available clinical data from studies of revumenib, ziftomenib, DSP-5336, and JNJ-75276617. Clinical data for this compound is not yet widely available in the public domain.

Clinical Efficacy in Relapsed/Refractory Acute Leukemia

| Inhibitor | Trial Name | Patient Population | CR + CRh Rate | Overall Response Rate (ORR) | Reference(s) | |---|---|---|---|---| | Revumenib | AUGMENT-101 | KMT2A-rearranged | 23% | 63% | | | | AUGMENT-101 | NPM1-mutant AML | 26% | 48% | | | Ziftomenib | KOMET-001 | NPM1-mutant AML | 25% | 35% | | | DSP-5336 | Phase 1/2 (NCT04988555) | KMT2Ar or NPM1m AML (≥140 mg BID) | 24% | 57% | | | JNJ-75276617 | Phase 1 (NCT04811560) | KMT2Ar or NPM1m Acute Leukemia | 27% (CR+CRh+CRi) | 50% | |

CR = Complete Remission; CRh = CR with partial hematologic recovery; CRi = CR with incomplete hematologic recovery

Safety and Tolerability Profile
InhibitorCommon Adverse Events (Grade ≥3)Differentiation Syndrome (Grade ≥3)QTc Prolongation (Grade ≥3)Reference(s)
Revumenib Febrile neutropenia (37.2%)16%13.8%
Ziftomenib Anemia, pneumonia, neutropenia, thrombocytopenia13%2%
DSP-5336 Not specified5.7% (any grade)No significant cardiac signal
JNJ-75276617 Neutropenia, thrombocytopenia, nausea~11.6%One case reported

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical evaluation of menin-MLL inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To quantify the inhibitory effect of a compound on the menin-MLL protein-protein interaction.

Principle: This assay measures the proximity of two molecules labeled with fluorescent dyes (a donor and an acceptor). When the menin and MLL proteins interact, the donor and acceptor are in close proximity, allowing for energy transfer and a specific fluorescent signal. An inhibitor that disrupts this interaction will decrease the FRET signal.

Generalized Protocol:

  • Recombinant His-tagged menin and biotinylated MLL peptide are used.

  • The proteins are incubated with a terbium-cryptate labeled anti-His antibody (donor) and a d2-labeled streptavidin (acceptor).

  • The test compound (e.g., DSP-5336) is added at various concentrations.

  • The reaction is incubated to allow for binding to reach equilibrium.

  • The fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.

TR_FRET_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Menin_His Menin-His MLL_Biotin MLL-Biotin Menin_His->MLL_Biotin Interaction FRET High FRET Signal MLL_Biotin->FRET Anti_His_Tb Anti-His-Tb (Donor) Anti_His_Tb->Menin_His SA_d2 Streptavidin-d2 (Acceptor) SA_d2->MLL_Biotin Menin_His_Inhib Menin-His No_FRET Low FRET Signal Menin_His_Inhib->No_FRET MLL_Biotin_Inhib MLL-Biotin Inhibitor Inhibitor Inhibitor->Menin_His_Inhib Binds

Caption: Workflow for a TR-FRET assay to measure menin-MLL interaction.
Cell Viability Assay (e.g., CellTiter-Glo®)

Purpose: To determine the concentration of an inhibitor that reduces the viability of a cancer cell population by 50% (IC50).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Generalized Protocol:

  • Leukemia cells (e.g., MV-4-11, MOLM-13) are seeded in 96-well plates.

  • A serial dilution of the menin-MLL inhibitor is added to the wells. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

In Vivo Xenograft Model

Purpose: To evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor in a living organism.

Principle: Human leukemia cells are implanted into immunodeficient mice. The mice are then treated with the inhibitor, and tumor growth or leukemia progression is monitored over time.

Generalized Protocol:

  • Immunodeficient mice (e.g., NOD/SCID) are used.

  • Human leukemia cells (e.g., MV-4-11) are injected either subcutaneously to form solid tumors or intravenously to establish a disseminated leukemia model.

  • Once tumors are established or leukemia is detectable, mice are randomized into treatment and vehicle control groups.

  • The menin-MLL inhibitor is administered orally (p.o.) or via another appropriate route at specified doses and schedules.

  • Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia burden is monitored using bioluminescence imaging if the cells express a luciferase reporter.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • At the end of the study, tumors may be excised for further analysis, and survival data may be collected.

Xenograft_Workflow Cell_Injection Inject Leukemia Cells into Immunodeficient Mice Tumor_Establishment Tumor Establishment or Leukemia Engraftment Cell_Injection->Tumor_Establishment Randomization Randomize Mice into Treatment & Control Groups Tumor_Establishment->Randomization Treatment Administer Menin-MLL Inhibitor Randomization->Treatment Control Administer Vehicle Control Randomization->Control Monitoring Monitor Tumor Volume/ Leukemia Burden & Toxicity Treatment->Monitoring Control->Monitoring Data_Analysis Data Analysis (Efficacy & Survival) Monitoring->Data_Analysis

Caption: General experimental workflow for an in vivo xenograft study.

Conclusion

The development of menin-MLL inhibitors represents a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. This compound, with its covalent mechanism of action, offers a potentially distinct pharmacological profile compared to the non-covalent inhibitors revumenib, ziftomenib, DSP-5336, and JNJ-75276617.

Preclinical data demonstrate that all these inhibitors potently and selectively target leukemia cells dependent on the menin-MLL interaction. Early clinical data for the non-covalent inhibitors have shown promising efficacy and manageable safety profiles, leading to regulatory advancements for some. While comprehensive clinical data for this compound is awaited, its preclinical profile suggests it is a strong candidate in this class.

Further head-to-head studies and more mature clinical data will be crucial to fully elucidate the comparative efficacy and safety of these agents and to determine the optimal therapeutic strategies for patients with these challenging leukemias. The information provided in this guide serves as a valuable resource for the scientific community to navigate the burgeoning field of menin-MLL inhibition.

References

A Head-to-Head Comparison: M-1121 vs. Ziftomenib in Preclinical AML Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the emergence of Menin-MLL interaction inhibitors presents a promising new frontier. This guide provides a comprehensive, data-driven comparison of two key players in this class: M-1121 and ziftomenib (B3325460). We delve into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.

Abstract

Both M-1121 and ziftomenib are potent, orally bioavailable inhibitors of the Menin-MLL protein-protein interaction, a critical dependency for leukemogenesis in AML subtypes with MLL rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2][3] By disrupting this interaction, both compounds effectively suppress the expression of key downstream target genes like HOXA9 and MEIS1, leading to cell differentiation and potent anti-leukemic activity.[1][2][4] This guide synthesizes available preclinical data to offer a comparative analysis of their performance in established AML models.

Mechanism of Action: A Shared Target, A Subtle Difference

M-1121 and ziftomenib share a common mechanism of action: the disruption of the Menin-MLL1 protein-protein interaction. This interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to chromatin, which in turn leads to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2][4] By inhibiting this interaction, both compounds effectively reverse this oncogenic program, inducing differentiation of AML blasts.

A key distinction lies in their binding mode. M-1121 is a covalent inhibitor , forming a permanent bond with Cysteine 329 in the MLL binding pocket of Menin.[1][2][5] Ziftomenib, on the other hand, is a non-covalent inhibitor . While both achieve potent inhibition, this difference in binding modality could have implications for duration of action and potential resistance mechanisms.

Menin-MLL Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-r / NPM1c AML cluster_2 Therapeutic Intervention HSC Hematopoietic Stem Cell Progenitor Progenitor Cell HSC->Progenitor Differentiation Differentiated Differentiated Blood Cell Progenitor->Differentiated Differentiation Menin Menin MLL1 MLL1 Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Upregulation Chromatin->HOXA9_MEIS1 Leukemic_Blast Leukemic Blast Cell HOXA9_MEIS1->Leukemic_Blast Proliferation Proliferation & Survival Leukemic_Blast->Proliferation Differentiation_Block Differentiation Block Leukemic_Blast->Differentiation_Block Differentiation_Induced Differentiation Leukemic_Blast->Differentiation_Induced M1121_Ziftomenib M-1121 or Ziftomenib Menin_Inhibited Menin M1121_Ziftomenib->Menin_Inhibited Inhibits Menin_Inhibited->MLL1 Interaction Blocked

Figure 1: Mechanism of Menin-MLL Inhibition in AML.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies of M-1121 and ziftomenib are not yet publicly available. However, by examining their respective discovery and characterization data, we can draw a comparative picture of their efficacy in AML models.

In Vitro Activity

Both M-1121 and ziftomenib demonstrate potent and selective inhibition of proliferation in MLL-r and NPM1-mutant AML cell lines, with minimal effects on MLL wild-type cells.

CompoundCell LineGenotypeIC50 (nM)Citation
M-1121 MV4;11MLL-AF41.8[2]
MOLM-13MLL-AF92.5[2]
KOPN-8MLL-AF43.2[2]
RS4;11MLL-AF44.1[2]
Ziftomenib MOLM-13MLL-AF9~5[3]
MV4;11MLL-AF4~10[3]
OCI-AML2MLL-AF6~15[3]
OCI-AML3NPM1c~20[3]

Table 1: In Vitro Antiproliferative Activity of M-1121 and Ziftomenib in AML Cell Lines.

In Vivo Efficacy

Both compounds have demonstrated significant anti-tumor activity in mouse xenograft models of MLL-r AML.

CompoundModelDosingOutcomeCitation
M-1121 MV4;11 Subcutaneous Xenograft100 mg/kg, oral, dailyTumor regression[2]
MV4;11 Disseminated Model100 mg/kg, oral, dailyIncreased survival[2]
Ziftomenib MOLM-13 Patient-Derived Xenograft50 mg/kg, oral, dailyReduced tumor burden, induced differentiation[3]

Table 2: In Vivo Efficacy of M-1121 and Ziftomenib in AML Xenograft Models.

Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the evaluation of M-1121 and ziftomenib.

Cell Viability Assays
  • M-1121: AML cell lines were seeded in 96-well plates and treated with increasing concentrations of M-1121 for 7 days. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.[2]

  • Ziftomenib: AML cell lines were cultured and treated with ziftomenib for 7 days. Cell viability was determined using a resazurin-based assay. IC50 values were calculated from dose-response curves.[3]

Gene Expression Analysis
  • M-1121: MV4;11 cells were treated with M-1121 for 72 hours. Total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of HOXA9 and MEIS1.[2]

  • Ziftomenib: AML cells were treated with ziftomenib, and RNA sequencing was performed to analyze global gene expression changes, including those of HOXA9 and MEIS1.[3]

In Vivo Xenograft Studies
  • M-1121: For the subcutaneous model, MV4;11 cells were injected into the flank of immunodeficient mice. Once tumors were established, mice were treated orally with M-1121 daily. Tumor volume was measured regularly. For the disseminated model, MV4;11 cells were injected intravenously, and survival was monitored.[2]

  • Ziftomenib: Patient-derived xenograft (PDX) models were established by engrafting primary human AML cells into immunodeficient mice. Mice were treated orally with ziftomenib daily, and disease burden was assessed by monitoring the percentage of human CD45+ cells in the peripheral blood.[3]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines AML Cell Lines (MLL-r, NPM1c, WT) Treatment_IV Treat with M-1121 or Ziftomenib Cell_Lines->Treatment_IV Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment_IV->Viability_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Treatment_IV->Gene_Expression IC50 Determine IC50 Viability_Assay->IC50 Target_Modulation Assess Target Gene (HOXA9, MEIS1) Modulation Gene_Expression->Target_Modulation Animal_Model Immunodeficient Mice Xenograft Establish Xenograft (Subcutaneous or Disseminated) Animal_Model->Xenograft Treatment_IVV Oral Administration of M-1121 or Ziftomenib Xenograft->Treatment_IVV Efficacy_Assessment Assess Efficacy Treatment_IVV->Efficacy_Assessment Tumor_Volume Tumor Volume Measurement Efficacy_Assessment->Tumor_Volume Survival Survival Analysis Efficacy_Assessment->Survival Tumor_Burden Tumor Burden (hCD45+) Efficacy_Assessment->Tumor_Burden

Figure 2: General Experimental Workflow for Preclinical Evaluation.

Conclusion and Future Directions

Both M-1121 and ziftomenib have demonstrated compelling preclinical activity against AML models harboring MLL rearrangements or NPM1 mutations. Their potent and selective inhibition of the Menin-MLL interaction validates this as a key therapeutic target. While M-1121's covalent binding mechanism may offer distinct pharmacological properties, ziftomenib has progressed further in clinical development.

Future studies directly comparing these two agents in identical preclinical models will be invaluable for discerning subtle differences in efficacy, safety, and the potential for acquired resistance. Furthermore, as our understanding of the broader role of the Menin-MLL complex in other cancers grows, the application of these inhibitors may extend beyond AML. The continued development and investigation of both M-1121 and ziftomenib hold significant promise for patients with high-unmet-need hematological malignancies.

References

A Head-to-Head Comparison of Covalent vs. Non-Covalent Menin Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of the menin-Mixed Lineage Leukemia (MLL) interaction has emerged as a promising therapeutic strategy, particularly for acute leukemias with KMT2A (MLL1) rearrangements or NPM1 mutations. Small molecule inhibitors that disrupt this protein-protein interaction have been broadly classified into two categories: non-covalent (reversible) and covalent (irreversible) inhibitors. This guide provides an objective, data-driven comparison of these two modalities to inform preclinical and clinical research decisions.

The oncogenic activity of MLL fusion proteins is critically dependent on their direct interaction with menin, a scaffold protein that plays a key role in recruiting the MLL complex to target genes like HOXA9 and MEIS1, driving leukemogenesis.[1] Inhibitors are designed to fit into the MLL binding pocket on menin, disrupting this interaction and thereby halting the downstream oncogenic signaling cascade.[2]

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between covalent and non-covalent menin inhibitors lies in how they interact with the menin protein. Non-covalent inhibitors, such as revumenib and ziftomenib (B3325460), bind to the target reversibly through intermolecular forces like hydrogen bonds and van der Waals interactions. In contrast, covalent inhibitors, like icovamenib (BMF-219), are designed with a reactive electrophilic group that forms a permanent, stable chemical bond with a specific amino acid residue (typically a cysteine) within the menin binding pocket.[3][4] This irreversible binding offers the potential for prolonged target engagement and a more durable biological effect.[4]

Mechanism_of_Action cluster_0 Non-Covalent Inhibition cluster_1 Covalent Inhibition Menin_NC Menin Complex_NC Menin-Inhibitor Complex Menin_NC->Complex_NC Binding Inhibitor_NC Non-Covalent Inhibitor Complex_NC->Menin_NC Dissociation Menin_C Menin Complex_C Stable Covalent Complex Menin_C->Complex_C Irreversible Binding Inhibitor_C Covalent Inhibitor

Figure 1. Covalent vs. Non-covalent binding mechanisms.

The Menin-MLL Signaling Pathway

In acute myeloid leukemia (AML) with KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1m), the menin protein acts as a critical scaffold. It binds to the N-terminus of the KMT2A (MLL) protein, which is retained in all MLL fusion proteins. This interaction is essential for tethering the oncogenic complex to chromatin, leading to the upregulation of key leukemogenic genes, including HOXA9 and MEIS1. This aberrant gene expression blocks hematopoietic differentiation and promotes uncontrolled cell proliferation. Both covalent and non-covalent menin inhibitors function by occupying the MLL binding pocket on menin, thereby evicting the KMT2A complex from chromatin and shutting down this oncogenic program.[2][5]

Menin_Signaling_Pathway KMT2A KMT2A (MLL) Fusion Protein Menin Menin KMT2A->Menin Binds to Chromatin Chromatin Menin->Chromatin Tethers complex to TargetGenes Target Genes (HOXA9, MEIS1) Chromatin->TargetGenes Enables access to Leukemogenesis Leukemogenesis (Proliferation ↑, Differentiation ↓) TargetGenes->Leukemogenesis Upregulation drives Inhibitor Menin Inhibitor (Covalent or Non-Covalent) Inhibitor->Menin Blocks binding pocket

Figure 2. Simplified Menin-MLL signaling pathway and point of inhibition.

Quantitative Data Comparison

A direct comparison of preclinical and clinical data reveals key differences in potency, efficacy, and safety between the two classes of inhibitors.

Table 1: Preclinical In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological process. Data is compiled from various studies and cell lines.

Inhibitor ClassCompoundTargetCell Line(s)IC50 Value (µM)Citation(s)
Covalent Icovamenib (BMF-219) MeninTHL / DEL (DLBCL)0.27 / 0.37[1]
MeninR-CHOP refractory THL (ex vivo)0.15[1]
MeninMM cell lines (KRAS/NRAS mutant)0.25 - 0.5[1]
MeninCLL patient samples (ex vivo)0.1 - 0.38[6]
Non-Covalent Ziftomenib (KO-539) Menin-MLLMOLM13, MV411, OCI-AML3< 0.025[7]
Revumenib (SNDX-5613) Menin-KMT2AKMT2Ar / NPM1m AMLPotent activity reported[2]
M-1121 (Covalent Precursor) Menin-MLLMV4;11 / MOLM-130.0023 / 0.049[3]
Compound 7 (Non-Covalent) Menin-MLLMV4;11 / MOLM-130.798 / 0.840[3]

Note: Direct comparison is challenging due to variations in cell lines, assay conditions, and treatment durations across studies. The data for M-1121 and Compound 7 from the same study provides a more direct look at the potency difference gained through covalent targeting.[3]

Table 2: Clinical Efficacy and Safety Overview

Clinical trial data provides insights into the real-world performance of these inhibitors.

Inhibitor ClassCompoundTrial NamePatient PopulationCR/CRh Rate*Key Grade ≥3 Adverse EventsCitation(s)
Covalent Icovamenib (BMF-219) COVALENT-101 (Phase 1)R/R Acute LeukemiaEarly activity observedVomiting (13%), Differentiation Syndrome (13%)[2]
Non-Covalent Revumenib AUGMENT-101 (Phase 2)R/R KMT2Ar Leukemia23%Febrile Neutropenia (37%), Differentiation Syndrome (16%), QTc Prolongation (14%)[8]
Non-Covalent Ziftomenib KOMET-001 (Phase 2)R/R NPM1m AML21.4%Anemia (27%), Pneumonia (27%), Neutropenia (17%)[2]

*CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery. Data is from relapsed/refractory (R/R) patient populations and is subject to updates from ongoing trials.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug development. Below are detailed methodologies for key assays used to evaluate menin inhibitors.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

  • Objective: To determine the IC50 value of menin inhibitors by measuring their effect on leukemia cell proliferation.

  • Materials:

    • Leukemia cell lines (e.g., MOLM-13, MV-4-11).

    • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.

    • Opaque-walled 96-well or 384-well plates.

    • Menin inhibitor compound stock (in DMSO).

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

    • Luminometer.

  • Protocol:

    • Cell Plating: Seed leukemia cells in the opaque-walled multiwell plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background measurement.

    • Compound Treatment: Prepare serial dilutions of the menin inhibitor in culture medium. Add the diluted compounds to the experimental wells. Ensure the final DMSO concentration does not exceed 0.1%.

    • Incubation: Incubate the plate for the desired time period (e.g., 72 hours to 7 days) at 37°C in a humidified, 5% CO2 incubator.[7]

    • Assay Procedure:

      • Equilibrate the plate to room temperature for approximately 30 minutes.

      • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).

      • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record luminescence using a plate-reading luminometer.

    • Analysis: Subtract the background luminescence from all readings. Normalize the data to vehicle-treated control wells (100% viability) and calculate the percentage of viability for each inhibitor concentration. Plot the results to determine the IC50 value using non-linear regression analysis.[6]

Target Gene Expression Analysis (qRT-PCR)

This method quantifies the downregulation of menin-MLL target genes like HOXA9 and MEIS1 following inhibitor treatment.

  • Objective: To confirm the mechanism of action by measuring changes in target gene transcription.

  • Materials:

    • Treated and untreated leukemia cells.

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

    • Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix).

    • SYBR Green or TaqMan qPCR master mix.

    • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).

    • qPCR instrument.

  • Protocol:

    • Cell Treatment & RNA Isolation: Treat leukemia cells with the menin inhibitor at various concentrations for a defined period (e.g., 24-48 hours). Isolate total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[9]

    • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For each sample, combine qPCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.[10]

    • qPCR Amplification: Run the reaction on a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[9]

    • Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene in treated samples relative to vehicle-treated controls. A decrease in the relative quantity indicates successful target modulation.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

CETSA is a biophysical assay that measures the direct binding of a drug to its target protein inside intact cells by assessing changes in the protein's thermal stability.

  • Objective: To confirm direct target engagement of the menin inhibitor with the menin protein in a cellular context.

  • Materials:

    • Leukemia cell line (e.g., K-562).[7]

    • Menin inhibitor compound.

    • PBS with protease inhibitors.

    • PCR tubes and thermocycler.

    • Lysis buffer.

    • Equipment for protein quantification (e.g., Western Blot or ELISA).

  • Protocol:

    • Cell Treatment: Incubate intact leukemia cells with the menin inhibitor at various concentrations (or a single saturating concentration) alongside a vehicle (DMSO) control for a set period (e.g., 1-3 hours) at 37°C.[11]

    • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) in a thermocycler for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at 4°C.[12]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) or by adding lysis buffer.[11]

    • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured menin) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).[7]

    • Quantification: Carefully collect the supernatant and quantify the amount of soluble menin protein using a detection method like Western blotting with an anti-menin antibody.

    • Analysis: Plot the amount of soluble menin as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates thermal stabilization and confirms target engagement.[12]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Clinical Biochemical Biochemical Assay (e.g., TR-FRET) CellViability Cell Viability Assay (CellTiter-Glo) Biochemical->CellViability Potency in Cells GeneExpression Gene Expression (qRT-PCR) CellViability->GeneExpression Confirm MOA TargetEngagement Target Engagement (CETSA) GeneExpression->TargetEngagement Confirm Direct Binding Xenograft Animal Xenograft Models TargetEngagement->Xenograft Phase1 Phase 1 Clinical Trial (Safety, PK/PD) Xenograft->Phase1 Efficacy & Tolerability Phase2 Phase 2 Clinical Trial (Efficacy) Phase1->Phase2 Determine RP2D

Figure 3. General workflow for menin inhibitor evaluation.

Discussion: Covalent vs. Non-Covalent Trade-offs

Covalent Inhibitors:

  • Potential Advantages: The irreversible nature of covalent inhibitors can lead to prolonged target occupancy and pharmacodynamic effects that outlast the drug's presence in circulation.[4] This can translate to less frequent dosing and potentially overcome resistance mechanisms related to high target protein turnover or competitive binding. Preclinical data suggests covalent inhibitors like BMF-219 can achieve greater and more complete growth inhibition compared to reversible inhibitors in some models.[1]

  • Potential Disadvantages: The primary concern with irreversible binding is the potential for off-target toxicity. If the inhibitor covalently binds to other proteins, it could lead to unpredictable adverse events. However, modern covalent drugs are often designed to be highly selective, targeting unique residues like cysteines that are not universally present in protein binding pockets.[4]

Non-Covalent Inhibitors:

  • Potential Advantages: Reversible binding is generally associated with a lower risk of idiosyncratic toxicity, as off-target interactions are not permanent. The clinical development of non-covalent menin inhibitors like revumenib and ziftomenib is more advanced, with extensive safety and efficacy data available from multiple trials.[2][8] Their manageable safety profiles have established menin inhibition as a viable therapeutic strategy.[2]

  • Potential Disadvantages: The efficacy of non-covalent inhibitors is dependent on maintaining sufficient drug concentration to ensure target occupancy. Resistance can emerge through mutations in the menin binding pocket that reduce the inhibitor's binding affinity while preserving the interaction with MLL.[2]

Conclusion

Both covalent and non-covalent menin inhibitors have demonstrated significant promise in targeting the menin-MLL dependency in acute leukemias. Non-covalent inhibitors are clinically more advanced, with revumenib and ziftomenib showing impressive remission rates in heavily pre-treated patient populations.[2][8] Covalent inhibitors like icovamenib (BMF-219) represent a next-generation approach, with preclinical data suggesting the potential for enhanced potency and durable target inhibition.[1][6]

The choice between these modalities in a research or clinical setting will depend on a careful evaluation of their respective efficacy, safety, and pharmacokinetic profiles. As more data from ongoing clinical trials becomes available, particularly for the covalent inhibitors, the distinct advantages and disadvantages of each approach will become clearer, further refining the therapeutic landscape for these difficult-to-treat malignancies.

References

Validating M-1211 On-Target Effects with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the on-target effects of M-1211, a potent and selective inhibitor of the Menin-MLL interaction. We will explore the use of genetic knockdowns, specifically siRNA and shRNA, as a crucial tool to confirm that the pharmacological activity of this compound is a direct result of its intended molecular target engagement.

This compound is a covalent inhibitor that targets the interaction between Menin and MLL (Mixed Lineage Leukemia), a critical driver in certain types of acute leukemia.[1] Validating that the cellular effects of this compound are specifically due to the disruption of the Menin-MLL axis is paramount for its clinical development. Genetic knockdown technologies offer a powerful approach for such validation by mimicking the effect of the inhibitor through direct downregulation of the target protein's expression.[2][3][4]

Comparative Analysis of this compound and Genetic Knockdown Effects

To validate the on-target effects of this compound, a series of experiments can be designed to compare the phenotypic and molecular consequences of this compound treatment with those of Menin or MLL knockdown. The following tables summarize hypothetical experimental data from such a study in the MLL-rearranged acute leukemia cell line, MV4;11.

Table 1: Comparison of Effects on Cell Viability

Treatment ConditionConcentration / TransfectionCell Viability (% of Control)
Vehicle Control (DMSO)-100%
This compound10 nM52%
This compound100 nM18%
Non-targeting siRNA50 nM98%
Menin siRNA50 nM45%
MLL siRNA50 nM48%
Non-targeting shRNA-95%
Menin shRNA-25%
MLL shRNA-28%

Table 2: Comparison of Effects on Target Gene Expression (qRT-PCR)

Treatment ConditionConcentration / TransfectionRelative HOXA9 mRNA ExpressionRelative MEIS1 mRNA Expression
Vehicle Control (DMSO)-1.001.00
This compound100 nM0.250.30
Non-targeting siRNA50 nM0.981.02
Menin siRNA50 nM0.320.38
MLL siRNA50 nM0.350.41
Non-targeting shRNA-0.950.97
Menin shRNA-0.150.20
MLL shRNA-0.180.22

Table 3: Comparison of Effects on Protein Levels (Western Blot)

Treatment ConditionConcentration / TransfectionMenin Protein LevelMLL Protein LevelHOXA9 Protein Level
Vehicle Control (DMSO)-HighHighHigh
This compound100 nMHighHighLow
Non-targeting siRNA50 nMHighHighHigh
Menin siRNA50 nMLowHighLow
MLL siRNA50 nMHighLowLow
Non-targeting shRNA-HighHighHigh
Menin shRNA-Very LowHighVery Low
MLL shRNA-HighVery LowVery Low

The data presented in these tables illustrate that both pharmacological inhibition with this compound and genetic knockdown of Menin or MLL lead to similar downstream effects: decreased cell viability and reduced expression of the MLL target genes, HOXA9 and MEIS1. This concordance provides strong evidence for the on-target activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation studies.[4]

Cell Culture

The human acute monocytic leukemia cell line MV4;11, which harbors an MLL-AF4 fusion, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

siRNA Transfection
  • Preparation of siRNA: Commercially available siRNAs targeting human Menin (MEN1), MLL (KMT2A), and a non-targeting control are used.

  • Transfection Procedure:

    • Seed MV4;11 cells at a density of 2 x 10^5 cells/well in a 6-well plate 24 hours prior to transfection.

    • On the day of transfection, dilute 50 nM of siRNA in 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 200 µL siRNA-lipid complex to each well.

    • Incubate the cells for 48-72 hours before proceeding with downstream assays.

shRNA Lentiviral Transduction
  • Lentivirus Production: Lentiviral particles containing shRNAs targeting Menin, MLL, or a non-targeting sequence are produced by co-transfecting HEK293T cells with the shRNA expression vector and packaging plasmids.

  • Transduction Procedure:

    • Seed MV4;11 cells at a density of 1 x 10^5 cells/well in a 12-well plate.

    • Add the lentiviral supernatant to the cells at a multiplicity of infection (MOI) of 10 in the presence of 8 µg/mL polybrene.

    • Incubate for 24 hours.

    • Replace the virus-containing medium with fresh complete medium.

    • After 48 hours, select for transduced cells using puromycin (B1679871) (2 µg/mL) for 72 hours.

    • Expand the stable cell lines for subsequent experiments.

Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treat the cells with this compound or the appropriate controls for 72 hours.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate reader.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a qPCR master mix and specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Menin, MLL, HOXA9, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Action

M1211_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Menin->MLL Binds DNA DNA MLL->DNA Binds Target Genes (HOXA9, MEIS1) Target Genes (HOXA9, MEIS1) DNA->Target Genes (HOXA9, MEIS1) Transcription This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL interaction, preventing transcription of target genes.

Experimental Workflow for On-Target Validation

Validation_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays M1211 This compound Treatment Viability Cell Viability Assay M1211->Viability qPCR qRT-PCR M1211->qPCR Western Western Blot M1211->Western siRNA siRNA Knockdown (Menin/MLL) siRNA->Viability siRNA->qPCR siRNA->Western shRNA shRNA Knockdown (Menin/MLL) shRNA->Viability shRNA->qPCR shRNA->Western Control Vehicle/Non-targeting Control Control->Viability Control->qPCR Control->Western Result Result Viability->Result qPCR->Result Western->Result Logical_Relationship M1211 This compound inhibits Menin-MLL Interaction Phenotype Similar Phenotypic Outcome (e.g., Decreased Cell Viability, Target Gene Downregulation) M1211->Phenotype Knockdown Genetic Knockdown of Menin or MLL Knockdown->Phenotype Conclusion Conclusion: This compound is On-Target Phenotype->Conclusion If outcomes are concordant

References

Comparative Analysis of M-1211 Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of M-1211, a covalent inhibitor of the menin-MLL interaction. The primary focus of available research has been on the selectivity of this compound for its intended target, the menin-MLL protein-protein interaction, which is crucial for the proliferation of MLL-rearranged (MLLr) leukemia cells. While comprehensive screening against a broad panel of off-target proteins (e.g., kinases, GPCRs) is not publicly available, this guide summarizes the key selectivity data from preclinical studies, focusing on its differential activity in MLLr versus MLL wild-type cancer cell lines.

Cellular Selectivity of this compound

This compound has been demonstrated to be highly selective for leukemia cell lines harboring MLL rearrangements.[1] The compound potently inhibits the proliferation of various MLLr leukemia cell lines, while exhibiting no significant activity against cell lines with wild-type MLL, even at high concentrations.[1][2] This selectivity is a critical attribute, suggesting a lower potential for off-target effects in a broader biological context.

The following table summarizes the anti-proliferative activity of this compound in a panel of MLL-rearranged and MLL wild-type leukemia cell lines.

Cell LineMLL StatusIC50 (nM)
MOLM-13MLL-AF92.5
MV4-11MLL-AF410.3[3]
KOPN-8MLL-AF63.6
SEMMLL-AF41.8
HL-60Wild-Type>10,000
K-562Wild-Type>10,000
RS4-11Wild-Type>10,000

Data sourced from Zhang M, et al. J Med Chem. 2021.

Experimental Protocols

The cellular selectivity of this compound was determined using a standard in vitro anti-proliferative assay. The general methodology is outlined below.

Cell Proliferation Assay:

  • Cell Culture: MLL-rearranged (MOLM-13, MV4-11, KOPN-8, SEM) and MLL wild-type (HL-60, K-562, RS4-11) leukemia cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at an appropriate density. This compound was serially diluted in DMSO and then added to the cell culture medium to achieve a range of final concentrations. A DMSO-only control was included.

  • Incubation: The treated cells were incubated for a period of 5 days.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® luminescent cell viability assay (Promega). This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal was read using a plate reader. The data was normalized to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for determining its cellular selectivity.

Targeted Signaling Pathway of this compound Menin Menin HOXA9/MEIS1 HOXA9/MEIS1 Menin->HOXA9/MEIS1 Binds to MLL1-Fusion and promotes transcription MLL1 MLL1 MLL1-Fusion MLL1-Fusion MLL1-Fusion->Menin This compound This compound This compound->Menin Covalently binds to Menin and disrupts interaction Leukemic Transformation Leukemic Transformation HOXA9/MEIS1->Leukemic Transformation Drives

This compound inhibits the Menin-MLL1 fusion protein interaction.

Experimental Workflow for Cellular Selectivity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis Cell_Culture Culture MLLr and MLL-WT cell lines Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Add_Compound Add compound to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Add_Compound Incubation Incubate for 5 days Add_Compound->Incubation Viability_Assay Perform CellTiter-Glo viability assay Incubation->Viability_Assay Read_Plate Measure luminescence Viability_Assay->Read_Plate Data_Analysis Calculate IC50 values Read_Plate->Data_Analysis

Workflow for determining the cellular selectivity of this compound.

References

Unraveling Potential Synergy: A Comparative Guide to M-1211 and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, the strategic combination of targeted therapies holds the promise of enhanced efficacy and overcoming treatment resistance. This guide explores the individual mechanisms of M-1211, a novel tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, and venetoclax (B612062), a potent B-cell lymphoma-2 (BCL-2) inhibitor. While direct preclinical or clinical data on the synergistic effects of this compound and venetoclax is not yet available, this document provides a comparative framework, including a hypothesized mechanism of synergy, illustrative experimental data from a representative venetoclax combination study, and detailed experimental protocols to guide future research in this promising area.

Mechanisms of Action: Two Distinct Pathways

This compound and venetoclax operate through entirely different mechanisms, targeting distinct cellular processes implicated in cancer cell survival and proliferation.

This compound (DS-1211): A Novel TNAP Inhibitor

This compound is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme involved in the hydrolysis of pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, this compound increases the extracellular concentration of PPi. While primarily investigated for its role in preventing ectopic calcification, the inhibition of TNAP may have implications in cancer biology. Elevated TNAP activity has been observed in various cancers, and its inhibition could potentially modulate the tumor microenvironment and cellular signaling pathways.

Venetoclax: A BCL-2 Inhibitor Driving Apoptosis

Venetoclax is an orally bioavailable small molecule that selectively inhibits B-cell lymphoma-2 (BCL-2), an anti-apoptotic protein.[1] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis, or programmed cell death.[1] Venetoclax binds to BCL-2, displacing pro-apoptotic proteins, which in turn activate the intrinsic apoptotic pathway, leading to cancer cell death.[1]

A Hypothesized Synergistic Interaction

Based on the distinct mechanisms of this compound and venetoclax, a potential synergistic interaction can be hypothesized. This hypothesis warrants rigorous preclinical investigation. The proposed synergy may not be a direct interaction but rather a complementary effect on cancer cell viability through modulation of independent survival pathways.

One plausible hypothesis is that by altering the tumor microenvironment through TNAP inhibition, this compound could create a state of cellular stress that sensitizes cancer cells to the pro-apoptotic effects of venetoclax. For instance, alterations in phosphate (B84403) and pyrophosphate levels could impact cellular metabolism and signaling, potentially lowering the threshold for apoptosis induction by BCL-2 inhibition.

Quantitative Data on Venetoclax Synergy: An Illustrative Example

To demonstrate how the synergistic effects of venetoclax combinations are quantified, the following table summarizes data from a study investigating the combination of venetoclax with the FLT3 inhibitor, quizartinib, in FLT3-ITD+ acute myeloid leukemia (AML) models.

Cell Line Treatment Concentration (nM) Apoptosis (% of Control) Combination Index (CI)
MOLM-13Venetoclax5015%
Quizartinib520%
Venetoclax + Quizartinib50 + 565%0.4
MV4-11Venetoclax10010%
Quizartinib225%
Venetoclax + Quizartinib100 + 270%0.3

Note: The data presented in this table is illustrative and based on representative findings from preclinical studies of venetoclax in combination with other agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the potential synergistic effects of this compound and venetoclax.

Cell Viability and Synergy Assessment
  • Cell Culture: Culture cancer cell lines of interest (e.g., relevant hematologic or solid tumor lines) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and venetoclax in a suitable solvent (e.g., DMSO).

  • Treatment: Seed cells in 96-well plates and treat with a dose-response matrix of this compound and venetoclax, both as single agents and in combination, for a predetermined time (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 (half-maximal inhibitory concentration) for each drug. Use software such as CompuSyn to calculate the Combination Index (CI) to quantify synergy.

Apoptosis Assay
  • Treatment: Treat cells with this compound, venetoclax, or the combination at predetermined synergistic concentrations for a specified duration (e.g., 24 or 48 hours).

  • Staining: Harvest cells and stain with Annexin V and a viability dye (e.g., propidium (B1200493) iodide or DAPI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

  • Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., BCL-2, cleaved caspase-3, PARP, and relevant markers of pathways affected by TNAP inhibition).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Analyze the changes in protein expression levels to elucidate the molecular mechanisms of synergy.

Visualizing the Pathways and Workflow

To better understand the individual drug mechanisms, a hypothesized synergistic interaction, and a typical experimental workflow, the following diagrams are provided.

Individual and Hypothesized Synergistic Mechanisms cluster_M1211 This compound Pathway cluster_Venetoclax Venetoclax Pathway cluster_Synergy Hypothesized Synergy M1211 This compound TNAP TNAP M1211->TNAP Inhibits PPi Pyrophosphate (PPi) Levels TNAP->PPi Decreases CellularStress Cellular Stress PPi->CellularStress Induces Synergy Enhanced Apoptosis CellularStress->Synergy Sensitizes to Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits ProApoptotic Pro-Apoptotic Proteins BCL2->ProApoptotic Sequesters Apoptosis Apoptosis ProApoptotic->Apoptosis Induces Apoptosis->Synergy Contributes to

Caption: Individual and hypothesized synergistic signaling pathways of this compound and venetoclax.

Experimental Workflow for Synergy Assessment start Start: Cancer Cell Lines treatment Treat with this compound, Venetoclax, and Combination start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western Western Blot Analysis (Key Protein Expression) treatment->western synergy_calc Calculate Combination Index (CI) viability->synergy_calc end End: Evaluate Synergy and Mechanism synergy_calc->end apoptosis->end western->end

References

M-1211 (M-1121): A Covalent Menin Inhibitor Demonstrating Efficacy in Preclinical Leukemia Models and Potential for Overcoming Revumenib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M-1211 (M-1121), a novel covalent menin-MLL inhibitor, and the FDA-approved menin inhibitor, revumenib, in the context of treating KMT2A-rearranged (KMT2Ar) and NPM1-mutant (NPM1m) acute leukemias. We present preclinical data for M-1121, clinical findings for revumenib, and discuss the potential of next-generation menin inhibitors to address acquired resistance to revumenib.

Executive Summary

Revumenib has shown significant clinical efficacy in patients with relapsed or refractory KMT2Ar or NPM1m acute leukemias, leading to its FDA approval. However, the emergence of resistance, primarily through mutations in the MEN1 gene, necessitates the development of novel therapeutic strategies. M-1121, a covalent menin-MLL inhibitor, has demonstrated potent anti-leukemic activity in preclinical models. While direct comparative data in revumenib-resistant models are not yet available for M-1121, its distinct mechanism of covalent inhibition and promising preclinical profile suggest it may offer an advantage. Furthermore, the development of other menin inhibitors, such as JNJ-75276617, which have shown activity against revumenib-resistant MEN1 mutations, provides a strong rationale for exploring the potential of M-1121 in this setting.

Comparative Data of Menin Inhibitors

FeatureM-1121Revumenib (SNDX-5613)JNJ-75276617
Target Menin-MLL InteractionMenin-MLL InteractionMenin-MLL Interaction
Mechanism of Action Covalent InhibitorNon-covalent (Reversible) InhibitorNon-covalent Inhibitor
Binding Site MLL binding pocket of menin, forms a covalent bond with Cysteine 329[1][2]MLL binding pocket of menin[3]Distinct binding mode from revumenib[4]
Preclinical Efficacy Potent inhibition of proliferation in MLL-rearranged cell lines (e.g., MV4;11 IC50: 10.3 nM; MOLM-13 IC50: 51.5 nM)[5]. Induces tumor regression in in vivo models.Effective in preclinical models of MLLr and NPM1m leukemia.Active in preclinical models, including those with MEN1 mutations conferring resistance to revumenib.
Clinical Development PreclinicalPhase 2 (AUGMENT-101 trial) completed; FDA approved for relapsed/refractory KMT2Ar and NPM1m acute leukemia.Phase 1 clinical trial ongoing.
Reported Efficacy in Patients Not yet in clinical trials.AUGMENT-101 (KMT2Ar): CR/CRh rate of 23%. AUGMENT-101 (NPM1m): CR/CRh rate of 23.4%.Not yet reported.
Mechanisms of Resistance Not yet clinically determined. Theoretically, mutations altering the covalent binding site could confer resistance.Mutations in the MEN1 gene (e.g., M327, T349, G331) that disrupt drug binding. TP53 mutations are associated with de novo resistance.Designed to be effective against certain MEN1 resistance mutations.

Signaling Pathways and Experimental Workflows

Menin-MLL Interaction Signaling Pathway

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention KMT2A_fusion KMT2A (MLL) Fusion Protein Menin Menin KMT2A_fusion->Menin interacts with Chromatin Chromatin Menin->Chromatin recruits to HOXA9_MEIS1 HOXA9, MEIS1 Target Genes Chromatin->HOXA9_MEIS1 activates transcription of Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) HOXA9_MEIS1->Leukemogenesis M1121 M-1121 (Covalent Inhibitor) M1121->Menin covalently binds to Revumenib Revumenib (Non-covalent Inhibitor) Revumenib->Menin reversibly binds to

Caption: Menin-MLL signaling pathway and points of inhibition.

Experimental Workflow for Evaluating Menin Inhibitors

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_resistance Resistance Studies Biochemical_Assay Biochemical Assay (e.g., Fluorescence Polarization) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Identifies active compounds Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Cell_Viability->Gene_Expression Confirms on-target effect Xenograft_Model Leukemia Xenograft Model (e.g., MV4;11 in mice) Gene_Expression->Xenograft_Model Lead compound selection Treatment Drug Administration (e.g., oral gavage) Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor volume, survival) Treatment->Efficacy_Assessment Resistant_Cell_Lines Generation of Revumenib- Resistant Cell Lines Efficacy_Assessment->Resistant_Cell_Lines Investigate resistance M1121_Testing Testing M-1121 Efficacy Resistant_Cell_Lines->M1121_Testing Mechanism_Analysis Analysis of Resistance (e.g., MEN1 sequencing) M1121_Testing->Mechanism_Analysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is used to screen for and characterize inhibitors of the menin-MLL protein-protein interaction.

Principle: A small, fluorescently labeled peptide derived from MLL will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Materials:

  • Recombinant human menin protein

  • Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-15)

  • Assay buffer (e.g., PBS, 0.01% Triton X-100)

  • Test compounds (M-1121, revumenib) dissolved in DMSO

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 384-well plate, add the fluorescently labeled MLL peptide and recombinant menin protein to achieve final concentrations determined by prior optimization experiments (typically in the low nanomolar range).

  • Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no menin protein).

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measure fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-leukemic activity of the inhibitors.

Materials:

  • Leukemia cell lines (e.g., MV4;11 for MLL-rearranged, MOLM-13 for MLL-rearranged, and a control cell line without MLL rearrangement like K562)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Test compounds (M-1121, revumenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells into 96-well plates at a density of approximately 1 x 10^5 cells/mL.

  • Treat the cells with serial dilutions of the test compounds or DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

In Vivo Xenograft Model of MLL-Rearranged Leukemia

This experiment evaluates the in vivo efficacy of menin inhibitors in a mouse model of leukemia.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • MV4;11 human leukemia cells

  • Matrigel (optional, for subcutaneous injection)

  • Test compounds (M-1121, revumenib) formulated for oral administration

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells for a disseminated model)

Procedure:

  • Subcutaneous Model: Inject approximately 5-10 x 10^6 MV4;11 cells suspended in PBS (and optionally Matrigel) subcutaneously into the flank of each mouse.

  • Disseminated Model: Inject approximately 1-2 x 10^6 luciferase-expressing MV4;11 cells intravenously via the tail vein.

  • Allow tumors to establish. For the subcutaneous model, this is typically when tumors reach a palpable size (e.g., 100-200 mm³). For the disseminated model, engraftment can be monitored by bioluminescence imaging.

  • Randomize mice into treatment and control groups.

  • Administer the test compound (e.g., M-1121 at 100 mg/kg) or vehicle control orally once or twice daily for a specified treatment period (e.g., 21-28 days).

  • Monitor tumor growth in the subcutaneous model by measuring tumor dimensions with calipers and calculating tumor volume. Monitor disease progression in the disseminated model using bioluminescence imaging.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, or when humane endpoints are reached, collect tumors and/or tissues for further analysis (e.g., pharmacodynamics, histology).

  • Analyze the data to compare tumor growth inhibition and survival between the treatment and control groups.

Conclusion and Future Directions

The development of menin inhibitors represents a significant advancement in the treatment of genetically defined acute leukemias. Revumenib has established the clinical utility of this class of drugs. The emergence of resistance, however, highlights the need for next-generation inhibitors with improved properties. M-1121, with its covalent mechanism of action, offers a promising preclinical profile. Future studies should focus on directly evaluating the efficacy of M-1121 in revumenib-resistant patient-derived xenograft models and cell lines harboring known MEN1 resistance mutations. The promising data from other menin inhibitors like JNJ-75276617 in overcoming revumenib resistance further underscores the potential for novel agents in this class to provide durable clinical benefit for patients with acute leukemia. Combination strategies, pairing menin inhibitors with other targeted agents or chemotherapy, are also a critical area for future investigation to prevent or overcome resistance and improve patient outcomes.

References

Assessing the Therapeutic Window of M-1211: A Comparative Analysis of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized the landscape of cancer treatment. One such promising target is the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, which is critical for the progression of certain acute leukemias. M-1211 is a covalent inhibitor of this interaction, demonstrating significant preclinical activity. This guide provides a comparative analysis of the therapeutic window of this compound and other notable menin-MLL inhibitors, supported by available experimental data.

Introduction to Menin-MLL Interaction and Its Inhibition

The interaction between menin and the N-terminal fragment of MLL is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the upregulation of target genes such as HOXA9 and MEIS1, which drive leukemogenesis.[1][2] Small molecule inhibitors that disrupt this interaction have emerged as a promising therapeutic strategy for MLL-rearranged (MLL-r) leukemias.[1] A key advantage of this approach is the potential for a wide therapeutic window, as the menin-MLL interaction appears to be more critical for the survival of leukemic cells than for normal hematopoietic stem cells.[3][4]

Quantitative Comparison of Menin-MLL Inhibitors

The following table summarizes the in vitro potency of this compound and other selected menin-MLL inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

InhibitorTargetAssay TypeIC50 (nM)Cell Line(s)Reference
This compound (MI-463/MI-503 series) Menin-MLL InteractionProliferation Assay14.7 - 15.3MV-4-11, MOLM13
MI-538 Menin-MLL InteractionProliferation Assay21MV-4-11
MI-1481 Menin-MLL InteractionProliferation Assay3.6MOLM13, MV-4-11
MI-3454 Menin-MLL InteractionProliferation Assay7 - 27MLL-ENL, MLL-AF4, MLL-AF9 cells
VTP50469 Menin-MLL InteractionProliferation AssayPotent InhibitionMOLM13, RS4;11, ML2
DS-1594a Menin-MLL InteractionIn vivo tumor burdenDose-dependent reductionMOLM-13 xenograft

Note: The IC50 values presented are from different studies and may have been determined using varying experimental conditions. Direct comparison should be made with caution. The this compound series includes compounds like MI-463 and MI-503 with very similar high potency.

Experimental Protocols

A comprehensive assessment of the therapeutic window requires both in vitro and in vivo studies to determine efficacy and toxicity. Below are generalized protocols for key experiments cited in the evaluation of menin-MLL inhibitors.

In Vitro Cell Proliferation Assay
  • Cell Culture: Human leukemia cell lines with MLL rearrangements (e.g., MV-4-11, MOLM13) and wild-type MLL cell lines (as a negative control) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Model for Efficacy Assessment
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Cell Implantation: Human MLL-rearranged leukemia cells (e.g., MOLM-13) are injected intravenously or subcutaneously into the mice.

  • Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor (e.g., DS-1594a) or vehicle control via a clinically relevant route (e.g., oral gavage).

  • Efficacy Readouts: Tumor volume is measured regularly for subcutaneous models. For disseminated leukemia models, disease progression is monitored by assessing human CD45+ cells in the peripheral blood or bone marrow via flow cytometry. Survival of the animals is also a key endpoint.

  • Pharmacodynamic Assessment: At the end of the study, tissues can be collected to measure the levels of downstream target genes like HOXA9 and MEIS1 by RT-qPCR to confirm on-target activity.

In Vivo Toxicity Assessment
  • Animal Model: Healthy, immunocompetent mice or rats are typically used.

  • Dose Escalation: Animals are administered increasing doses of the inhibitor.

  • Toxicity Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Hematological and Clinical Chemistry Analysis: Blood samples are collected at various time points to assess hematological parameters and markers of liver and kidney function.

  • Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any drug-related tissue damage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the menin-MLL signaling pathway and a general workflow for assessing the therapeutic window of an inhibitor.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenic Gene Transcription Target_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia Inhibitor This compound (Menin-MLL Inhibitor) Inhibitor->Menin Blocks Interaction

Figure 1. Simplified signaling pathway of the menin-MLL interaction in leukemia and the mechanism of action of this compound.

Therapeutic_Window_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis Potency Determine IC50 (Proliferation Assays) Efficacy Efficacy Studies (Xenograft Models) Potency->Efficacy Selectivity Assess activity in WT vs. MLL-r cells Selectivity->Efficacy Therapeutic_Window Therapeutic Window Assessment Efficacy->Therapeutic_Window Toxicity Toxicity Studies (Dose Escalation) Toxicity->Therapeutic_Window

Figure 2. General experimental workflow for assessing the therapeutic window of a menin-MLL inhibitor.

Conclusion

This compound and other menin-MLL inhibitors represent a promising class of targeted therapies for MLL-rearranged leukemias. The available preclinical data indicates high potency and selectivity for these compounds. While a definitive therapeutic index for this compound has not been published, the collective evidence for this class of inhibitors suggests a favorable therapeutic window due to the specific dependency of MLL-rearranged leukemia cells on the menin-MLL interaction. Further in vivo studies directly comparing the efficacy and toxicity of this compound with other inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential and position it within the landscape of emerging treatments for this aggressive malignancy.

References

Safety Operating Guide

Navigating the Disposal of M-1211: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The designation "M-1211" is associated with multiple distinct chemical products, each possessing unique hazardous properties and requiring specific disposal protocols. This guide provides a comprehensive overview of the essential safety information and step-by-step procedures for the responsible disposal of these materials, ensuring the protection of laboratory personnel and the environment.

It is imperative for researchers, scientists, and drug development professionals to first accurately identify the specific "this compound" product in their possession by consulting the manufacturer's label and the corresponding Safety Data Sheet (SDS).

General Chemical Disposal Protocol

For any hazardous chemical waste, a standardized procedure should be followed to ensure safe handling and compliance with regulations.[1][2]

  • Identification and Classification: Determine the chemical's hazardous properties by reviewing the SDS. This will inform the necessary personal protective equipment (PPE) and segregation requirements.

  • Personal Protective Equipment (PPE): Before handling chemical waste, always don the appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] For highly toxic or volatile substances, a fume hood and respiratory protection may be necessary.[3]

  • Segregation: Never mix incompatible waste streams.[4] Doing so can lead to dangerous chemical reactions.[5] Wastes should be segregated based on their hazard class (e.g., flammable, corrosive, reactive, toxic).

  • Waste Containerization: Use a designated, compatible, and leak-proof container for hazardous waste.[1] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[1][6]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[6] Ensure containers are kept closed except when adding waste.

  • Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed environmental services provider or your institution's Environmental Health and Safety (EHS) department.[2][6]

Summary of this compound Variants and Disposal Considerations

The following table summarizes the key hazards and recommended disposal procedures for the various substances identified as "this compound" or similar.

Product NameKey HazardsRecommended Disposal Procedures
DOW CORNING(R) Z-1211 METHYLTRICHLOROSILANE Highly flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, Toxic if inhaled.[7]Dispose of contents/container in accordance with local/regional/national/international regulations. Do not release to the environment.[7]
BELZONA® 1211 (E-METAL) SOLIDIFIER Causes serious eye damage, Causes skin irritation.[8]Prevent product from entering drains or sewers. Scrape the majority of the product into a suitable labeled container. Cover the spill area with sand or other suitable inert material and sweep up.[8]
LINQBOND Pthis compound Flammable liquid and vapor, Causes severe skin burns and eye damage, Harmful if inhaled, May cause respiratory irritation.[3]Dispose of contents or container to an approved waste disposal facility.[3]
ThreeBond1211 Combustible liquid, May cause an allergic skin reaction, Causes serious eye irritation.[9]Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[9]
MTX-211 Harmful if swallowed, Very toxic to aquatic life with long-lasting effects.[6]Dispose of as hazardous chemical waste through a licensed environmental services provider. Collect in a designated, labeled hazardous waste container. Empty containers must also be disposed of as hazardous waste.[6]

Experimental Protocols

Currently, there are no publicly available experimental protocols for the chemical degradation or neutralization of these this compound variants. The standard and recommended procedure is to dispose of them as hazardous chemical waste through a licensed and certified service.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Identify Chemical Hazards (Consult SDS) B Don Appropriate PPE A->B C Use Designated & Compatible Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste' & Chemical Name) C->D E Segregate from Incompatible Wastes D->E F Store in Secure Satellite Accumulation Area E->F G Keep Container Closed F->G H Contact EHS for Pickup & Professional Disposal G->H

General Workflow for Hazardous Chemical Disposal.

References

Personal protective equipment for handling M-1211

Author: BenchChem Technical Support Team. Date: December 2025

< < Note: The following information is a template for handling a hazardous chemical, designated "M-1211," based on established safety protocols for cytotoxic and other hazardous agents. A Safety Data Sheet (SDS) for a substance identified as "this compound" by one supplier indicates it is Minoxidil Impurity 6, which is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. Another SDS for a product named this compound provides no hazard classification data[2]. This guide is for illustrative purposes and must be adapted to the specific, known hazards of any chemical being handled.

This document provides critical safety and logistical information for the handling and disposal of this compound, a substance treated as a potent cytotoxic agent for the purposes of this guide. Adherence to these procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary control measure to prevent exposure during handling activities.[3][4] The required level of protection varies by the task performed. All disposable PPE is considered contaminated and must be disposed of immediately after use in a designated hazardous waste container.[5]

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Unpacking & Storage Safety glasses with side shields2 pairs of chemotherapy-tested gloves (ASTM D6978)[3][5]Disposable gown, closed in the back[3]Not required unless packaging is damaged
Weighing (Solid) Tightly fitting safety goggles[2]2 pairs of chemotherapy-tested glovesDisposable, impervious gown; armletsFit-tested N95 respirator[5]
Reconstitution (Liquid) Goggles or full-face shield[3]2 pairs of chemotherapy-tested glovesDisposable, impervious gown; armlets[6]Not required if performed in a certified chemical fume hood or BSC
Administration Goggles or full-face shield2 pairs of chemotherapy-tested glovesDisposable, impervious gown; armletsSurgical mask[6]
Spill Cleanup Full-face shield or goggles[7]2 pairs of industrial-thickness gloves (e.g., nitrile, neoprene)[6]Impervious, disposable gown/coveralls; shoe coversFit-tested N95 or full-face respirator with appropriate cartridges[1][5]
Waste Disposal Safety glasses with side shields2 pairs of chemotherapy-tested glovesDisposable gownNot required

Handling and Operational Workflow

All handling of this compound, particularly when splashes or aerosols can be generated, must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[1][4]

Experimental Protocol: Reconstitution of this compound Powder

  • Preparation: Assemble all necessary materials (this compound vial, appropriate solvent, sterile syringes, needles, and a plastic-backed absorbent pad) inside the BSC or fume hood.

  • Don PPE: Put on all required PPE as specified in the table above for "Reconstitution." This includes an inner pair of gloves tucked under the gown cuff and an outer pair covering the cuff.[5]

  • Reconstitution:

    • Slowly inject the required volume of solvent into the this compound vial, directing the stream against the inner wall to prevent aerosolization.

    • Allow the vial to sit for a moment to equalize pressure before removing the needle.

    • Gently swirl the vial to dissolve the contents completely. Do not shake or vortex.

  • Withdrawal: Withdraw the required dose using a new sterile syringe.

  • Post-Procedure: Wipe the exterior of the vial and any prepared syringes with a decontaminating solution.

  • Disposal: Dispose of all single-use items (needles, syringes, absorbent pad, outer gloves) directly into a designated sharps or cytotoxic waste container located within the BSC or fume hood.

  • Doffing PPE: Remove remaining PPE (gown, inner gloves) before exiting the work area and dispose of it in the appropriate hazardous waste container.[5] Wash hands thoroughly with soap and water.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC/Fume Hood) cluster_post Post-Handling Phase A 1. Assemble Materials in BSC/Fume Hood B 2. Don Full PPE (Gown, 2x Gloves, Eye Protection) A->B C 3. Reconstitute this compound (Slowly add solvent) B->C D 4. Withdraw Solution C->D E 5. Decontaminate Vial Exterior D->E F 6. Dispose Sharps & Contaminated Items in designated container E->F G 7. Doff Outer Gloves F->G H 8. Doff Gown & Inner Gloves G->H I 9. Wash Hands Thoroughly H->I

Standard workflow for reconstituting this compound.

Spill Management

Prompt and correct response to a spill is critical to prevent wider contamination. Spill kits containing all necessary materials must be readily accessible.

Protocol: this compound Spill Response

  • Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.

  • Don PPE: Put on the full set of PPE designated for spill cleanup.

  • Contain: Cover the spill with absorbent pads from the spill kit, working from the outside in to prevent spreading.[7]

  • Decontaminate: Apply an appropriate decontamination solution and allow for the required contact time.

  • Clean: Collect all absorbent materials and any contaminated debris. Place them into a hazardous waste bag or container.[7]

  • Rinse: Wipe the area with detergent and then rinse with water.

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous chemical waste.[7]

  • Report: Document and report the spill to the Environmental Health and Safety (EHS) department.

G start Spill Occurs alert 1. Alert Personnel & Secure Area start->alert ppe 2. Don Spill Response PPE alert->ppe contain 3. Contain Spill (Absorbent Pads) ppe->contain decon 4. Apply Decontaminant contain->decon clean 5. Collect Waste decon->clean rinse 6. Rinse Area clean->rinse dispose 7. Dispose of All Materials as Hazardous Waste rinse->dispose report 8. Report to EHS dispose->report

Logical flow for this compound spill response.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[8][9] Waste streams must be properly segregated.[10]

Waste Type Container Labeling Disposal Procedure
Sharps (Needles, contaminated glass)Puncture-resistant, leak-proof sharps container"Hazardous Waste," "Cytotoxic Sharps," Chemical NameSeal container when 3/4 full. Arrange for pickup by EHS or licensed waste handler.
Solid PPE & Labware (Gloves, gowns, pads, plasticware)Leak-proof container or double-bagged yellow bags lined with a plastic bag[11]"Hazardous Waste," "Cytotoxic Waste," Chemical Name[12]Seal container/bag when 3/4 full. Store in a designated hazardous waste accumulation area.
Liquid Waste (Unused solutions, rinsates)Leak-proof, compatible container (e.g., glass, polyethylene) with a secure cap[13]"Hazardous Waste," Full Chemical Name(s) and concentrations, Hazard Pictograms[9][10]Keep container closed except when adding waste. Store in secondary containment. Arrange for pickup.[9][13]
Empty Vials Puncture-resistant container"Hazardous Waste," "Trace Chemotherapy Waste"Vials should be placed in a sharps container for disposal.
Bulk Powder Original container or other sealed, compatible container"Hazardous Waste," Full Chemical NameArrange for direct pickup by EHS. Do not attempt to dispose of via other means.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.